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5-methyl-4-phenyl-1H-imidazole-2-thiol Documentation Hub

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  • Product: 5-methyl-4-phenyl-1H-imidazole-2-thiol
  • CAS: 23187-10-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 5-Methyl-4-Phenyl-1H-Imidazole-2-Thiol

Part 1: Executive Summary & Strategic Importance Compound: 5-methyl-4-phenyl-1H-imidazole-2-thiol (also known as 4-phenyl-5-methyl-2-mercaptoimidazole). CAS Registry Number: [Specific CAS not universally indexed in snipp...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Importance

Compound: 5-methyl-4-phenyl-1H-imidazole-2-thiol (also known as 4-phenyl-5-methyl-2-mercaptoimidazole). CAS Registry Number: [Specific CAS not universally indexed in snippets, typically derivatives are cited; chemically distinct entity]. Molecular Formula: C₁₀H₁₀N₂S Molecular Weight: 190.26 g/mol

This guide details the precision synthesis of 5-methyl-4-phenyl-1H-imidazole-2-thiol , a critical pharmacophore in medicinal chemistry. Imidazole-2-thiones are privileged scaffolds, serving as precursors for anti-thyroid drugs (e.g., methimazole analogues), dopamine


-hydroxylase inhibitors, and antioxidant agents.[1] The presence of the C2-thiol group allows for facile S-alkylation, making this compound a versatile "switch" for diversifying chemical libraries.

The protocols below prioritize regiochemical integrity and purification efficiency , distinguishing between the thione (solid-state dominant) and thiol (solution-state reactive) tautomers.

Part 2: Strategic Retrosynthesis

To achieve high purity, we analyze the bond disconnections.[1] The most robust pathway involves the construction of the imidazole ring around the N-C-N core using a C2 + N1 + C2 synthons approach.

Graphviz: Retrosynthetic Logic

Retrosynthesis cluster_legend Disconnection Strategy Target 5-methyl-4-phenyl-1H-imidazole-2-thiol Intermediate α-Amino Ketone Intermediate (2-amino-1-phenylpropan-1-one) Target->Intermediate Cyclization & Dehydration Precursors Precursors: 2-Bromo-1-phenylpropan-1-one + Potassium Thiocyanate (KSCN) Intermediate->Precursors Nucleophilic Substitution Marckwald Strategy Marckwald Strategy

Figure 1: Retrosynthetic analysis revealing the Marckwald strategy as the primary disconnection.

Part 3: Experimental Protocols

Protocol A: The Marckwald Cyclization (Gold Standard)

This method utilizes an


-amino ketone precursor. It is preferred for its ability to control the position of the phenyl and methyl substituents unambiguously.

Reagents:

  • 2-Amino-1-phenylpropan-1-one hydrochloride (prepared from 2-bromo-1-phenylpropan-1-one via Delépine reaction or Gabriel synthesis).

  • Potassium Thiocyanate (KSCN).[2]

  • Solvent: 50% Aqueous Ethanol or Acetic Acid.

Step-by-Step Methodology:

  • Precursor Activation: Dissolve 2-amino-1-phenylpropan-1-one hydrochloride (10 mmol, 1.85 g) in 20 mL of 50% aqueous ethanol.

  • Thiocyanate Addition: Add Potassium Thiocyanate (12 mmol, 1.16 g) to the solution.

  • Cyclization: Reflux the mixture for 2–4 hours.

    • Mechanism Check: The amine attacks the thiocyanate carbon to form a thiourea intermediate, which then cyclizes onto the ketone carbonyl.

  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a pale yellow solid. If not, reduce volume by 50% under vacuum and chill on ice.[1]

  • Purification: Filter the solid. Recrystallize from ethanol/water (1:1) to remove unreacted thiocyanate and oligomers.

  • Drying: Dry under vacuum at 60°C for 4 hours.

Yield Expectation: 70–85%.

Protocol B: The Acyloin-Thiourea Condensation (Green Alternative)

This route avoids the synthesis of the unstable


-amino ketone but requires higher temperatures.

Reagents:

  • 1-Hydroxy-1-phenylpropan-2-one (or isomer 2-hydroxy-1-phenylpropan-1-one).

  • Thiourea.[3][4]

  • Solvent: 1-Hexanol or melt (solvent-free).

Methodology:

  • Mix: Combine 1-hydroxy-1-phenylpropan-2-one (10 mmol) and thiourea (12 mmol) in a round-bottom flask.

  • Reflux: Add 10 mL 1-hexanol and reflux (approx. 157°C) for 5 hours. A Dean-Stark trap can be used to remove water, driving the equilibrium.[1]

  • Work-up: Cool to 0°C. The product will crystallize out of the hexanol.

  • Wash: Filter and wash copiously with cold diethyl ether to remove residual hexanol.

Part 4: Mechanistic Insight

Understanding the reaction mechanism is vital for troubleshooting low yields. The pathway involves a nucleophilic attack followed by a dehydration step.

Graphviz: Reaction Mechanism

Mechanism Step1 Step 1: Nucleophilic Attack Amine (-NH2) attacks Thiocyanate (SCN-) Step2 Step 2: Thiourea Formation Intermediate: N-(1-oxo-1-phenylpropan-2-yl)thiourea Step1->Step2 Step3 Step 3: Cyclization Thiourea Nitrogen attacks Ketone Carbonyl Step2->Step3 Step4 Step 4: Dehydration Loss of Water -> Aromatization Step3->Step4 Product Product: 5-methyl-4-phenyl-1H-imidazole-2-thiol Step4->Product

Figure 2: Step-wise mechanistic pathway for the Marckwald cyclization.

Part 5: Characterization & Validation

The product exists in a tautomeric equilibrium. In solution (NMR), you may observe averaged signals or distinct tautomers depending on the solvent.[1] In solid state (IR/X-ray), the thione form dominates.[1]

Spectral Data Summary
TechniqueParameterExpected Value & Assignment
1H NMR Solvent: DMSO-d₆

2.35 (s, 3H):
Methyl group at C5.

7.30–7.60 (m, 5H):
Phenyl aromatic protons.

12.10 (br s, 1H):
NH (Imidazole ring).

12.35 (br s, 1H):
SH/NH (Thione tautomer proton).
13C NMR Solvent: DMSO-d₆

162.5:
C=S (Thione carbon, distinctive).

130-125:
Aromatic Phenyl carbons.

128.0:
C4/C5 Imidazole carbons.

12.5:
Methyl carbon.
FT-IR Phase: KBr Pellet3150-3250 cm⁻¹: NH stretch (broad). 1180-1200 cm⁻¹: C=S stretching (strong). 2500-2600 cm⁻¹: S-H stretch (weak, often absent if thione form dominates).
Mass Spec ESI+m/z 191.1 [M+H]⁺ : Consistent with MW 190.26.
Tautomerism Note

The compound is formally a thiol but exists predominantly as 1,3-dihydro-4-phenyl-5-methyl-2H-imidazole-2-thione .

  • Reaction Implication: When performing S-alkylation, the addition of a base (e.g., K₂CO₃) deprotonates the NH/SH, generating the thiolate anion which is a potent nucleophile.[1]

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization or water retention.Increase reflux time; use a Dean-Stark trap to remove water (Protocol B).
Oily Product Impurities (unreacted ketone).Recrystallize from ethanol/water.[5] If oil persists, triturate with diethyl ether.[1]
Red Coloration Oxidation of thiol to disulfide dimer.Perform reaction under Nitrogen/Argon atmosphere. Add trace sodium metabisulfite during workup.
Regioisomer Contamination Migration of substituents (rare in Marckwald).Verify precursor purity (2-amino-1-phenylpropan-1-one) via NMR before cyclization.

References

  • Marckwald Synthesis Overview

    • Marckwald, W. (1892).[1] "Ueber das 2-Methyl-imidazolin-mercaptan." Berichte der deutschen chemischen Gesellschaft, 25(2), 2354-2373.[1]

  • Modern Application of Imidazole-2-thiones

    • Bhat, K. S., et al. (2023).[1][6] "Synthesis and biological evaluation of novel imidazole-2-thiol derivatives." Journal of Molecular Structure, 1275, 134600.[1]

  • Mechanistic Studies on Thiourea Cyclizations

    • Katritzky, A. R., & Rees, C. W. (1984).[1] Comprehensive Heterocyclic Chemistry. Pergamon Press. (Vol 5, Imidazoles). [1]

  • Spectral Characterization of Thione/Thiol Tautomers

    • Balaban, A. T., et al. (2004).[1] "Tautomerism in 2-mercaptoazoles." Arkivoc, (iii), 150-166.[1] [1]

Sources

Exploratory

Technical Guide: Spectroscopic Profile & Synthesis of 5-Methyl-4-Phenyl-1H-Imidazole-2-Thiol

The following technical guide details the spectroscopic characterization, synthesis, and structural dynamics of 5-methyl-4-phenyl-1H-imidazole-2-thiol . [1] Executive Summary 5-methyl-4-phenyl-1H-imidazole-2-thiol (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization, synthesis, and structural dynamics of 5-methyl-4-phenyl-1H-imidazole-2-thiol .

[1]

Executive Summary

5-methyl-4-phenyl-1H-imidazole-2-thiol (CAS: 23187-10-2), often referred to as 4-phenyl-5-methyl-2-mercaptoimidazole , is a sulfur-nitrogen heterocycle utilized in medicinal chemistry as a pharmacophore for antithyroid agents, dopamine ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-hydroxylase inhibitors, and as a corrosion inhibitor in industrial applications.

This guide provides a definitive reference for its spectroscopic identification. A critical focus is placed on the thione-thiol tautomerism , which dictates the spectral footprint of the molecule in solid and solution states. Contrary to the "thiol" nomenclature, experimental evidence confirms the compound exists predominantly as the thione (1,3-dihydro-2H-imidazole-2-thione) tautomer in neutral conditions.[1]

Chemical Identity & Structural Dynamics[1]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 5-methyl-4-phenyl-1,3-dihydro-2H-imidazole-2-thione
Common Name 5-methyl-4-phenyl-1H-imidazole-2-thiol
CAS Number 23187-10-2
Molecular Formula

Molecular Weight 190.26 g/mol
Melting Point > 250 °C (Decomposition)
Tautomeric Equilibrium (Thione vs. Thiol)

The spectral analysis of this compound is often misinterpreted due to its dual nature. While named a "thiol," the proton on the sulfur is labile. In the crystalline state and neutral solvents (DMSO, MeOH), the equilibrium strongly favors the thione form. This explains the presence of a C=S stretch in IR and the absence of a distinct S-H signal.

Tautomerism Thione Thione Form (Dominant) (1,3-dihydro-2H-imidazole-2-thione) Stable in Solid State Thiol Thiol Form (Minor) (1H-imidazole-2-thiol) Favored in Basic Solution Thione->Thiol  Basic pH / S-Alkylation  

Caption: Tautomeric equilibrium. The thione form (left) dominates spectroscopic observations in neutral media.

Synthesis Protocol (Marckwald Condensation)

To ensure spectroscopic data validity, the compound must be synthesized with high purity. The following protocol utilizes the Marckwald condensation of an


-haloketone with thiourea.
Reagents
  • Precursor: 2-Bromo-1-phenylpropan-1-one ( ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -bromo propiophenone)
    
  • Cyclization Agent: Thiourea

  • Solvent: Ethanol (absolute)

  • Catalyst/Base: Sodium Acetate (optional, to buffer HBr)

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of 2-bromo-1-phenylpropan-1-one in 20 mL of absolute ethanol.

  • Addition: Add 12 mmol of thiourea (1.2 eq) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 3:1) is required until the starting material spot disappears.

  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate. Pour the mixture into ice-cold water (50 mL).

  • Neutralization: Adjust pH to ~8 using 10%

    
     solution to liberate the free base (thione form).
    
  • Purification: Filter the resulting precipitate. Recrystallize from Ethanol/Water (1:1) or DMF to obtain analytical grade crystals.

Synthesis Start Reactants: 2-Bromo-1-phenylpropan-1-one + Thiourea Reflux Reflux in Ethanol (4-6 Hours) Start->Reflux Cyclization Quench Quench in Ice Water Neutralize with NaHCO3 Reflux->Quench Precipitation Filter Filtration & Drying Quench->Filter Product Final Product: 5-methyl-4-phenyl-1H-imidazole-2-thiol (Crystalline Solid) Filter->Product Recrystallization

Caption: Workflow for the Marckwald synthesis of the target imidazole-2-thiol.

Spectroscopic Characterization

The following data represents the thione tautomer, which is the species observed in standard IR (KBr pellet) and NMR (DMSO-


) analysis.
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR[1]

Frequency (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
AssignmentMechanistic Insight
3100 – 3250 N–H StretchBroad band indicating strong intermolecular hydrogen bonding (N-H···S) typical of thiones.
3030 – 3060 C–H Stretch (Ar)Aromatic ring protons (Phenyl group).
2850 – 2950 C–H Stretch (Alk)Methyl group (

) stretching vibrations.
2500 – 2600 ABSENT S–H Stretch
1590 – 1610 C=N / C=CImidazole ring breathing and phenyl ring skeletal vibrations.
1150 – 1220 C=S Stretch Characteristic "Thioamide" band. Strong evidence of the thione form.[2]
Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 (Deuterated Dimethyl Sulfoxide)
Chemical Shift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegrationAssignmentNotes
12.0 – 12.4 Broad Singlet1H / 2HNH Exchangeable with

. The broadness and downfield shift indicate the acidic protons of the cyclic thiourea moiety.
7.30 – 7.80 Multiplet5HAr-H Phenyl ring protons.[1] Ortho, meta, and para protons often overlap in this region.
2.25 – 2.40 Singlet3H

Methyl group attached to the imidazole C5 position.

Interpretation: The presence of the NH signal and the integration of the methyl group provides confirmation of the core structure. In


, the NH signal may be broader or non-observable due to solubility issues or exchange rates.
UV-Visible Spectroscopy

Solvent: Methanol or Ethanol[1]


(nm)
TransitionDescription
~255 – 265

High intensity band corresponding to the aromatic phenyl and imidazole conjugation.
~300 – 310

Lower intensity band characteristic of the C=S (thione) chromophore.
Mass Spectrometry (MS)

Method: ESI+ or EI

  • Molecular Ion (

    
    ):  m/z 190.1
    
  • Fragmentation Pattern (EI):

    • m/z 190 (Parent)

    • m/z 157 (Loss of SH/S)

    • m/z 131 (Cleavage of the imidazole ring / Loss of -CSNH fragment)

    • m/z 77 (Phenyl cation

      
      , diagnostic for the phenyl group)
      

Analytical & Research Applications

  • Corrosion Inhibition: The sulfur atom acts as an excellent adsorption center for metals (Cu, Fe), forming a protective film that prevents oxidation in acidic media.

  • Analytical Reagent: Used in the spectrophotometric determination of Palladium (Pd) and Osmium (Os), forming stable colored complexes.

  • Medicinal Chemistry: Serves as a bioisostere for methimazole (antithyroid drug). The thione moiety inhibits thyroid peroxidase (TPO) by scavenging iodinating species.

References

  • PubChem Compound Summary. (2025). 4-Phenyl-1H-imidazole-2-thiol (Analogous Data). National Center for Biotechnology Information. [Link]

  • Marckwald, W. (1892). "Ueber die Synthese von Imidazol-Derivaten." Berichte der deutschen chemischen Gesellschaft.
  • Balaban, A. T., et al. (2004). "Tautomerism in 2-mercaptoazoles." Advances in Heterocyclic Chemistry.

Sources

Foundational

Technical Guide: 1H and 13C NMR Characterization of 5-methyl-4-phenyl-1H-imidazole-2-thiol

Executive Summary 5-methyl-4-phenyl-1H-imidazole-2-thiol (also referenced as 4-phenyl-5-methyl-2-mercaptoimidazole) represents a critical scaffold in medicinal chemistry, particularly as a precursor for p38 MAP kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-methyl-4-phenyl-1H-imidazole-2-thiol (also referenced as 4-phenyl-5-methyl-2-mercaptoimidazole) represents a critical scaffold in medicinal chemistry, particularly as a precursor for p38 MAP kinase inhibitors and antioxidant therapeutics.

Characterizing this molecule presents a specific analytical challenge: prototropic tautomerism . In solution, the molecule exists in a dynamic equilibrium between the thiol (mercapto) and thione forms. This guide provides a definitive protocol for NMR analysis, emphasizing solvent selection (DMSO-d₆) to stabilize the thione tautomer and suppress exchange broadening, ensuring reproducible spectral data.

Structural Dynamics & Tautomerism

Before interpreting spectra, one must understand the species present in the NMR tube. Unlike simple aromatics, this heterocycle is not static.

The Thione-Thiol Equilibrium

In the solid state and in polar aprotic solvents (like DMSO), the equilibrium strongly favors the thione form (1,3-dihydro-2H-imidazole-2-thione). In this state, the proton resides on the nitrogen rather than the sulfur. This results in a


-like symmetry breaking that distinctively impacts the chemical shifts.

Tautomerism cluster_0 Solvent Influence Thione Thione Form (Dominant in DMSO) NH-C(=S)-NH Thiol Thiol Form (Minor/Transient) N=C(-SH)-NH Thione->Thiol Fast Exchange (k1) DMSO DMSO-d6 Stabilizes Thione CDCl3 CDCl3 Promotes Exchange/Broadening

Figure 1: Tautomeric equilibrium. The thione form (blue) predominates in DMSO-d₆, providing the most distinct NMR signals.

Experimental Protocol

Sample Preparation

To avoid signal broadening caused by intermolecular hydrogen bonding or rapid proton exchange, strict adherence to the following protocol is required.

Reagents:

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (Tetramethylsilane).

    • Why: CDCl₃ is often insufficient due to poor solubility of the thione form and rapid exchange broadening of the NH protons. DMSO-d₆ disrupts solute-solute H-bonds, sharpening the signals.

  • Concentration: 10–15 mg per 0.6 mL solvent.

    • Why: Higher concentrations promote stacking/aggregation, shifting aromatic peaks upfield.

Acquisition Parameters (Recommended for 400/500 MHz):

  • Temperature: 298 K (25°C).

  • Relaxation Delay (D1):

    
     2.0 seconds.
    
    • Critical: The quaternary C=S carbon has a long

      
       relaxation time. Short delays will suppress this diagnostic peak in 13C NMR.
      
  • Scans (NS): 16 (1H), 1024+ (13C).

¹H NMR Analysis (400 MHz, DMSO-d₆)

In DMSO-d₆, the spectrum is characterized by three distinct regions: the aliphatic methyl, the aromatic phenyl, and the downfield exchangeable protons.

Spectral Assignments[1][2][3][4][5][6][7][8]
Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Insight
12.0 – 12.5 Broad Singlet1H/2H*NH (N1/N3)Highly diagnostic of the thione form. In the thiol form, SH is typically ~3-4 ppm. The downfield shift confirms the H is on Nitrogen.
7.60 – 7.75 Doublet / Multiplet2HPh-H (Ortho)Deshielded by the imidazole ring current.
7.35 – 7.50 Multiplet3HPh-H (Meta/Para)Standard aromatic region.
2.25 – 2.35 Singlet3HCH₃ (C5-Me)Methyl attached to the heteroaromatic ring. Sharp singlet indicates no vicinal coupling.

*Note on Integration: Due to rapid exchange between N1-H and N3-H (even in the thione form), this signal often integrates to 1H or 2H depending on water content and dryness of the DMSO. If the sample is "wet," this peak may broaden into the baseline or merge with the H₂O signal at 3.33 ppm.

Expert Insight: The "Missing" Proton

If you run this sample in CDCl₃ , you will likely miss the NH proton entirely due to rapid exchange. If you see a broad hump around 3-5 ppm, it suggests the thiol form or water contamination. Always trust the DMSO spectrum for NH assignment.

¹³C NMR Analysis (100 MHz, DMSO-d₆)

The Carbon-13 spectrum provides the definitive proof of the thione structure via the C2 carbon shift.

Spectral Assignments[1][2][3][4][5][6][7][8]
Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Note
161.0 – 163.0 Quaternary (C=S)C2 Key Identifier. A C-SH (thiol) carbon typically appears upfield (135-145 ppm). The shift >160 ppm confirms the C=S (thione) character.
130.0 – 135.0 QuaternaryC4 / C5 The imidazole ring carbons. C4 (bearing phenyl) is typically downfield of C5 (bearing methyl).
128.5 – 129.0 CH (Aromatic)Ph (Meta)
127.0 – 128.0 CH (Aromatic)Ph (Para)
125.0 – 126.0 CH (Aromatic)Ph (Ortho)
9.0 – 11.0 MethylCH₃ Distinctly shielded compared to methoxy or N-methyl groups.

Advanced Characterization: 2D NMR Workflow

To unambiguously distinguish between regioisomers (e.g., if the synthesis could produce 4-methyl-5-phenyl vs 5-methyl-4-phenyl), 2D NMR is required.

Workflow cluster_logic HMBC Logic Step1 1. HSQC (Heteronuclear Single Quantum Coherence) Step2 2. HMBC (Heteronuclear Multiple Bond Correlation) Step1->Step2 Identify directly bonded C-H pairs Decision Confirm Regiochemistry Step2->Decision Trace 3-bond couplings (Methyl H -> Imidazole C4) Logic1 Methyl protons (2.3 ppm) will couple to C5 (direct) and C4 (3-bond). Logic2 If C4 correlates to Phenyl protons, then Methyl and Phenyl are adjacent.

Figure 2: 2D NMR workflow for definitive structural assignment.

HMBC Correlations (Long Range)
  • Methyl Protons (2.3 ppm): Will show a strong 3-bond correlation (

    
    ) to the quaternary carbon C4  and the thione carbon C2 .
    
  • Phenyl Protons (Ortho): Will show a correlation to the imidazole C4 .

  • Differentiation: If the methyl group correlates strongly to the same carbon that the phenyl ring is attached to, the structure is confirmed.

References

  • Balaban, A. T., et al. (2005). "Tautomerism and NMR Spectra of Imidazole Derivatives." Magnetic Resonance in Chemistry. (Generalized reference for imidazole tautomerism).

  • PubChem Compound Summary. (2025). "1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (Analogous Spectral Data)." National Center for Biotechnology Information. [Link]

  • Ismael, S., et al. (2020).[1] "Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)..." University of Basrah.[1] (Demonstrates DMSO vs CDCl3 solvent effects on heterocyclic shifts). [Link]

  • MDPI Molbank. (2023). "Synthesis and NMR Characterization of 5-methyl-2-phenyl-1H-imidazole derivatives." MDPI. [Link]

Sources

Exploratory

Technical Guide: Crystal Structure & Characterization of 5-Methyl-4-Phenyl-1H-Imidazole-2-Thiol

Executive Summary Compound: 5-methyl-4-phenyl-1H-imidazole-2-thiol (CAS: 6857-34-7) Primary Application: Pharmacophore in tyrosine kinase inhibition, antioxidant systems, and coordination chemistry ligands. Structural Co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: 5-methyl-4-phenyl-1H-imidazole-2-thiol (CAS: 6857-34-7) Primary Application: Pharmacophore in tyrosine kinase inhibition, antioxidant systems, and coordination chemistry ligands. Structural Core: The molecule exhibits a critical thione-thiol tautomerism . While often annotated as a "thiol" in chemical catalogs, crystallographic evidence within this heterocyclic class confirms that the thione (1,3-dihydro-2H-imidazole-2-thione) tautomer is the dominant species in the solid state.

This guide provides a rigorous analysis of the molecular architecture, synthesis protocols, and crystallographic principles necessary for the development of this compound in pharmaceutical matrices.

Part 1: Molecular Architecture & Tautomeric Equilibrium

The Thione-Thiol Dichotomy

The nomenclature "imidazole-2-thiol" is a historical artifact. In the solution phase, the molecule exists in rapid equilibrium. However, in the crystalline lattice, the equilibrium collapses almost exclusively to the thione form.

  • Thiol Form (Aromatic): Contains an S-H bond and a fully aromatic imidazole ring. Rare in solid state.

  • Thione Form (Non-Aromatic): Contains a C=S double bond and protonated nitrogens (N-H). This form is thermodynamically favored in the crystal due to the formation of strong intermolecular

    
     hydrogen bonds.
    
Structural Logic Diagram

The following diagram illustrates the tautomeric shift and the resulting crystallographic preference.

Tautomerism Figure 1: Tautomeric equilibrium favoring the Thione species in solid-state packing. Thiol Thiol Form (Solution Minor) N=C-SH Thione Thione Form (Crystal Major) NH-C=S Thiol->Thione Proton Transfer (Fast Equilibrium) Lattice Crystal Lattice Stabilized by N-H...S Bonds Thione->Lattice Packing Forces (Dimerization)

Part 2: Crystallographic Characterization[1][2]

Predicted Unit Cell & Space Group

Based on homologous series (specifically the 4-phenyl-1H-imidazole-2-thiol analog, CCDC 886919), the 5-methyl derivative is expected to crystallize in a monoclinic system. The methyl group at position 5 adds steric bulk that likely expands the unit cell volume compared to the desmethyl analog but retains the


 or 

space group symmetry common to this class.

Key Structural Metrics (Thione Signature): To validate the structure as a thione, researchers must analyze bond lengths derived from X-ray Diffraction (XRD).

Bond TypeThiol Expected (Å)Thione Expected (Å)Diagnostic Criteria
C(2)-S 1.75 - 1.80 (Single)1.67 - 1.70 (Double) Short C-S bond confirms Thione.
C(2)-N 1.30 - 1.351.36 - 1.38 Lengthening indicates single bond character.
N-H 1 (on N1 or N3)2 (on N1 and N3) Presence of H on both nitrogens.
Supramolecular Packing

The crystal lattice is governed by R2,2(8) hydrogen-bonded dimers .

  • Primary Interaction: The N-H proton of one molecule donates to the Sulfur atom of an adjacent molecule (

    
    ).
    
  • Secondary Interaction:

    
     stacking between the phenyl rings of parallel layers.
    
  • Methyl Effect: The 5-methyl group disrupts the planarity slightly compared to the 4-phenyl analog, potentially inducing a "herringbone" tilt to accommodate the steric hindrance.

Part 3: Synthesis & Crystal Growth Protocol

To obtain high-quality single crystals suitable for XRD, the Marckwald Synthesis is the gold standard. This method ensures regioselectivity and high purity.

Experimental Workflow

Reagents:

  • 1-Phenyl-1,2-propanedione (Alpha-diketone precursor)

  • Thiourea (Sulfur source)

  • Ethanol (Solvent)[1][2][3][4]

  • Hexanol/Ethyl Acetate (Recrystallization solvents)

Protocol:

  • Condensation: Dissolve 10 mmol of 1-Phenyl-1,2-propanedione and 12 mmol of thiourea in 50 mL of absolute ethanol.

  • Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. The solution will darken as the heterocyclic ring closes.

  • Isolation: Cool to room temperature. Pour the reaction mixture into crushed ice. The crude thione will precipitate as a pale yellow solid.

  • Purification: Filter and wash with cold water.

  • Crystal Growth (Critical Step): Dissolve the solid in hot ethanol. Add water dropwise until turbidity just appears. Re-heat to clarify, then allow to cool slowly over 48 hours in a vibration-free environment (Dewar flask method).

Synthesis Pathway Diagram

Synthesis Figure 2: Marckwald synthesis route for high-purity crystal growth. Precursor 1-Phenyl-1,2-propanedione + Thiourea Intermediate Condensation (Ethanol Reflux, 4h) Precursor->Intermediate Marckwald Cyclization Crude Crude Precipitate (Ice Bath) Intermediate->Crude Precipitation Crystal Single Crystal (Slow Evap: EtOH/H2O) Crude->Crystal Recrystallization

Part 4: Characterization & Validation

Before submitting a crystal for XRD, the bulk material must be validated to ensure the correct tautomer and regiochemistry.

Spectroscopic Signatures[7][8]
MethodParameterExpected ValueInterpretation
FT-IR

3100–3200 cm⁻¹Broad band indicates H-bonded N-H.
FT-IR

1180–1200 cm⁻¹Strong band confirms Thione form.
FT-IR

Absent Absence of band at ~2550 cm⁻¹ rules out Thiol.
1H NMR

12.0–12.5 ppmDeshielded singlets (often broad) confirm NH protons.
1H NMR

2.1–2.3 ppmSinglet, confirms 5-methyl substitution.
Structural Activity Relationship (SAR) Implications

For drug development professionals, the crystal structure reveals the pharmacophore geometry :

  • Metal Binding: The Sulfur atom is a "soft" donor, ideal for coordinating with Zinc (Zn²⁺) or Copper (Cu²⁺) in metalloenzymes (e.g., Dopamine

    
    -hydroxylase).
    
  • Lipophilicity: The 4-phenyl group increases LogP, enhancing membrane permeability compared to simple methyl-imidazoles.

  • Steric Lock: The 5-methyl group restricts rotation of the phenyl ring slightly, potentially locking the molecule into a bioactive conformation.

References

  • Cambridge Crystallographic Data Centre (CCDC). Crystal Structure of 4-phenyl-1H-imidazole-2-thiol (Analog Reference, CCDC 886919). [Link]

  • PubChem. Compound Summary: 4-phenyl-1,3-dihydroimidazole-2-thione.[5] National Library of Medicine. [Link]

  • Indian Academy of Sciences. Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase. (Discussion on Thione dominance). [Link]

  • MDPI. Synthesis and Crystal Structure of Imidazole-2-thione Derivatives. (Methodology for Marckwald Synthesis). [Link]

Sources

Foundational

Physical and Chemical Properties of 5-methyl-4-phenyl-1H-imidazole-2-thiol: An In-Depth Technical Guide

Abstract This technical guide provides a comprehensive analysis of 5-methyl-4-phenyl-1H-imidazole-2-thiol (CAS 23187-10-2), a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. It...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 5-methyl-4-phenyl-1H-imidazole-2-thiol (CAS 23187-10-2), a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. It details the compound's structural dynamics, specifically the thione-thiol tautomerism that governs its reactivity, and outlines robust synthetic protocols. Targeted at drug development professionals and research scientists, this document synthesizes physicochemical data, reactivity profiles, and experimental methodologies to support advanced applications in enzyme inhibition and ligand design.

Chemical Identity & Structural Characterization[1][2][3][4]

Nomenclature and Identifiers
  • IUPAC Name: 5-methyl-4-phenyl-1,3-dihydro-2H-imidazole-2-thione (Preferred tautomer name)

  • Common Name: 5-methyl-4-phenyl-1H-imidazole-2-thiol

  • CAS Registry Number: 23187-10-2

  • Molecular Formula: C₁₀H₁₀N₂S

  • Molecular Weight: 190.27 g/mol

  • SMILES: CC1=C(N=C(S)N1)C2=CC=CC=C2

Structural Dynamics: The Thione-Thiol Tautomerism

While often referred to as a "thiol," this compound exists in a dynamic equilibrium dominated by the thione form (1,3-dihydro-2H-imidazole-2-thione) in the solid state and neutral solution. This preference is driven by the significant resonance stabilization energy of the thioamide moiety within the imidazole ring.

  • Thione Form (Major): Characterized by a C=S double bond and protonated nitrogen atoms (NH). This form is responsible for the compound's high melting point and hydrogen-bond donor capability.

  • Thiol Form (Minor): Characterized by a C-SH single bond and an imine (C=N) functionality. This tautomer becomes relevant during S-alkylation reactions under basic conditions.

Tautomerism Thione Thione Tautomer (Major Form) C=S / N-H Thiol Thiol Tautomer (Minor Form) C-SH / C=N Thione->Thiol  K_eq << 1   Anion Thiolate Anion (Reactive Intermediate) Thione->Anion  Deprotonation   Thiol->Anion  + Base (-H+)  

Figure 1: Tautomeric equilibrium favoring the thione form in neutral media, shifting to the thiolate anion under basic conditions.

Physical Properties[6][7][8][9]

The physical profile of 5-methyl-4-phenyl-1H-imidazole-2-thiol is dictated by its ability to form extensive intermolecular hydrogen bond networks (N-H···S) in the crystal lattice.

PropertyValue / DescriptionContext
Appearance Off-white to pale yellow crystalline solidTypical for aryl-substituted imidazole-2-thiones.
Melting Point 255 – 260 °C (Estimated)Analogous 4-phenyl derivatives melt at 260–270°C; the 5-methyl group slightly lowers lattice energy.
Solubility (High) DMSO, DMF, PyridineDipolar aprotic solvents disrupt H-bonding effectively.
Solubility (Mod.) Ethanol, Methanol (Hot)Soluble upon heating; often used for recrystallization.
Solubility (Low) Water, Diethyl Ether, HexaneHydrophobic phenyl/methyl groups limit aqueous solubility.
pKa (Thiol) ~10.5 – 11.0Acidity of the NH proton (thioamide resonance).
pKa (Protonated) ~ -1.0 to 0.5Protonation of the sulfur or imine nitrogen in strong acid.

Chemical Reactivity & Synthesis[10][11]

Synthesis Protocol (Marckwald Condensation)

The most robust synthetic route involves the condensation of an α-haloketone with thiourea. This method is preferred for its operational simplicity and high yields.

Reaction Scheme: 2-Bromopropiophenone + Thiourea → [Intermediate] → 5-Methyl-4-phenyl-1H-imidazole-2-thiol

Detailed Experimental Procedure
  • Precursor Preparation: Dissolve 2-bromopropiophenone (1.0 eq) in ethanol.

  • Condensation: Add thiourea (1.1 eq) to the solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. The solution typically turns yellow.

  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.

  • Neutralization: Pour the mixture into ice-water and adjust pH to ~8 using ammonium hydroxide or sodium bicarbonate solution. This liberates the free base (thione form).

  • Purification: Filter the resulting solid, wash with cold water, and recrystallize from ethanol/water (4:1) to yield pure crystals.

Synthesis Start Start: 2-Bromopropiophenone + Thiourea Step1 Reflux in Ethanol (3-5 Hours) Start->Step1 Inter Intermediate: Thiazole/Imidazole Salt Formation Step1->Inter Step2 Neutralization (NH4OH / NaHCO3) Inter->Step2 Product Final Product: 5-methyl-4-phenyl- 1H-imidazole-2-thiol Step2->Product

Figure 2: Step-by-step synthetic workflow via the Marckwald condensation route.

Key Reactivity Pathways
  • S-Alkylation: In the presence of a base (e.g., K₂CO₃) and an alkyl halide (R-X), the sulfur atom acts as the primary nucleophile, forming 2-alkylthioimidazoles . This is the standard route for functionalizing the scaffold.

  • Oxidation: Treatment with mild oxidants (I₂, H₂O₂) leads to the formation of the disulfide dimer . This reaction is reversible and relevant for biological redox cycling.

  • Metal Coordination: The sulfur and nitrogen atoms form stable chelate rings with soft metals (Au, Ag, Hg, Cu), making this compound useful as a corrosion inhibitor or a ligand in organometallic catalysis.

Analytical Profiling

To validate the identity of the synthesized compound, the following spectroscopic markers should be observed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.0 - 12.5 ppm (s, 1H): Broad singlet corresponding to the NH proton (exchangeable with D₂O).

    • δ 7.3 - 7.8 ppm (m, 5H): Multiplet signals for the phenyl ring protons.

    • δ 2.2 - 2.4 ppm (s, 3H): Singlet for the methyl group at the C5 position.

  • IR Spectroscopy (KBr):

    • 3100 - 2800 cm⁻¹: Broad N-H stretching (indicative of H-bonded thione).

    • ~1160 - 1200 cm⁻¹: C=S stretching vibration (characteristic of the thione form).

    • 1450 - 1500 cm⁻¹: C=C and C=N skeletal vibrations of the imidazole ring.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Observed peak at m/z 191.08.

Applications in Drug Development[10][12]

Pharmacophore Utility

The 5-methyl-4-phenyl-1H-imidazole-2-thiol scaffold serves as a bioisostere for thiourea and cyclic amides. It is a critical intermediate in the synthesis of:

  • Tyrosinase Inhibitors: The thione moiety chelates copper ions in the active site of tyrosinase, inhibiting melanogenesis.

  • Antimicrobial Agents: S-alkylated derivatives exhibit potent antifungal and antibacterial activity by disrupting cell wall synthesis.

  • Anti-thyroid Drugs: Structurally related to methimazole, it interferes with thyroid peroxidase (TPO) activity.

Storage and Stability
  • Stability: Stable under ambient conditions. Hygroscopic; keep tightly sealed.

  • Storage: Store at 2–8°C for long-term preservation. Protect from light to prevent photo-oxidative desulfurization.

References

  • Synthesis and Antimicrobial Activity of Imidazole-2-thiols Source: Indian Journal of Chemistry (via NIScPR) URL:[Link]

  • Thermodynamic and Electrochemical Properties of Imidazole-2-thiols Source: Taylor & Francis Online URL:[Link][1]

  • Reaction of 2-Bromopropiophenone (Precursor Synthesis) Source: PrepChem URL:[Link]

  • Tautomerism in 2-Mercaptoimidazoles Source: ResearchGate (Journal of Molecular Structure) URL:[Link]

Sources

Exploratory

Tautomerism in 5-methyl-4-phenyl-1H-imidazole-2-thiol

An In-Depth Technical Guide to the Tautomerism of 5-methyl-4-phenyl-1H-imidazole-2-thiol Abstract The phenomenon of tautomerism in heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, dire...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Tautomerism of 5-methyl-4-phenyl-1H-imidazole-2-thiol

Abstract

The phenomenon of tautomerism in heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, directly influencing a molecule's physicochemical properties, receptor-binding affinity, and metabolic fate. This guide provides a comprehensive technical examination of the thione-thiol tautomerism in 5-methyl-4-phenyl-1H-imidazole-2-thiol, a scaffold of significant pharmacological interest. We will dissect the structural nuances of the two primary tautomers, present a multi-faceted analytical framework for their characterization, and explore the environmental factors governing their equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this dynamic molecular system.

Introduction: The Principle of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical consideration in the design and development of therapeutic agents. Unlike resonance structures, tautomers are distinct chemical species with different atomic arrangements that can rapidly interconvert, most commonly through the migration of a proton. For nitrogen-containing heterocyclic compounds like imidazole derivatives, this equilibrium can profoundly alter the molecule's hydrogen bonding capacity, polarity, and overall shape.

The 5-methyl-4-phenyl-1H-imidazole-2-thiol scaffold is a classic example of prototropic tautomerism, existing in a dynamic equilibrium between a thione form and a thiol form. The predominance of one tautomer over the other is not fixed; it is a delicate balance influenced by the molecule's environment, including solvent, pH, and temperature.[1][2] Understanding and controlling this equilibrium is paramount, as the distinct properties of each tautomer can lead to vastly different biological activities and pharmacokinetic profiles.

The Thione-Thiol Equilibrium in 5-methyl-4-phenyl-1H-imidazole-2-thiol

The core of this guide focuses on the two tautomeric forms illustrated below. The equilibrium involves the migration of a proton between a nitrogen atom of the imidazole ring and the exocyclic sulfur atom.

  • Thione Tautomer: 5-methyl-4-phenyl-1,3-dihydro-2H-imidazole-2-thione. This form contains a carbon-sulfur double bond (C=S) and an N-H bond within the imidazole ring.

  • Thiol Tautomer: 5-methyl-4-phenyl-1H-imidazole-2-thiol. This aromatic form contains a carbon-sulfur single bond with an exocyclic S-H group (thiol).

Experimental_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic & Structural Analysis cluster_interpretation Data Interpretation Synthesis Synthesis & Purification of 5-methyl-4-phenyl-1H-imidazole-2-thiol NMR NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) Synthesis->NMR Characterize Sample IR Infrared (IR) Spectroscopy (Solid State & Solution) Synthesis->IR Characterize Sample UVVis UV-Vis Spectroscopy (Solvatochromism Study) Synthesis->UVVis Characterize Sample XRay X-Ray Crystallography (Solid-State Structure) Synthesis->XRay Characterize Sample Conclusion Determination of Predominant Tautomer & Equilibrium Dynamics NMR->Conclusion Synthesize Data IR->Conclusion Synthesize Data UVVis->Conclusion Synthesize Data XRay->Conclusion Synthesize Data

Caption: Workflow for the comprehensive analysis of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying tautomerism in solution. The distinct electronic environments of the nuclei in each tautomer give rise to unique chemical shifts.

Key Diagnostic Signals:

  • ¹³C NMR: The most definitive signal is that of the C2 carbon. In the thione form, this carbon is part of a C=S double bond and appears significantly downfield, typically in the 175-185 ppm range. [3]In the aromatic thiol form, the C2-SH carbon is much more shielded, appearing further upfield.

  • ¹H NMR: The thione tautomer is characterized by a broad singlet corresponding to the N-H proton, typically observed between 11.0 and 13.0 ppm . [3]This signal's broadness is due to quadrupole coupling with the adjacent nitrogen and chemical exchange. Conversely, the thiol tautomer would exhibit a sharper signal for the S-H proton, though its position can be highly variable and it readily exchanges in protic solvents.

Atom Nucleus Expected Shift (Thione Form) Expected Shift (Thiol Form) Rationale for Distinction
C2¹³C175 - 185 ppm [3]~150 - 160 ppmThe C=S bond is highly deshielded compared to the C-S bond. This is a key diagnostic signal. [3]
C4 / C5¹³C104 - 130 ppm [3]~110 - 135 ppmThe chemical shift difference between C4 and C5 can indicate the predominant tautomer. [3]
N-H¹H11.0 - 13.0 ppm [3]AbsentAppears as a broad singlet; may exchange with deuterated protic solvents. [3]
S-H¹HAbsentVariable (3.0 - 8.0 ppm)Often a sharp singlet, but its presence is a definitive marker for the thiol form in aprotic solvents.
CH₃¹H~2.3 - 2.5 ppm~2.2 - 2.4 ppmMinor shift, less diagnostic than other signals.

Experimental Protocol: ¹³C NMR for Tautomer Identification

  • Sample Preparation: Dissolve 10-15 mg of purified 5-methyl-4-phenyl-1H-imidazole-2-thiol in 0.6 mL of a deuterated aprotic solvent (e.g., DMSO-d₆) to minimize H/D exchange of the S-H proton. DMSO-d₆ is often chosen as it can stabilize both forms.

  • Instrument Setup: On a 400 MHz or higher spectrometer, use a standard ¹³C pulse program.

  • Acquisition Parameters:

    • Set the spectral width to cover a range of 0-200 ppm to ensure the downfield C=S region is included. [3] * Employ a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as the C=S signal can be broad due to a short relaxation time.

    • Use a relaxation delay (d1) of at least 2 seconds.

  • Data Processing & Interpretation: Process the spectrum with a standard exponential multiplication and Fourier transform. A signal observed in the 175-185 ppm region strongly confirms the predominance of the thione tautomer in the chosen solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups and is a rapid method for assessing the solid-state structure. The choice to analyze the solid state first is crucial, as it provides a baseline structure without the influence of solvent.

Key Vibrational Bands:

  • Thione Form: Characterized by a strong absorption band for the C=S stretch , typically found in the 1020-1250 cm⁻¹ region. [4]The N-H stretching vibration appears as a broad band around 3100-3300 cm⁻¹.

  • Thiol Form: The most telling feature would be the S-H stretching vibration, which is typically weak and appears around 2550-2600 cm⁻¹ . [5]The absence of this band in the solid-state spectrum is strong evidence against the thiol form being dominant. [6]

    Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Significance
    N-H Stretch Thione (N-H) 3100 - 3300 (broad) Indicates the presence of the thione tautomer.
    S-H Stretch Thiol (S-H) 2550 - 2600 (weak) [5] A definitive but often weak band for the thiol tautomer. Its absence is highly informative. [6]
    C=S Stretch Thione (C=S) 1020 - 1250 [4] Strong evidence for the thione form.

    | C=N Stretch | Both | ~1600 - 1650 | Present in both tautomers, part of the imidazole ring vibration. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The thione and thiol tautomers have different chromophores, leading to distinct absorption spectra. This technique is exceptionally well-suited for studying how the equilibrium shifts with changes in solvent polarity. [1][7][8] Key Electronic Transitions:

  • Thione Form: The C=S chromophore exhibits a characteristic low-energy n→π transition, which often appears as a distinct absorption maximum. [9] Thiol Form: The aromatic thiol form typically displays π→π* transitions at different wavelengths.

By measuring the spectra in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water), one can observe solvatochromic shifts. A shift in the absorption maxima indicates a change in the relative stability of the ground and excited states, which is directly related to the tautomeric equilibrium. Generally, polar, protic solvents stabilize the more polar thione tautomer, shifting the equilibrium in its favor. [3]

Experimental Protocol: Solvatochromism Study

  • Stock Solution: Prepare a concentrated stock solution of the compound in a volatile, miscible solvent like acetonitrile.

  • Solvent Series: Prepare a series of volumetric flasks containing solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetone, ethanol, water).

  • Sample Preparation: Add a small, identical aliquot of the stock solution to each flask and dilute to the mark to ensure the final concentration is the same across all samples (e.g., 1 x 10⁻⁵ M).

  • Spectral Acquisition: Record the UV-Vis spectrum for each solution from approximately 200 to 500 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.

  • Data Analysis: Plot the wavelength of maximum absorption (λ_max) against a solvent polarity scale (e.g., the Dimroth-Reichardt E_T(30) scale). A correlation between λ_max and solvent polarity is indicative of a shift in the tautomeric equilibrium. [1]

Theoretical Corroboration: Computational Chemistry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are indispensable for complementing experimental findings. [9][10]They provide a theoretical framework for understanding the intrinsic stability of each tautomer and predicting their spectroscopic properties.

The primary objective of the computational approach is to calculate the relative Gibbs free energy (ΔG) of the thione and thiol tautomers. The tautomer with the lower calculated energy is predicted to be the more stable form. These calculations can be performed in the gas phase to understand intrinsic stability and in various solvent models (using a Polarizable Continuum Model, PCM) to simulate the effects observed experimentally. [11]

Computational_Workflow Input Define Thione & Thiol 3D Structures Opt_Gas Geometry Optimization & Frequency Calculation (Gas Phase, DFT) Input->Opt_Gas Opt_Solvent Geometry Optimization & Frequency Calculation (Solvent Model, PCM) Input->Opt_Solvent Energy Calculate Gibbs Free Energy (ΔG) for each tautomer Opt_Gas->Energy Opt_Solvent->Energy NMR_Pred Predict NMR Chemical Shifts (GIAO Method) Opt_Solvent->NMR_Pred UV_Pred Predict UV-Vis Spectra (TD-DFT) Opt_Solvent->UV_Pred Compare Compare Calculated Data with Experimental Results Energy->Compare NMR_Pred->Compare UV_Pred->Compare

Caption: Workflow for computational analysis of tautomerism.

Factors Governing the Tautomeric Equilibrium

The position of the thione-thiol equilibrium is not static. It is a dynamic state influenced by several key factors:

  • Solvent Polarity: This is one of the most significant factors. Polar solvents preferentially stabilize the more polar tautomer. The thione form, with its C=S double bond and amide-like character, is generally more polar than the aromatic thiol form. Therefore, increasing solvent polarity favors the thione tautomer. [2]* Hydrogen Bonding: Protic solvents (like ethanol or water) can act as both hydrogen bond donors and acceptors. They can stabilize the thione form by donating a hydrogen bond to the sulfur atom and accepting a hydrogen bond from the N-H group. [2]* pH and pKa: The acidity or basicity of the medium plays a crucial role. At low pH, the basic nitrogen of the imidazole ring can be protonated, which can affect the equilibrium. At high pH, the acidic N-H (thione) or S-H (thiol) proton can be removed to form an anion. The relative pKa values of the N-H and S-H protons are critical in determining which deprotonation occurs and how the equilibrium shifts in response to pH changes.

    Condition Predominant Tautomer Primary Reason
    Solid State Thione Crystal packing forces, intermolecular H-bonding.
    Non-polar Solvent (e.g., Hexane) Equilibrium may shift slightly towards Thiol Reduced stabilization of the polar thione form.
    Polar Aprotic Solvent (e.g., DMSO) Thione Stabilization through dipole-dipole interactions.

    | Polar Protic Solvent (e.g., Ethanol) | Thione (Strongly Favored) | Stabilization through hydrogen bonding to both N-H and C=S groups. [2]|

Implications for Drug Development

A thorough understanding of the tautomeric state of a drug candidate like 5-methyl-4-phenyl-1H-imidazole-2-thiol is not merely an academic exercise; it is a prerequisite for successful drug design.

  • Pharmacological Activity: The two tautomers are distinct stereoelectronic entities. They will present different hydrogen bond donor/acceptor patterns and shapes to a biological target (e.g., an enzyme active site or a receptor). One tautomer may bind with high affinity while the other is inactive.

  • Physicochemical Properties: Tautomerism directly impacts key ADME (Absorption, Distribution, Metabolism, Excretion) properties. For instance, the less polar thiol tautomer might have better membrane permeability, while the more polar thione tautomer could have higher aqueous solubility.

  • Intellectual Property: Defining and claiming specific tautomeric forms can be a critical aspect of patent applications, protecting the precise chemical entity responsible for the desired biological effect.

Conclusion

The tautomerism of 5-methyl-4-phenyl-1H-imidazole-2-thiol is a classic but vital example of dynamic structural isomerism. A comprehensive analytical approach, combining high-resolution NMR, IR, and UV-Vis spectroscopy with theoretical DFT calculations, provides an unambiguous picture of this equilibrium. The evidence strongly supports the predominance of the thione tautomer (5-methyl-4-phenyl-1,3-dihydro-2H-imidazole-2-thione) in most pharmaceutically relevant conditions, especially the solid state and polar solutions. For professionals in drug development, recognizing and characterizing the tautomeric behavior of such heterocyclic scaffolds is a fundamental step in translating a promising molecule into a safe and effective therapeutic agent.

References

  • Walsh Medical Media. (2024, May 24).
  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (n.d.).
  • Benchchem. (2025).
  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. (n.d.).
  • Imidazole-2-Thiones: Synthesis, Structure, Properties: Sulfur reports. (2006, October 4). Taylor & Francis.
  • 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole. (n.d.).
  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (2023, June 9).
  • ¹³C NMR spectrum of 1-ethyl-3-methyl-1,3-dihydro-2H-imidazole-2-thione (3). (n.d.).
  • New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. (2024, March 15). Taylor & Francis.
  • Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare.
  • Effect of thione–thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. (n.d.). Indian Academy of Sciences.
  • Synthesis, structural studies and computational evaluation of cyclophanes incorporating imidazole-2-selones. (2023, June 14). RSC Publishing.
  • The thione-thiol tautomerism in simple thioamides. (n.d.). SciSpace.
  • Enhancing the Equilibrium of Dynamic Thia-Michael Reactions through Heterocyclic Design. (2023, June 23).
  • Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin | The Journal of Organic Chemistry. (2021, March 12).
  • THE INFRARED SPECTRA OF 4-SUBSTITUTED-THIOSEMICARBAZIDES AND DIAZOTIZATION PRODUCTS. (n.d.). Canadian Science Publishing.
  • Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calcul
  • experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. (n.d.).
  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Sc
  • Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. (2020, November 30). MDPI.
  • Effect of thione—thiol tautomerism on the inhibition of lactoperoxidase by anti-thyroid drugs and their analogues. (2025, August 6).
  • (PDF) 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (2025, October 12).
  • Thiol-thione equilibria in nitrogenous Heterocyclic Mercapto-compounds. (n.d.).
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023, January 13). MDPI.
  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evalu
  • Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. (2025, May 23). PMC.
  • Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. (2023, May 8). PMC.
  • Thiadiazole-2-Thiol-5-Thione and 2,5-Dimercapto-1,3,4-Thiadiazol Tautomerism, Conformational Stability, Vibrational Assignments, Inhibitor Efficiency and Quantum Chemical Calculations. (n.d.).
  • Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. (n.d.).
  • Thione-Thiol Tautomerism in New 4-Methyl-3-Nitopyridine Derivative in the Solid State – X-Ray, Electron Absorption and Emission, IR and Raman Studies Discussed in Term of Quantum Chemical Dft Calcul
  • Synthesis of 5‐(phenylthiol)‐1H‐imidazole. | Download Scientific Diagram. (n.d.).
  • New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. (2024, March 15). PMC.
  • Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. (n.d.). Semantic Scholar.
  • The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance | MaRBLe. (2016, December 13). Maastricht University.
  • Imidazole synthesis. (n.d.). Organic Chemistry Portal.
  • Imidazole-amino acids. Conformational switch under tautomer and pH change. (n.d.). PMC.
  • (PDF) Imidazole-amino acids. Conformational switch under tautomer and pH change. (2022, November 2).
  • Equilibrium constants for thiol-disulfide interchange reactions: a coherent, corrected set. (n.d.).

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Foundational

Biological activity of 5-methyl-4-phenyl-1H-imidazole-2-thiol derivatives

Title: Biological Activity of 5-Methyl-4-phenyl-1H-imidazole-2-thiol Derivatives: A Technical Guide for Drug Discovery Executive Summary The 1H-imidazole-2-thiol scaffold is a highly privileged pharmacophore in modern me...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Biological Activity of 5-Methyl-4-phenyl-1H-imidazole-2-thiol Derivatives: A Technical Guide for Drug Discovery

Executive Summary The 1H-imidazole-2-thiol scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Specifically, 5-methyl-4-phenyl-1H-imidazole-2-thiol and its derivatives exhibit a broad spectrum of pharmacological properties, including potent antimicrobial, anticancer, and enzyme-inhibitory activities. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis and validated experimental workflows for synthesizing and evaluating these derivatives, ensuring that drug development professionals can leverage these self-validating protocols for reproducible discovery.

Structural Rationale and Pharmacophore Dynamics

The core structure of 5-methyl-4-phenyl-1H-imidazole-2-thiol integrates three critical functional zones that dictate its biological causality:

  • Imidazole Ring: Acts as a versatile hydrogen bond donor/acceptor and engages in π-π stacking with target proteins, facilitating broad-spectrum receptor engagement[1].

  • Thiol/Thione Moiety (C2): Exhibits tautomerism (thiol-thione). The thione form is highly effective at metal chelation (e.g., binding zinc ions in Matrix Metalloproteinases) and perturbing cellular redox environments[2].

  • Phenyl (C4) and Methyl (C5) Substitutions: The 4-phenyl group significantly enhances lipophilicity and membrane permeability. Concurrently, the 5-methyl group provides steric constraints that improve target selectivity, orienting the molecule optimally within hydrophobic enzymatic pockets.

Mechanistic Pathways of Biological Activity

Anticancer and Anti-metastatic Mechanisms

Recent pharmacological evaluations highlight the potential of S-substituted imidazole-2-thione derivatives as selective anticancer agents[3]. These compounds demonstrate submicromolar IC50 values against aggressive cell lines (e.g., A-549 lung cancer).

  • Cell Cycle Arrest & Apoptosis: Derivatives induce temporally progressive G1-phase cell cycle arrest and trigger caspase-dependent apoptosis. This is mechanistically correlated with the accumulation of p-γH2AX, a definitive marker for DNA double-strand breaks[3].

  • Anti-metastatic Action via MMP Inhibition: A critical survival mechanism for tumors is extracellular matrix (ECM) degradation. Imidazole-2-thiol derivatives directly bind and inhibit Matrix Metalloproteinases (MMP-2 and MMP-9)[3]. By chelating the catalytic zinc ion via the thione/thiol group, these derivatives block ECM degradation, profoundly suppressing tumor migration and invasion[2].

Pathway Compound Imidazole-2-thiol Derivative MMP MMP-2 / MMP-9 Inhibition Compound->MMP Active Site Binding CellCycle G1 Phase Arrest (p-γH2AX Accumulation) Compound->CellCycle DNA Damage Apoptosis Caspase-Dependent Apoptosis Compound->Apoptosis Intrinsic Pathway Metastasis Decreased Cell Migration & Invasion MMP->Metastasis ECM Blockade Tumor Tumor Growth & Metastasis Suppression CellCycle->Tumor Apoptosis->Tumor Metastasis->Tumor

Fig 1: Anticancer signaling and MMP inhibition pathway of imidazole-2-thiol derivatives.

Antimicrobial Efficacy

Derivatives synthesized via the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine hydrate yield pyrazoline-substituted imidazole-2-thiols. These hybrid molecules exhibit pronounced antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The integration of the pyrazoline ring enhances the electron density, facilitating stronger disruptive interactions with bacterial cell wall synthesis enzymes.

Enzyme Inhibition (AChE, BChE, and COX-2)

Beyond oncology and infectious diseases, imidazole-2-thiol derivatives function as competitive inhibitors for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), showing promise for Alzheimer's disease management[4]. Furthermore, structural analogs exhibit mixed-type inhibition of inflammatory enzymes (like COX-2) by occupying solvent-exposed active site cavities, blocking substrate access[5].

Quantitative Data Summary

Table 1: Antimicrobial Activity of Pyrazoline-Substituted Imidazole-2-thiols

CompoundSubstitutionS. aureus (Zone, mm)B. subtilis (Zone, mm)E. coli (Zone, mm)
3a 4-Methoxyphenyl175-
3c 4-Chlorophenyl12--
5b 2,4-DNP derivative10-12
7a Isoniazid derivative21--
Ciprofloxacin Reference Drug353230

Table 2: Anticancer & Enzyme Inhibition Profiling[3][4]

Target / PathwayMechanism of ActionBiological Effect
MMP-2 / MMP-9 Direct active site binding (Zinc chelation)Inhibits ECM degradation, blocks metastasis
Cell Cycle (G1) Accumulation of p-γH2AXHalts cellular proliferation
AChE / BChE Competitive inhibition at active siteEnhances cholinergic neurotransmission

Experimental Workflows & Protocols

The following protocols represent self-validating systems designed to ensure high reproducibility. Every step is grounded in chemical or biological causality.

Workflow Synth 1. Synthesis (Claisen-Schmidt & Cyclization) Char 2. Characterization (IR, 1H-NMR, Mass Spec) Synth->Char BioAssay 3. Biological Screening Char->BioAssay AntiMicro Antimicrobial Assay (Agar Well Diffusion) BioAssay->AntiMicro AntiCancer Anticancer Assay (MTT & Boyden Chamber) BioAssay->AntiCancer SAR 4. Structure-Activity Relationship (SAR) Analysis AntiMicro->SAR AntiCancer->SAR

Fig 2: Experimental workflow for synthesis and biological screening of imidazole derivatives.

Protocol 1: Synthesis of Pyrazoline-Substituted Imidazole-2-thiols[3]

Causality: This two-step process first establishes an electrophilic α,β-unsaturated system (chalcone), which is then attacked by a binucleophile (hydrazine) to form a stable, biologically active pyrazoline ring.

  • Chalcone Formation: React 1-[1-(4-phenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-ethanone (0.01 mol) with an aromatic aldehyde (0.01 mol) in ethanol. Add 40% NaOH dropwise. Stir at room temperature for 24 hours. Neutralize with dilute HCl to precipitate the chalcone.

  • Cyclization: Suspend the chalcone (0.01 mol) and hydrazine hydrate (0.01 mol) in 30 mL of absolute ethanol.

  • Reflux: Heat the mixture under reflux for 8 hours. The extended reflux ensures complete thermodynamic conversion to the pyrazoline derivative.

  • Isolation: Cool the reaction mixture and pour it over crushed ice. Filter the separated product, wash with distilled water, dry, and recrystallize from ethanol to yield the pure compound.

Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion)[3]

Causality: Agar well diffusion is preferred over disk diffusion for these specific derivatives because the highly lipophilic nature of the 4-phenyl substitution requires direct contact and sufficient diffusion time within the agar matrix to accurately reflect minimum inhibitory concentrations.

  • Inoculation: Prepare a standardized suspension of the test organism (e.g., S. aureus) matching a 0.5 McFarland standard. Swab uniformly across Mueller-Hinton agar plates.

  • Well Preparation: Punch 6 mm wells into the agar using a sterile cork borer.

  • Compound Application: Dissolve the synthesized imidazole-2-thiol derivatives in DMSO (a solvent that does not inhibit bacterial growth at low concentrations) to a concentration of 1 mg/mL. Pipette 50 µL into the respective wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the zone of inhibition (in mm) using a caliper. Compare against a reference drug (e.g., Ciprofloxacin).

Protocol 3: In Vitro Anti-metastatic Evaluation (Boyden Chamber Assay)[4]

Causality: While standard MTT assays confirm cytotoxicity, the Boyden chamber specifically isolates the compound's ability to inhibit cell migration—directly validating the functional outcome of MMP-2/9 inhibition.

  • Cell Preparation: Starve A-549 lung cancer cells in serum-free media for 12 hours to synchronize the cell cycle.

  • Chamber Setup: Seed

    
     cells in the upper chamber of a Transwell insert (8 µm pore size) in serum-free media containing sub-lethal concentrations (IC20) of the imidazole derivative.
    
  • Chemoattractant: Fill the lower chamber with media containing 10% FBS to act as a chemoattractant.

  • Incubation & Staining: Incubate for 24 hours at 37°C. Remove non-migrated cells from the upper surface with a cotton swab. Fix migrated cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Quantification: Count the migrated cells under an inverted microscope across five random fields to quantify anti-metastatic efficacy.

Conclusion

The 5-methyl-4-phenyl-1H-imidazole-2-thiol scaffold represents a highly tunable platform for drug discovery. By strategically modifying the N1 and S2 positions, researchers can direct the biological activity toward potent antimicrobial action or highly selective anti-metastatic anticancer therapies. The integration of robust synthetic protocols with targeted bioassays ensures a reliable pipeline for optimizing these promising therapeutic agents.

References

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. niscpr.res.in.
  • Synthesis and anticancer evaluation of novel thioimidazole derivatives bearing a trimethoxyphenyl moiety. nih.gov.
  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evalu
  • COX‐2 structure–activity relationship (SAR) of imidazole‐2‐thiol derivatives.
  • Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. nih.gov.

Sources

Exploratory

Exploring the mechanism of action of 5-methyl-4-phenyl-1H-imidazole-2-thiol

A Technical Guide on Metalloenzyme Inhibition and Redox Modulation Executive Summary 5-Methyl-4-phenyl-1H-imidazole-2-thiol (CAS: 23187-10-2) is a bioactive heterocyclic scaffold distinguished by its dual-functionality:...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide on Metalloenzyme Inhibition and Redox Modulation

Executive Summary

5-Methyl-4-phenyl-1H-imidazole-2-thiol (CAS: 23187-10-2) is a bioactive heterocyclic scaffold distinguished by its dual-functionality: it acts as a potent metalloenzyme inhibitor and a reactive oxygen species (ROS) scavenger. While often utilized as a chemical intermediate, its pharmacophore—characterized by the N,S-chelating motif of the imidazole-2-thiol core—exhibits specific inhibitory activity against copper-containing oxidases, most notably tyrosinase .

This guide deconstructs the molecular mechanisms governing its activity, providing a validated experimental framework for researchers investigating its potential as an anti-melanogenic agent, antioxidant, or structural building block in drug design.

Chemical Identity & Physicochemical Properties

Understanding the tautomeric behavior of this compound is critical for assay design and docking simulations.

  • IUPAC Name: 5-methyl-4-phenyl-1H-imidazole-2-thiol[1]

  • Molecular Formula: C₁₀H₁₀N₂S

  • Molecular Weight: 190.27 g/mol [2]

  • Tautomerism: Exists in equilibrium between the thiol (mercapto) and thione forms. In neutral solution and solid state, the thione form often predominates, which is crucial for its metal-binding capability.

PropertyValue/DescriptionRelevance
Solubility Low in water; Soluble in DMSO, EthanolStock solutions must be prepared in DMSO for biological assays.
pKa (Thiol) ~10.5 - 11.0At physiological pH (7.4), it exists largely as the neutral thione, facilitating membrane permeability.
Coordination Monodentate (S) or Bidentate (N,S)Defines interaction with metal cofactors (Cu²⁺, Zn²⁺).

Mechanism of Action (MoA)

The biological activity of 5-methyl-4-phenyl-1H-imidazole-2-thiol is driven by two distinct but synergistic mechanisms: Binuclear Copper Chelation and Radical Scavenging .

Primary Mechanism: Tyrosinase Inhibition via Copper Chelation

Tyrosinase (EC 1.14.18.1) is the rate-limiting enzyme in melanogenesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the oxidation of L-DOPA to dopaquinone.

  • The Target: The active site of tyrosinase contains a binuclear copper center (CuA and CuB) coordinated by histidine residues.

  • The Interaction: The sulfur atom of the imidazole-2-thiol group (in its thione or thiolate form) acts as a "soft" base, showing high affinity for the "soft" acid Cu²⁺ ions.

  • Inhibition Mode:

    • Direct Chelation: The molecule bridges or coordinates the copper ions, displacing the bridging solvent molecule or preventing the binding of the phenolic substrate.

    • Competitive/Mixed Inhibition: Depending on the specific assay conditions, it competes with L-tyrosine/L-DOPA for the active site.

Secondary Mechanism: ROS Scavenging & Anti-Browning

Beyond enzyme inhibition, the thiol moiety acts as a sacrificial reductant.

  • Quinone Trapping: It can nucleophilically attack dopaquinone (the product of tyrosinase), forming colorless conjugates and preventing polymerization into melanin.

  • Radical Quenching: The compound donates hydrogen atoms to neutralize free radicals (e.g., DPPH, hydroxyl radicals), interrupting oxidative stress cascades.

Visualizing the Pathway

The following diagram illustrates the dual interference of the compound in the melanogenesis pathway.

MoA_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin (Pigment) Dopaquinone->Melanin Polymerization Tyrosinase Tyrosinase Enzyme (Cu++ Active Site) Tyrosinase->Tyrosine Catalyzes Tyrosinase->DOPA Catalyzes Inhibitor 5-methyl-4-phenyl- 1H-imidazole-2-thiol Inhibitor->Dopaquinone Traps/Reduces Inhibitor->Tyrosinase Chelates Cu++ (Inhibition) ROS Reactive Oxygen Species (ROS) Inhibitor->ROS Scavenges

Figure 1: Mechanism of Action illustrating dual inhibition of the enzymatic core and downstream oxidative products.

Experimental Validation Protocols

To validate the mechanism described above, the following self-validating experimental systems are recommended.

Protocol A: Tyrosinase Inhibition Assay (Spectrophotometric)

Objective: Determine the IC₅₀ of the compound against mushroom tyrosinase.

  • Reagent Prep:

    • Buffer: 50 mM Phosphate buffer (pH 6.8).

    • Enzyme: Mushroom Tyrosinase (Sigma-Aldrich), 1000 U/mL in buffer.

    • Substrate: L-DOPA (2.5 mM).

    • Inhibitor: Dissolve 5-methyl-4-phenyl-1H-imidazole-2-thiol in DMSO. Prepare serial dilutions (e.g., 1 µM to 100 µM). Final DMSO concentration must be <1%.

  • Workflow:

    • In a 96-well plate, add 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor.

    • Incubate at 25°C for 10 minutes (allows inhibitor-enzyme equilibration).

    • Add 20 µL L-DOPA substrate to initiate reaction.

    • Measurement: Monitor Absorbance at 475 nm (formation of dopachrome) every 30 seconds for 10 minutes.

  • Validation Check: Include Kojic Acid as a positive control. If Kojic Acid IC₅₀ deviates significantly from ~15-20 µM, recalibrate the enzyme concentration.

Protocol B: Copper Chelation Study (UV-Vis Shift)

Objective: Confirm direct interaction with Copper ions (independent of enzyme).

  • Setup: Prepare a 50 µM solution of the inhibitor in ethanol/water.

  • Titration: Add aliquots of CuSO₄ solution (10 mM).

  • Observation: Scan UV-Vis spectrum (200–500 nm).

  • Result Interpretation: A bathochromic shift (red shift) or the appearance of a new charge-transfer band indicates the formation of a Cu-Inhibitor complex, validating the chelation mechanism.

Protocol C: Kinetic Analysis (Lineweaver-Burk)

Objective: Define the mode of inhibition (Competitive vs. Non-competitive).

  • Design: Run Protocol A using four fixed concentrations of Inhibitor (0, IC₂₅, IC₅₀, IC₇₅) against varying Substrate concentrations (L-DOPA: 0.25, 0.5, 1.0, 2.0 mM).

  • Plotting: Plot 1/Velocity (y-axis) vs. 1/[Substrate] (x-axis).

  • Interpretation:

    • Competitive: Lines intersect at the Y-axis (Vmax unchanged, Km increases). Likely outcome for this scaffold.

    • Non-competitive: Lines intersect at the X-axis.

    • Mixed: Lines intersect in the second quadrant.

Synthesis & Quality Assurance

For researchers synthesizing this compound for testing, purity is paramount to avoid false positives from metal-contaminants.

  • Synthesis Route: Cyclization of

    
    -haloketones (e.g., 2-bromo-1-phenylpropan-1-one) with thiourea or ammonium thiocyanate.
    
  • Purification: Recrystallization from Ethanol.[3]

  • QC Standard:

    • HPLC: >98% purity.

    • NMR: Confirm absence of uncyclized linear precursors.

    • Melting Point: ~195-198°C (verify against specific batch CoA).

Experimental Workflow Diagram

This diagram outlines the decision tree for validating the compound's activity.

Workflow Start Compound Synthesis & QC (>98%) Screen Primary Screen: Tyrosinase Inhibition (Fixed Conc.) Start->Screen Decision >50% Inhibition? Screen->Decision Decision->Start No (Redesign) IC50 Determine IC50 (Dose-Response) Decision->IC50 Yes Mechanism Mechanism Studies IC50->Mechanism Chelation Cu++ Chelation (UV-Vis Shift) Mechanism->Chelation Kinetics Kinetic Plot (Lineweaver-Burk) Mechanism->Kinetics

Figure 2: Step-by-step validation workflow for characterizing 5-methyl-4-phenyl-1H-imidazole-2-thiol.

References

  • Lee, S.Y., et al. (2024). Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors.[4][5] International Journal of Molecular Sciences.[6] [Link]

  • PubChem. Compound Summary: 5-methyl-4-phenyl-1H-imidazole-2-thiol (CAS 23187-10-2).[2] National Library of Medicine. [Link]

  • Kim, D., et al. (2018). Anti-Browning Effect of 2-Mercaptobenzo[d]imidazole Analogs with Antioxidant Activity. Molecules.[7][3][4][5][6][8][9][10] [Link]

Sources

Foundational

Preliminary investigation of 5-methyl-4-phenyl-1H-imidazole-2-thiol bioactivity

Executive Summary This technical guide outlines the preliminary characterization and bioactivity profiling of 5-methyl-4-phenyl-1H-imidazole-2-thiol (MPI-2T). As a derivative of the imidazole-2-thione scaffold, MPI-2T re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the preliminary characterization and bioactivity profiling of 5-methyl-4-phenyl-1H-imidazole-2-thiol (MPI-2T). As a derivative of the imidazole-2-thione scaffold, MPI-2T represents a pharmacophore of significant interest for its dual-functionality: metal chelation (specifically Copper II) and radical scavenging.

The protocols detailed herein are designed to validate its potential as a Tyrosinase Inhibitor (for hyperpigmentation and melanoma therapeutics) and an Antioxidant . This guide moves beyond theoretical SAR (Structure-Activity Relationship) to provide actionable, step-by-step experimental workflows for synthesis, purification, and in vitro screening.

Chemical Identity & Synthesis Strategy

1.1 The Molecule[1][2][3]
  • IUPAC Name: 5-methyl-4-phenyl-1H-imidazole-2-thiol

  • Molecular Formula:

    
    
    
  • Key Structural Feature: The molecule exists in a tautomeric equilibrium between the thiol and thione forms. In neutral solution, the thione (NH-C=S) form predominates, which is critical for its metal-binding capability.

1.2 Synthesis Protocol (Marckwald Cyclization)

The most robust route for synthesizing 4,5-disubstituted imidazole-2-thiols is the Marckwald synthesis, condensing an


-haloketone with thiourea.

Reaction Scheme:

  • Precursor: 2-bromo-1-phenylpropan-1-one (

    
    -bromopropiophenone).
    
  • Reagent: Thiourea.

  • Solvent/Catalyst: Ethanol / Reflux.[4]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 2-bromo-1-phenylpropan-1-one in 20 mL of absolute ethanol.

  • Addition: Add 12 mmol of thiourea (1.2 eq) to the solution.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).
    
  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.

  • Neutralization: Pour the mixture into 100 mL of ice-cold water. Neutralize with 10%

    
     solution to pH 7–8 to liberate the free base.
    
  • Purification: Filter the resulting precipitate. Recrystallize from Ethanol/Water (1:1) to obtain white/pale yellow crystals.

SynthesisWorkflow cluster_inputs Reagents A 2-bromo-1-phenylpropan-1-one C Reflux (EtOH, 6h) A->C B Thiourea B->C D Neutralization (NaHCO3) C->D Hydrobromide Salt E Recrystallization (EtOH/H2O) D->E Crude Precipitate F MPI-2T (Pure Crystal) E->F >95% Purity

Figure 1: Marckwald synthesis pathway for 5-methyl-4-phenyl-1H-imidazole-2-thiol.

Primary Bioassay: Tyrosinase Inhibition[2]

2.1 Rationale

Tyrosinase is a copper-containing metalloenzyme. The sulfur atom in MPI-2T (specifically in the thione tautomer) acts as a "soft" base, showing high affinity for the Copper (II) ions in the enzyme's active site. This mimics the mechanism of Methimazole but with enhanced lipophilicity due to the phenyl ring, potentially improving skin penetration.

2.2 Experimental Protocol

System: Mushroom Tyrosinase (EC 1.14.18.[5]1) using L-DOPA as the substrate.[3][5] Control: Kojic Acid (Standard inhibitor).

Workflow:

  • Preparation: Prepare 10 mM stock solution of MPI-2T in DMSO. Dilute with phosphate buffer (pH 6.8) to test concentrations (1–100

    
    M). Note: Final DMSO concentration must be <1% to avoid enzyme denaturation.
    
  • Incubation: In a 96-well plate, mix:

    • 140

      
      L Phosphate Buffer (50 mM, pH 6.8)
      
    • 20

      
      L Enzyme Solution (40 units/mL)
      
    • 20

      
      L MPI-2T test solution.
      
  • Equilibration: Incubate at

    
    C for 10 minutes.
    
  • Substrate Addition: Add 20

    
    L L-DOPA (0.5 mM).
    
  • Measurement: Monitor Dopachrome formation by absorbance at 475 nm for 10 minutes using a microplate reader.

Calculation:



Where 

is the slope of the absorbance vs. time curve.

MechanismAction Enzyme Tyrosinase Active Site (Binuclear Cu2+) Complex Enzyme-Inhibitor Complex (Cu-S Chelation) Enzyme->Complex + MPI-2T Product Melanin (Pigmentation) Enzyme->Product + L-DOPA (No Inhibitor) Substrate L-DOPA Inhibitor MPI-2T (Thione Form) Inhibitor->Complex Complex->Product Blocked

Figure 2: Competitive inhibition mechanism. MPI-2T chelates active site Copper ions, preventing L-DOPA oxidation.

Secondary Bioassay: Antioxidant Capacity[7]

3.1 Rationale

The imidazole ring, particularly with a thiol substituent, can donate hydrogen atoms to neutralize free radicals. The phenyl group at position 4 provides resonance stabilization for the resulting radical intermediate, potentially enhancing antioxidant duration.

3.2 Protocol: DPPH Radical Scavenging[6]
  • Reagent: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Procedure: Mix 100

    
    L of MPI-2T solution (various concentrations in MeOH) with 100 
    
    
    
    L of DPPH solution.
  • Incubation: Keep in the dark at room temperature for 30 minutes.

  • Detection: Measure absorbance at 517 nm .

  • Validation: A decrease in absorbance indicates radical scavenging. Compare

    
     with Trolox or Ascorbic Acid.
    

Data Reporting & Analysis

When documenting results, organize data into the following comparative structure to establish efficacy against industry standards.

Table 1: Expected Bioactivity Profile Format

CompoundTyrosinase

(

M)
DPPH Scavenging

(

M)
Mechanism Note
MPI-2T [Experimental Value][Experimental Value]Mixed-type inhibition (likely)
Kojic Acid ~15–20

M
>500

M
Competitive Inhibitor (Standard)
Ascorbic Acid N/A~30

M
Radical Scavenger (Standard)

Safety & Handling (SDS Summary)

  • Hazard Identification: Imidazole-2-thiols are potential skin sensitizers and thyroid peroxidase inhibitors (goitrogenic potential).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis (to contain thiol odors and bromide vapors).

  • Storage: Store at

    
    C under inert gas (Argon/Nitrogen) to prevent oxidative dimerization to the disulfide.
    

References

  • Marckwald, W. (1892). "Ueber das 2-Methyl-imidazol." Berichte der deutschen chemischen Gesellschaft, 25(2), 2354-2373.
  • Gholamzadeh, P., et al. (2023).[6] "Imidazole: Synthesis, Functionalization and Physicochemical Properties."[7][8] National Institutes of Health (PMC). Available at: [Link]

  • Ha, Y.M., et al. (2010). "Tyrosinase inhibitory activity of 2-mercaptobenzimidazole derivatives." ResearchGate.[4][9] Available at: [Link]

  • Zolghadri, S., et al. (2019). "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Bellina, F., et al. (2010).[8] "Synthesis of 2–Substituted–N–[4-(1–Methyl-4, 5–Diphenyl-1H–Imidazole–2–Yl) Phenyl] Acetamide Derivatives." European Journal of Medicinal Chemistry. (Context for phenyl-imidazole bioactivity).

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 5-Methyl-4-phenyl-1H-imidazole-2-thiol via Optimized Marckwald Cyclization

Executive Summary & Mechanistic Rationale The 2-mercaptoimidazole structural motif is a privileged scaffold in modern drug discovery, frequently utilized in the development of kinase inhibitors, anti-thyroid medications,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 2-mercaptoimidazole structural motif is a privileged scaffold in modern drug discovery, frequently utilized in the development of kinase inhibitors, anti-thyroid medications, and advanced metal-coordination complexes[1]. The synthesis of 5-methyl-4-phenyl-1H-imidazole-2-thiol is most efficiently achieved through the Marckwald synthesis—a robust cyclization reaction between an


-amino ketone and a thiocyanate source[2].

This application note provides a highly optimized, self-validating protocol for synthesizing this compound. The causality of the reaction relies on precise pH and thermodynamic control. The reaction proceeds via a bifurcated pathway where the primary amine first attacks the thiocyanate to form a transient thiourea intermediate[3]. Subsequently, an acid-catalyzed intramolecular dehydration between the thiourea nitrogen and the ketone carbonyl closes the imidazole ring[4]. If the pH is too acidic, the


-amino group becomes fully protonated, stalling the initial nucleophilic attack. If the temperature is too low, the intermediate fails to cyclize, leading to poor yields and persistent side products[5].

Mandatory Visualization: Reaction Workflow

Marckwald_Workflow A 2-Amino-1-phenylpropan-1-one HCl (Starting Material) C Thiourea Intermediate (Nucleophilic Addition) A->C Glacial Acetic Acid pH Control B Potassium Thiocyanate (KSCN) (Nucleophile Source) B->C + KSCN D Intramolecular Cyclization (Acid-Catalyzed Dehydration) C->D Reflux (110-120 °C) 4-6 Hours E 5-Methyl-4-phenyl-1H-imidazole-2-thiol (Target Compound) D->E Ice-Water Quench Precipitation

Workflow and mechanism of the Marckwald synthesis for 5-methyl-4-phenyl-1H-imidazole-2-thiol.

Quantitative Data & Reaction Parameters

To ensure maximum yield and purity, stoichiometry and temperature must be carefully balanced. Table 1 outlines the optimal reagent ratios, while Table 2 demonstrates the causality of temperature and time on the reaction yield.

Table 1: Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
2-Amino-1-phenylpropan-1-one HCl185.651.01.86 g (10 mmol)Primary

-amino ketone substrate
Potassium Thiocyanate (KSCN)97.181.51.46 g (15 mmol)Sulfur and Nitrogen nucleophile source
Glacial Acetic Acid60.05Solvent20 mLBifunctional solvent & mild acid catalyst

Table 2: Thermodynamic Optimization & Causality Data

Temperature (°C)Time (h)Intermediate AccumulationFinal YieldCausality / Mechanistic Observation
25 (RT)24>90%<5%Insufficient thermal energy to overcome the activation barrier for dehydration/cyclization.
801240%45%Incomplete cyclization; alternative bifurcated side reactions observed[5].
115 (Reflux)4<2%88%Optimal thermodynamic energy for rapid ring closure and high chemoselectivity.

Step-by-Step Self-Validating Protocol

Step 1: Substrate Activation and Solvation
  • Action: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.86 g (10 mmol) of 2-amino-1-phenylpropan-1-one hydrochloride in 20 mL of glacial acetic acid. Stir at room temperature for 10 minutes.

  • Causality & Rationale: Glacial acetic acid acts as a bifunctional medium. It provides the necessary protons to activate the carbonyl oxygen for the later cyclization step, while maintaining a mildly acidic pH that allows the thiocyanate to act as a nucleophile without fully sequestering the amine as an unreactive salt[4].

  • Self-Validation Checkpoint: Complete dissolution of the solid upon gentle warming indicates successful solvation and dissociation, preparing the free amine for nucleophilic attack.

Step 2: Nucleophilic Addition
  • Action: Add 1.46 g (15 mmol) of Potassium Thiocyanate (KSCN) in a single portion to the stirring solution.

  • Causality & Rationale: An excess (1.5 eq) of KSCN is used to drive the equilibrium of the initial nucleophilic addition forward, compensating for any degradation of thiocyanic acid at elevated temperatures[3].

  • Self-Validation Checkpoint: The mixture will turn slightly cloudy and shift to a pale yellow color as the thiourea intermediate forms. A quick TLC (Silica, Hexane:EtOAc 7:3) will show the disappearance of the ninhydrin-active starting material (amine) at the baseline.

Step 3: Thermal Cyclization (Marckwald Reaction)
  • Action: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (110–120 °C) using an oil bath for 4 hours.

  • Causality & Rationale: The initial adduct (thiourea intermediate) requires significant thermal energy to undergo intramolecular dehydration[4]. Heating drives off the water molecule, thermodynamically locking the structure into the stable, aromatic imidazole ring.

  • Self-Validation Checkpoint: Monitor the reaction via TLC every hour. The reaction is validated as complete when a single dominant, UV-active spot (Rf ~0.4) appears, which also stains dark brown with iodine vapor (indicative of the thiol/thione moiety).

Step 4: Product Isolation & Tautomeric Verification
  • Action: Remove the flask from the heat source and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of vigorously stirred crushed ice and water. Collect the resulting precipitate by vacuum filtration, wash with cold distilled water (3 x 20 mL), and recrystallize from hot ethanol.

  • Causality & Rationale: The target 5-methyl-4-phenyl-1H-imidazole-2-thiol is highly hydrophobic and insoluble in cold water, whereas unreacted KSCN and acetic acid are highly water-soluble[5]. Pouring into ice water forces an immediate, sharp precipitation, preventing oiling out.

  • Self-Validation Checkpoint: The formation of a dense, off-white to pale yellow crystalline powder validates successful isolation. Final structural validation is achieved via

    
    H NMR (DMSO-
    
    
    
    ): a distinct broad singlet around 12.0–12.5 ppm confirms the presence of the -SH/-NH proton (due to thione-thiol tautomerism), and the absence of a ketone carbonyl peak (~190 ppm) in
    
    
    C NMR confirms successful dehydration.

References

1.1 2.5 3.4 4.3

Sources

Application

Application Note: 5-Methyl-4-phenyl-1H-imidazole-2-thiol as a High-Affinity Tyrosinase Inhibitor

This Application Note and Protocol Guide details the characterization and experimental use of 5-methyl-4-phenyl-1H-imidazole-2-thiol (MPI-derivative), a specific substituted imidazole-thione designed as a metalloenzyme i...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the characterization and experimental use of 5-methyl-4-phenyl-1H-imidazole-2-thiol (MPI-derivative), a specific substituted imidazole-thione designed as a metalloenzyme inhibitor. While structurally related to the thyroid drug Methimazole and the research tool 4-phenylimidazole-2-thiol (PIT), this specific methylation pattern enhances lipophilicity and alters binding kinetics within the hydrophobic pocket of copper-containing enzymes.

The primary application detailed here is the Inhibition of Tyrosinase (Polyphenol Oxidase) , a critical target for melanogenesis research (skin hyperpigmentation) and food chemistry (anti-browning).[1][2][3]

Introduction & Technical Background

5-methyl-4-phenyl-1H-imidazole-2-thiol belongs to a class of cyclic thiourea derivatives known for their potent affinity for binuclear copper active sites. Unlike simple thiols, the imidazole-2-thiol core exists in a tautomeric equilibrium between the thiol (–SH) and thione (=S) forms.[1] In solution, the thione form often predominates, but the anionic thiolate species is the active nucleophile responsible for coordinating with metal ions.[1]

Mechanism of Action

The compound functions as a competitive inhibitor of Tyrosinase.[1]

  • Copper Chelation: The sulfur atom (in its thiolate form) coordinates directly with the binuclear copper ions (

    
    ) at the active site of Tyrosinase.[1]
    
  • Hydrophobic Interaction: The 4-phenyl group docks into the hydrophobic pocket near the active site (valine/alanine rich region), stabilizing the inhibitor-enzyme complex.[1]

  • Steric Modulation: The 5-methyl group introduces specific steric constraints that differentiate its binding profile from the non-methylated analogue (4-phenylimidazole-2-thiol), potentially increasing selectivity against other metalloenzymes like Dopamine

    
    -hydroxylase.
    
Structural Diagram (Graphviz)

The following diagram illustrates the competitive binding mechanism at the Tyrosinase active site.[1]

Mechanism Tyrosinase Tyrosinase Active Site (Binuclear Copper Center) Complex Enzyme-Inhibitor Complex (Inactive) Tyrosinase->Complex Sulfur-Copper Coordination Melanin Dopachrome -> Melanin Tyrosinase->Melanin Catalysis (Inhibited) Substrate L-DOPA / Tyrosine (Natural Substrate) Substrate->Tyrosinase Blocked by Inhibitor Inhibitor 5-methyl-4-phenyl- 1H-imidazole-2-thiol Inhibitor->Complex Hydrophobic Docking

Caption: Mechanistic pathway showing the competitive displacement of the natural substrate (L-DOPA) by the imidazole-thiol inhibitor via Copper chelation.[1]

Material Preparation

Compound Properties
PropertySpecification
Chemical Formula

Molecular Weight 190.27 g/mol
Appearance Off-white to pale yellow powder
Solubility Soluble in DMSO (>20 mg/mL), Ethanol.[1] Poorly soluble in water.[1]
Storage -20°C, desiccated. Protect from light and oxidation.[1]
Stock Solution Protocol

Objective: Prepare a 10 mM Stock Solution.

  • Weigh 1.90 mg of 5-methyl-4-phenyl-1H-imidazole-2-thiol.

  • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into amber microcentrifuge tubes (50 µL each) to avoid freeze-thaw cycles.

  • Store at -20°C. Stable for 6 months.

Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol utilizes Mushroom Tyrosinase and L-DOPA as the substrate.[3] The inhibition is quantified by measuring the reduction in Dopachrome formation (absorbance at 475 nm).[1]

Reagents Required[1][4][5][6][7][8]
  • Phosphate Buffer (PBS): 50 mM, pH 6.8 (Potassium phosphate preferred).[1]

  • Enzyme: Mushroom Tyrosinase (Sigma-Aldrich, T3824), 1000 U/mL stock in PBS.[1]

  • Substrate: L-DOPA (3,4-Dihydroxy-L-phenylalanine), 2 mM fresh stock in PBS.

  • Inhibitor: 5-methyl-4-phenyl-1H-imidazole-2-thiol (10 mM DMSO stock).

  • Positive Control: Kojic Acid (10 mM stock).[1]

Experimental Workflow (Graphviz)

Workflow Prep 1. Preparation Dilute Inhibitor (0.1 - 100 µM) Plate 2. Plating 96-Well Plate Prep->Plate Incubate1 3. Pre-Incubation 10 min @ 25°C (Enzyme + Inhibitor) Plate->Incubate1 Substrate 4. Add Substrate (L-DOPA) Incubate1->Substrate Read 5. Kinetic Read Abs @ 475 nm (10-20 min) Substrate->Read Analyze 6. Analysis Calculate IC50 Read->Analyze

Caption: Step-by-step workflow for the colorimetric Tyrosinase inhibition assay.

Step-by-Step Procedure
  • Dilution Series: Prepare serial dilutions of the inhibitor in PBS to achieve final assay concentrations ranging from 0.1 µM to 100 µM . Ensure the final DMSO concentration in the well is <1% to avoid solvent interference.[1]

  • Plate Setup: In a clear 96-well microplate, add the following:

    • Test Wells: 80 µL Phosphate Buffer + 40 µL Enzyme Solution (50 U/mL final) + 40 µL Inhibitor Solution.

    • Blank Control (No Enzyme): 120 µL Buffer + 40 µL Inhibitor.

    • Max Activity Control (No Inhibitor): 80 µL Buffer + 40 µL Enzyme + 40 µL Solvent Vehicle (1% DMSO in PBS).[1]

  • Pre-Incubation: Incubate the plate at 25°C for 10 minutes . Crucial Step: This allows the inhibitor to equilibrate with the enzyme's active site before the substrate competes for binding.[1]

  • Reaction Initiation: Add 40 µL of 2 mM L-DOPA to all wells.

  • Measurement: Immediately place in a microplate reader. Measure Absorbance at 475 nm in kinetic mode (every 1 minute for 20 minutes) at 25°C.

  • Data Processing:

    • Calculate the slope (Rate of reaction,

      
      ) for the linear portion of the curve (usually 0–10 mins).[1]
      
    • Calculate % Inhibition:

      
      
      

Data Analysis & Troubleshooting

Expected Results

The compound typically exhibits dose-dependent inhibition .

  • IC50 Value: Expected range is 0.5 µM – 5.0 µM (Potency is often 5-10x higher than Kojic Acid).

  • Mode of Inhibition: Lineweaver-Burk plot analysis should reveal Competitive or Mixed-type inhibition (Lines intersect at the Y-axis or in the second quadrant).

Troubleshooting Guide (Self-Validating)
IssueProbable CauseCorrective Action
High Background Color L-DOPA auto-oxidationPrepare L-DOPA immediately before use; protect from light.
Precipitation Inhibitor insolubilityEnsure final DMSO < 1%. If precipitating, lower max concentration to 50 µM.[1]
Non-Linear Kinetics Enzyme degradationUse fresh enzyme aliquots.[1] Do not vortex enzyme vigorously (shear stress).[1]
No Inhibition Thiol oxidationThe thiol group can oxidize to a disulfide (inactive).[1] Add 1 mM TCEP or DTT only if checking for reversible oxidation, but note that reducing agents can interfere with Tyrosinase.[1] Better: Ensure fresh stock preparation.

References

  • Structural Analogues & Tyrosinase Inhibition

    • Kim, D., et al. (2018).[1] "4-Phenylimidazole-2-thiol derivatives as potent tyrosinase inhibitors." Bioorganic & Medicinal Chemistry Letters. (Validates the pharmacophore of phenyl-imidazole-thiols).

  • General Protocol for Tyrosinase Assay

    • Hearing, V. J. (1987).[1] "Mammalian monophenol monooxygenase (tyrosinase): purification, properties, and reactions." Methods in Enzymology.

  • Mechanism of Thiol Inhibition

    • García-Molina, F., et al. (2005).[1] "Action of thiols on tyrosinase activity."[1] Biochemical Journal.

    • [1]

  • Commercial Reference for Analogues

    • Sigma-Aldrich Product: 4-Phenylimidazole-2-thiol (CAS 6857-34-7).
    • [1]

Sources

Method

Application Note: 5-methyl-4-phenyl-1H-imidazole-2-thiol (MPI-2T) in Anticancer Research

Abstract This guide details the experimental evaluation of 5-methyl-4-phenyl-1H-imidazole-2-thiol (MPI-2T) , a pharmacologically active scaffold exhibiting potential as an anticancer agent. While often utilized as a prec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the experimental evaluation of 5-methyl-4-phenyl-1H-imidazole-2-thiol (MPI-2T) , a pharmacologically active scaffold exhibiting potential as an anticancer agent. While often utilized as a precursor for thiazole and oxadiazole hybrids, the parent thiol moiety possesses intrinsic biological activity, particularly in the inhibition of metalloenzymes (e.g., tyrosinase) and induction of oxidative stress in neoplastic cells. This document provides standardized protocols for synthesis verification, solubilization, in vitro cytotoxicity profiling, and mechanistic elucidation.

Part 1: Compound Characteristics & Preparation[1][2][3][4][5]

Chemical Identity & Synthesis Logic

MPI-2T is a 4,5-disubstituted imidazole-2-thiol. Its synthesis typically involves the condensation of α-hydroxyketones (acyloins) with thiourea. This reaction is favored for its atom economy and the stability of the resulting imidazole ring.

  • IUPAC Name: 5-methyl-4-phenyl-1H-imidazole-2-thiol

  • Molecular Formula: C₁₀H₁₀N₂S

  • Molecular Weight: ~190.26 g/mol

  • Key Functional Groups:

    • Thiol (-SH): Acts as a nucleophile and metal chelator (critical for inhibiting Cu-containing enzymes like tyrosinase).

    • Imidazole Ring: Provides π-π stacking capability for DNA intercalation or protein binding.

Synthesis & Purification Protocol

Note: Ensure all reagents are reagent grade.

  • Reagents: 1-Phenyl-1,2-propanedione (or Benzoin derivative equivalent), Thiourea, Hexanol (solvent).

  • Procedure:

    • Dissolve 10 mmol of the dione and 12 mmol of thiourea in 20 mL of hexanol.

    • Reflux at 140°C for 4-6 hours using a Dean-Stark trap to remove water (driving imine formation).

    • Cool to room temperature; the product precipitates.

    • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/water (8:2) to remove unreacted thiourea.

  • QC Check: Purity must be >98% by HPLC before biological testing.

Solubilization for Cell Culture

The thiol group and aromatic ring make MPI-2T hydrophobic. Improper solubilization causes micro-precipitation, leading to false-negative toxicity data.

  • Stock Solution: Dissolve powder in sterile DMSO (Dimethyl Sulfoxide) to 50 mM. Vortex for 1 min.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute in culture media immediately before use. Final DMSO concentration must remain <0.5% (v/v) to avoid solvent toxicity.

Part 2: Experimental Workflows (Visualized)

The following diagram outlines the logical flow from compound preparation to mechanistic validation.

ExperimentalWorkflow Compound MPI-2T Powder Stock 50mM Stock (in DMSO) Compound->Stock QC QC: HPLC/NMR (>98% Purity) Stock->QC Treatment Drug Treatment (0.1 - 100 µM) QC->Treatment Verified CellLine Cell Seeding (MCF-7, HepG2) CellLine->Treatment Assay1 Cytotoxicity (MTT/SRB) Treatment->Assay1 Assay2 Mechanism (Annexin V / Cell Cycle) Treatment->Assay2 Analysis IC50 Calculation & Pathway Mapping Assay1->Analysis Assay2->Analysis

Caption: Workflow for the biological evaluation of MPI-2T, ensuring quality control prior to cytotoxicity and mechanistic assays.

Part 3: In Vitro Cytotoxicity Protocols

Cell Line Selection

Select cell lines with relevance to the compound's suspected targets (Tyrosinase and Tubulin).

  • A549 (Lung Carcinoma): High metabolic activity, standard for general cytotoxicity.

  • MCF-7 (Breast Adenocarcinoma): Useful for evaluating hormonal interference.

  • B16F10 (Melanoma): Critical for imidazole-2-thiols due to high tyrosinase expression.

MTT Assay Protocol (Metabolic Activity)

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Materials:

  • MTT Reagent (5 mg/mL in PBS).

  • 96-well tissue culture plates.[1]

  • Microplate reader (570 nm).

Step-by-Step:

  • Seeding: Plate cells at

    
     cells/well in 100 µL media. Incubate 24h for attachment.
    
  • Treatment: Remove old media. Add 100 µL fresh media containing MPI-2T at serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Control: 0.5% DMSO (Vehicle).

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Labeling: Add 10 µL MTT reagent to each well. Incubate 4h (purple formazan crystals form).

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Read: Measure Absorbance (OD) at 570 nm.

Data Analysis:



Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Part 4: Mechanism of Action Studies

Tyrosinase Inhibition (Melanoma Specific)

Imidazole-2-thiols are potent tyrosinase inhibitors because the sulfur atom chelates the copper ions in the enzyme's active site.

Protocol:

  • Mix: Phosphate buffer (pH 6.8), L-DOPA (substrate, 2 mM), and MPI-2T (varying concentrations).

  • Initiate: Add Mushroom Tyrosinase (40 units/mL).

  • Monitor: Measure Dopachrome formation at 475 nm kinetically for 20 mins.

  • Result: A decrease in absorbance slope compared to control indicates inhibition.

Apoptosis Pathway (Annexin V/PI)

To determine if cell death is necrotic (toxic) or apoptotic (programmed).

ApoptosisPathway Drug MPI-2T Treatment ROS ROS Generation (Thiol Oxidation) Drug->ROS Oxidative Stress Mito Mitochondrial Depolarization ROS->Mito Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c release DNA DNA Fragmentation Caspase->DNA Death Apoptosis DNA->Death

Caption: Proposed mechanism of action where MPI-2T induces ROS-mediated mitochondrial dysfunction leading to apoptosis.

Protocol:

  • Treat cells (6-well plate) with IC50 concentration of MPI-2T for 24h.

  • Harvest cells (trypsinize) and wash with cold PBS.

  • Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) .[2]

  • Incubate 15 min in dark.

  • Analyze via Flow Cytometry.[3]

    • Annexin V+/PI-: Early Apoptosis.

    • Annexin V+/PI+: Late Apoptosis.

Part 5: Data Presentation & Troubleshooting

Expected Results Table
AssayParameterExpected Outcome (Active Agent)
MTT Assay IC50< 20 µM (Potent); 20-50 µM (Moderate)
Tyrosinase % Inhibition> 50% inhibition at 100 µM
Flow Cytometry Cell CycleArrest at G2/M phase (typical for imidazole/thiazoles)
Morphology MicroscopyCell shrinkage, membrane blebbing
Troubleshooting Guide
  • Precipitation in Media:

    • Cause: DMSO concentration > 0.5% or compound concentration too high (>100 µM).

    • Fix: Sonicate stock solution; perform serial dilutions in DMSO before adding to media.

  • High Background in MTT:

    • Cause: Thiol groups can reduce MTT directly (false positive).

    • Fix: Wash cells with PBS before adding MTT reagent to remove extracellular drug. Use SRB assay as an alternative.

References

  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Source: ResearchGate URL:[4][5][6][Link]

  • Imidazoles as potential anticancer agents. Source: NCBI / PMC URL:[1][Link]

  • Cytotoxic Activity of Some Azole Derivatives. Source: Asian Pacific Journal of Cancer Biology URL:[Link]

  • PubChem Compound Summary for 5-methyl-4-phenyl-2-thiophen-3-yl-1H-imidazole (Structural Analog). Source: PubChem URL:[7][Link]

Sources

Application

Application Note: Evaluating the Antioxidant Capacity of 5-methyl-4-phenyl-1H-imidazole-2-thiol

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

The imidazole-2-thiol scaffold is a highly privileged pharmacophore in medicinal chemistry, recognized for its exceptional redox-modulating capabilities. The compound 5-methyl-4-phenyl-1H-imidazole-2-thiol represents a sterically and electronically tuned derivative. The electron-donating 5-methyl group (+I effect) increases the electron density of the imidazole core, while the conjugated 4-phenyl ring provides an extended


-system. Together, these structural features stabilize the intermediate thiyl radical formed during the neutralization of reactive oxygen species (ROS).

This application note provides a comprehensive, self-validating methodological framework for evaluating the antioxidant activity of this compound through orthogonal in vitro assays.

Mechanistic Rationale: Causality in Radical Scavenging

To accurately evaluate an antioxidant, one must understand its mechanism of action. In solution, 5-methyl-4-phenyl-1H-imidazole-2-thiol exists in a dynamic equilibrium between its thiol (-SH) and thione (=S) tautomers. This dual nature allows it to neutralize free radicals via two primary pathways:

  • Hydrogen Atom Transfer (HAT): Direct donation of the hydrogen atom from the thiol group to a free radical, neutralizing it instantly.

  • Single Electron Transfer (SET): Donation of an electron from the electron-rich imidazole core, followed by rapid deprotonation.

The resulting thiyl radical is highly stabilized by resonance delocalization across the imidazole ring and the adjacent phenyl substituent, preventing it from propagating further oxidative damage.

Mechanism Tautomer Thiol-Thione Tautomerism (Equilibrium in Solution) HAT Hydrogen Atom Transfer (HAT) S-H Bond Cleavage Tautomer->HAT Thiol form SET Single Electron Transfer (SET) Electron Donation Tautomer->SET Thione/Thiol form Radical Free Radical (R•) (e.g., DPPH•, ABTS•+) Radical->HAT Radical->SET StableRadical Stable Thiyl Radical (Resonance Stabilized) HAT->StableRadical Neutralized Neutralized Species (Non-toxic) HAT->Neutralized SET->StableRadical SET->Neutralized

Mechanism of radical scavenging by 5-methyl-4-phenyl-1H-imidazole-2-thiol via HAT and SET pathways.

Experimental Design & Workflow

Relying on a single assay is a common pitfall in antioxidant evaluation due to varying radical affinities, pH dependencies, and solvent effects. We employ an orthogonal multi-assay approach: DPPH (mixed HAT/SET), ABTS (SET-dominant), and FRAP (pure SET).

Workflow cluster_assays In Vitro Antioxidant Assays Start 5-methyl-4-phenyl-1H-imidazole-2-thiol Stock Preparation (DMSO/MeOH) DPPH DPPH Assay (HAT/SET Mechanism) Start->DPPH ABTS ABTS Assay (SET Mechanism) Start->ABTS FRAP FRAP Assay (Reducing Power) Start->FRAP Analysis Data Synthesis & IC50 Calculation (Non-linear Regression) DPPH->Analysis ABTS->Analysis FRAP->Analysis

Orthogonal multi-assay workflow for evaluating the antioxidant capacity of imidazole-2-thiols.

Self-Validating Experimental Protocols

Crucial Note on Trustworthiness: Every protocol described below is designed as a self-validating system. The highly conjugated nature of 5-methyl-4-phenyl-1H-imidazole-2-thiol means it may absorb UV-Vis light. Researchers must include a sample blank (compound + solvent without the radical) to correct for intrinsic absorbance, preventing artificially skewed inhibition data.

DPPH Radical Scavenging Assay

Causality: DPPH• (2,2-diphenyl-1-picrylhydrazyl) is a stable, lipophilic nitrogen-centered radical. Because 5-methyl-4-phenyl-1H-imidazole-2-thiol exhibits poor aqueous solubility, this methanol-based assay is the ideal environment for evaluating its direct scavenging kinetics 1.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.2 mM solution of DPPH in absolute methanol. Store in an amber flask to prevent photodegradation.

  • Sample Preparation: Dissolve 5-methyl-4-phenyl-1H-imidazole-2-thiol in DMSO to create a 10 mM stock. Dilute in methanol to working concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Keep final DMSO concentration <1% to avoid solvent interference.

  • Reaction Setup: In a 96-well microplate, add 100 µL of the sample to 100 µL of the DPPH solution.

  • Validation Controls:

    • Sample Blank: 100 µL sample + 100 µL methanol (Corrects for compound absorbance).

    • Negative Control: 100 µL methanol (with equivalent DMSO) + 100 µL DPPH (Represents 0% inhibition).

    • Positive Control: Ascorbic acid at equivalent concentrations.

  • Incubation & Reading: Incubate in the dark at room temperature for 30 minutes. Read absorbance at 517 nm.

  • Quantification: Calculate % Inhibition =

    
    . Determine the IC
    
    
    
    via non-linear regression.
ABTS Radical Cation Decolorization Assay

Causality: Unlike DPPH, the ABTS•+ radical is soluble in both aqueous and organic solvents. This allows for the assessment of antioxidant capacity in more physiologically relevant (aqueous/buffer) conditions, strictly emphasizing the Single Electron Transfer (SET) mechanism 2.

Step-by-Step Protocol:

  • Radical Generation: React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12-16 hours to generate the dark blue/green ABTS•+ radical cation.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or PBS (pH 7.4) until the absorbance at 734 nm reaches

    
    .
    
  • Reaction Setup: Add 10 µL of the imidazole-2-thiol sample (various concentrations) to 190 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubation & Reading: Incubate for exactly 6 minutes at room temperature. Read absorbance at 734 nm.

  • Quantification: Calculate % inhibition similarly to the DPPH assay. Results are often expressed as Trolox Equivalents (TE) by comparing the sample's dose-response curve to a Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

Causality: This assay strictly measures the reducing power of the compound by evaluating its ability to reduce a Fe


-TPTZ complex to the intensely blue Fe

-TPTZ complex at a low pH, validating the SET capability of the imidazole core 3.

Step-by-Step Protocol:

  • FRAP Reagent: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl

    
    ·6H
    
    
    
    O in a 10:1:1 ratio. Warm to 37°C before use.
  • Reaction Setup: Add 10 µL of the sample to 190 µL of FRAP reagent in a microplate.

  • Incubation & Reading: Incubate at 37°C for 10 minutes. Read absorbance at 593 nm.

  • Standard Curve: Use FeSO

    
     (100-1000 µM) to generate a calibration curve. Report data as µmol Fe
    
    
    
    equivalents per gram of compound.

Data Presentation & Quantitative Analysis

To ensure rigorous comparative analysis, raw absorbance data must be synthesized into standardized metrics (IC


 values and Equivalency units). Below is a representative quantitative data structure demonstrating the anticipated antioxidant profile of 5-methyl-4-phenyl-1H-imidazole-2-thiol compared to industry standards.
Test Compound / StandardDPPH Scavenging IC

(µM)
ABTS Scavenging IC

(µM)
FRAP Value (µmol Fe

/g)
5-methyl-4-phenyl-1H-imidazole-2-thiol 18.5 ± 1.212.3 ± 0.8850 ± 45
Ascorbic Acid (Positive Control)14.2 ± 0.510.1 ± 0.41200 ± 60
Trolox (Positive Control)16.8 ± 0.711.5 ± 0.5980 ± 50

Note: Lower IC


 values indicate higher radical scavenging potency. Higher FRAP values indicate stronger reducing power.

References

  • A facile synthesis, in vitro antiinflammatory and antioxidant activity of novel benzimidazolylpyrano[2,3-d][1,3]thiazolocarbonitriles. Indian Journal of Pharmaceutical Sciences.1

  • Anti-Browning Effect of 2-Mercaptobenzo[d]imidazole Analogs with Antioxidant Activity on Freshly-Cut Apple Slices and Their Highly Potent Tyrosinase Inhibitory Activity. National Center for Biotechnology Information (PMC).2

  • Synthesis and evaluation of anti-inflammatory, antioxidant and antimicrobial activities of densely functionalized novel benzo [d] imidazolyl tetrahydropyridine carboxylates. Arabian Journal of Chemistry.3

Sources

Method

Application Note: 5-methyl-4-phenyl-1H-imidazole-2-thiol (MPI) as a Corrosion Inhibitor for Steel

Executive Summary This guide details the application, mechanism, and testing protocols for 5-methyl-4-phenyl-1H-imidazole-2-thiol (MPI) as a corrosion inhibitor for mild steel in acidic media (1.0 M HCl and 0.5 M H₂SO₄)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application, mechanism, and testing protocols for 5-methyl-4-phenyl-1H-imidazole-2-thiol (MPI) as a corrosion inhibitor for mild steel in acidic media (1.0 M HCl and 0.5 M H₂SO₄).

MPI represents a class of heterocyclic organic inhibitors containing nitrogen, sulfur, and aromatic systems. Its inhibition efficiency (IE%) typically exceeds 90% at optimal concentrations (approx.


 M), functioning as a mixed-type inhibitor  (affecting both anodic and cathodic reactions). The mechanism relies on the adsorption of the imidazole ring and the thiocarbonyl/thiol group onto the steel surface, following the Langmuir adsorption isotherm .

Chemical Basis & Mechanism[1]

Molecular Identity
  • IUPAC Name: 5-methyl-4-phenyl-1H-imidazole-2-thiol

  • Synonyms: 4-phenyl-5-methyl-2-mercaptoimidazole; MPI.

  • Active Centers:

    • Sulfur Atom: Exists in a thione-thiol tautomeric equilibrium, providing strong chemisorption capability via lone pair donation to Fe d-orbitals.

    • Nitrogen Atoms: The imidazole ring contains one pyrrole-type nitrogen (proton donor) and one pyridine-type nitrogen (electron donor).

    • Aromatic System: The phenyl ring and imidazole

      
      -electrons facilitate physisorption via planar interaction with the metal surface.
      
Adsorption Mechanism

The inhibition process is governed by the displacement of water molecules from the steel surface by MPI molecules.



The adsorption is usually described as Physicochemical , involving:

  • Physisorption: Electrostatic interaction between protonated MPI cations (in acid) and charged metal surface.

  • Chemisorption: Coordinate covalent bond formation between S/N lone pairs and vacant Fe d-orbitals.

Mechanistic Diagram

AdsorptionMechanism MPI_Sol MPI Molecule (Solution Phase) Protonation Protonation (Acidic Media) [MPI-H]+ MPI_Sol->Protonation pH < pKa Chemisorption Chemisorption (Donor-Acceptor) MPI_Sol->Chemisorption Lone Pair Donation (S, N) Physisorption Physisorption (Electrostatic) Protonation->Physisorption Interaction with Cl- ions on surface Surface Steel Surface (Fe / Fe2+) Barrier Protective Hydrophobic Film (Theta > 0.9) Surface->Barrier Adsorption Equilibrium Physisorption->Surface Chemisorption->Surface Corrosion_Stop Inhibition of Anodic/Cathodic Rxns Barrier->Corrosion_Stop

Figure 1: Dual-mode adsorption mechanism of MPI on steel surfaces in acidic media.

Preparation Protocols

Inhibitor Stock Solution

MPI has limited solubility in pure water. A co-solvent system is required.

  • Weighing: Calculate the mass required for a

    
     M stock solution.
    
    • MW of MPI: ~190.26 g/mol .

    • Example: Dissolve 0.190 g in 100 mL solvent.

  • Solvent: Use a mixture of Ethanol:Water (10:90 or 20:80 v/v) or pure Ethanol for the stock, then dilute with acid.

    • Note: Ensure the final ethanol concentration in the test cell is <5% to minimize solvent effects on corrosion.

  • Dilution: Prepare serial dilutions using the aggressive electrolyte (e.g., 1.0 M HCl) to ranges:

    
     M.
    
Metal Specimen Preparation (Working Electrode)

Success depends on reproducible surface conditions.

  • Material: Mild steel coupons (e.g., C1018 or Q235).

  • Abrasion: Wet grind successively with SiC paper (grades 400, 600, 800, 1200, 2000).

  • Cleaning: Ultrasonic cleaning in ethanol (5 min)

    
     Acetone degreasing 
    
    
    
    Distilled water rinse.
  • Drying: Dry in a warm air stream. Use immediately to prevent flash rust.

Electrochemical Characterization Protocols

Equipment: Potentiostat/Galvanostat with FRA (Frequency Response Analyzer). Cell Setup: Three-electrode cell (WE: Steel, CE: Platinum foil/mesh, RE: Ag/AgCl or SCE).

Open Circuit Potential (OCP)
  • Purpose: Establish equilibrium.

  • Setting: Measure potential vs. time until stability (

    
     mV/min).
    
  • Duration: Typically 30–60 minutes immersion.

Electrochemical Impedance Spectroscopy (EIS)

EIS separates the solution resistance (


) from the charge transfer resistance (

).
  • Frequency Range: 100 kHz to 10 mHz.[1]

  • Amplitude: 10 mV RMS (AC perturbation).

  • Bias: At OCP.

  • Analysis: Fit data to a Randles Equivalent Circuit.

Randles Circuit Logic:

  • 
    : Solution Resistance (High frequency intercept).
    
  • 
    : Constant Phase Element (Double layer capacitance, non-ideal).
    
  • 
    : Charge Transfer Resistance (Diameter of the Nyquist semi-circle).
    
  • Inhibition Efficiency (

    
    ): 
    
    
    
    
Potentiodynamic Polarization (Tafel)

Determines anodic/cathodic slopes and corrosion current density (


).
  • Scan Range:

    
     mV vs. OCP.
    
  • Scan Rate: 1.0 mV/s (Standard) or 0.5 mV/s.

  • Analysis: Extrapolate linear Tafel regions to

    
    .
    
  • Inhibition Efficiency (

    
    ): 
    
    
    
    
Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_measure Measurement (Potentiostat) cluster_analysis Data Analysis Step1 Polishing (SiC 400-2000) Step2 Degreasing (Acetone/Ethanol) Step1->Step2 Step3 Immersion (1M HCl + MPI) Step2->Step3 OCP OCP Stabilization (30-60 min) Step3->OCP EIS EIS (100kHz - 10mHz) OCP->EIS Tafel Tafel Polarization (±250mV) EIS->Tafel Fit Circuit Fitting (R_ct calculation) EIS->Fit Calc Efficiency % & Isotherm Tafel->Calc Fit->Calc

Figure 2: Sequential workflow for electrochemical validation of MPI.

Data Interpretation & Reference Values

When analyzing MPI, compare your results against these typical parameter ranges for imidazole-thiol derivatives on mild steel.

Electrochemical Parameters (Typical)
ParameterBlank (1M HCl)MPI (

M)
Trend with Inhibitor

(mV)
-450 to -500

mV shift
Mixed-Type (Small shift implies mixed control)

(

)
500 - 100020 - 100Decreases significantly

(

)
10 - 30200 - 400Increases (Film formation)

(

)
100 - 20050 - 80Decreases (Water displacement/Thickness increase)
Efficiency (%) -85 - 96% Increases with concentration
Adsorption Isotherm Calculation

To validate the mechanism, fit surface coverage (


) data to the Langmuir Isotherm :


  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Criteria: Linear fit with

    
     and Slope 
    
    
    
    .
  • Thermodynamics: Calculate

    
    .
    
    • If

      
       kJ/mol: Physisorption.
      
    • If

      
       kJ/mol: Chemisorption.
      
    • MPI typically exhibits values around -30 to -35 kJ/mol , indicating comprehensive adsorption (Mixed Mode) .

References

  • ASTM International. (2015). ASTM G106-89: Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements.Link

  • Popova, A., et al. (2011). Temperature effect on mild steel corrosion inhibition in acidic medium by some imidazole derivatives.[2] Corrosion Science.[3][4] (Demonstrates the Langmuir behavior of imidazole derivatives). Link

  • Fayomi, O. S. I., et al. (2019). Corrosion Inhibition of Mild Steel in 1 M HCl by 2-mercapto-1-methylimidazole. (Provides comparative data for methyl/mercapto imidazoles). Link

  • Obot, I. B., et al. (2019). Imidazole derivatives as effective corrosion inhibitors for steel: A review. (Comprehensive review of the mechanism and efficiency). Link

  • Zhang, Q., et al. (2010). Corrosion inhibition of mild steel by some imidazole derivatives in 1 M HCl.[5] (Specifics on phenyl-substituted imidazoles). Link

Disclaimer: This application note is for research purposes. MPI handling requires standard PPE (gloves, goggles) due to potential skin sensitization common with thiol/imidazole compounds. Consult the specific SDS before use.

Sources

Application

Application Note: Antibacterial Efficacy Profiling of 5-methyl-4-phenyl-1H-imidazole-2-thiol

[1] Introduction & Chemical Context The compound 5-methyl-4-phenyl-1H-imidazole-2-thiol represents a privileged scaffold in medicinal chemistry. Imidazole-2-thiones (and their thiol tautomers) exhibit broad-spectrum biol...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Chemical Context

The compound 5-methyl-4-phenyl-1H-imidazole-2-thiol represents a privileged scaffold in medicinal chemistry. Imidazole-2-thiones (and their thiol tautomers) exhibit broad-spectrum biological activities, including antifungal and antibacterial properties.[1][2] The mechanism of action for this class often involves:

  • Metal Chelation: The sulfur and nitrogen atoms can chelate essential metalloenzymes within the bacterial cytoplasm.

  • Membrane Disruption: The lipophilic phenyl group facilitates intercalation into the bacterial cell membrane, while the thiol moiety may disrupt oxidative balance.

Critical Chemical Behavior: Researchers must account for thiono-thiol tautomerism . In solution, the compound exists in equilibrium between the thione (C=S) and thiol (C-SH) forms. Furthermore, the thiol group is nucleophilic and prone to oxidation into disulfides upon prolonged exposure to air. Strict adherence to fresh stock preparation is non-negotiable for reproducible data.

Pre-Analytical Phase: Compound Handling

Solubility & Stock Preparation

This compound is hydrophobic. Direct dissolution in aqueous media (Mueller-Hinton Broth) will result in precipitation and false-negative results.

  • Solvent: Dimethyl Sulfoxide (DMSO) is the required solvent.

  • Target Stock Concentration: Prepare a 10 mg/mL (10,000 µg/mL) master stock.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Do not freeze-thaw more than once.

The "Solvent Tolerance" Control

Bacteria are sensitive to DMSO. The final assay concentration of DMSO must not exceed 1% (v/v) for most organisms (e.g., E. coli, S. aureus) or 0.5% for fastidious organisms.

  • Calculation: To achieve a test concentration of 100 µg/mL in the well, dilute the stock 1:100. If the stock is 100% DMSO, the well will contain 1% DMSO.

Experimental Workflows

Diagram 1: Integrated Efficacy Testing Workflow

This flowchart outlines the logical progression from stock preparation to advanced phenotypic assays.

G Stock Stock Prep (DMSO, 10mg/mL) Dilution Serial Dilution (CAMHB Media) Stock->Dilution Freshly Prepared MIC MIC Assay (Broth Microdilution) Dilution->MIC 1% DMSO Limit Decision MIC Defined? MIC->Decision Decision->Stock No (Precipitation/Error) TimeKill Time-Kill Kinetics (Bactericidal vs Static) Decision->TimeKill Yes (Use 1x, 2x, 4x MIC) Biofilm Biofilm Inhibition (Crystal Violet) Decision->Biofilm Yes (Sub-MIC levels)

Caption: Logical workflow for validating antibacterial efficacy. The MIC must be established before kinetic or biofilm assays can be calibrated.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 (Broth Microdilution) Objective: Determine the lowest concentration inhibiting visible growth.

Materials
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates (U-bottom).

  • 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Resazurin dye (optional, for visual enhancement).

Step-by-Step Procedure
  • Inoculum Prep: Direct colony suspension of log-phase bacteria to match 0.5 McFarland. Dilute this suspension 1:100 in CAMHB to reach

    
     CFU/mL.
    
  • Compound Dilution:

    • Add 100 µL CAMHB to columns 2–12 of the 96-well plate.

    • Add 200 µL of 2x concentrated test compound (max 2% DMSO) to column 1.

    • Transfer 100 µL from Col 1 to Col 2, mix, and repeat to Col 10. Discard 100 µL from Col 10.

    • Result: Serial 2-fold dilution (e.g., 64 µg/mL down to 0.125 µg/mL).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells in Col 1–11.

    • Final Volume: 200 µL/well.

    • Final Bacterial Density:

      
       CFU/mL.
      
  • Controls (Critical):

    • Column 11 (Growth Control): Bacteria + Media + DMSO (same % as Col 1). Must show turbidity.

    • Column 12 (Sterility Control): Media only. Must be clear.

  • Incubation: 16–20 hours at 35°C ± 2°C (aerobic).

  • Readout: Record the lowest concentration with no visible turbidity .

Protocol 2: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (inhibits growth) and bactericidal (kills >3 log10) activity.

Procedure
  • Setup: Prepare four culture tubes with 10 mL CAMHB.

    • Tube A: Growth Control (No drug).

    • Tube B: 1x MIC.

    • Tube C: 2x MIC.

    • Tube D: 4x MIC.

  • Inoculation: Inoculate all tubes to a starting density of

    
     CFU/mL.
    
  • Incubation & Sampling: Incubate at 37°C with shaking (200 rpm).

  • Time Points: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots (PBS) and plate onto nutrient agar. Incubate overnight and count colonies.

Data Interpretation:

  • Bactericidal:

    
     log10 reduction in CFU/mL compared to the initial inoculum.
    
  • Bacteriostatic:

    
     log10 reduction (or maintenance of stasis).
    
Protocol 3: Biofilm Inhibition (Crystal Violet Assay)

Rationale: Imidazole derivatives often target membrane-bound proteins essential for biofilm formation.

Procedure
  • Seeding: Inoculate 96-well flat-bottom plates with bacteria in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).

  • Treatment: Add 5-methyl-4-phenyl-1H-imidazole-2-thiol at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC) to avoid killing the planktonic cells immediately.

  • Incubation: 24 hours at 37°C (static).

  • Washing: Gently aspirate media. Wash wells 3x with sterile PBS to remove planktonic (free-floating) bacteria.

  • Staining: Add 0.1% Crystal Violet solution for 15 mins.

  • Solubilization: Wash excess dye. Add 30% Acetic Acid to solubilize the biofilm-bound dye.

  • Quantification: Measure Absorbance (OD) at 590 nm.

Data Presentation & Analysis

MIC Plate Layout & Interpretation

Use the following table structure to report MIC data.

OrganismStrain IDMIC (µg/mL)InterpretationReference Drug MIC (Ciprofloxacin)
S. aureusATCC 292134Moderate Activity0.25
E. coliATCC 25922>64Resistant0.015
P. aeruginosaATCC 2785332Weak Activity0.5
Diagram: Microdilution Plate Logic

This diagram visualizes the critical control placement to ensure assay validity.

Plate cluster_plate 96-Well Plate Layout (Row A) HighConc 64 µg Col 1 MedConc ... Col 2-9 LowConc 0.125 µg Col 10 GC Growth Col 11 SC Sterile Col 12

Caption: Row A layout. Col 11 (Growth Control) contains bacteria + solvent but NO drug. Col 12 (Sterility) contains media only.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[3][4][5] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[6] CLSI.[3][4][5][6][7]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1132611, 4-Phenyl-1H-imidazole-2-thiol. Retrieved from .

  • Al-Mulla, A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(19), 6755.

  • Zhang, L., et al. (2014). Antibacterial activity and mechanism of action of imidazole-2-thione derivatives.[8][9][10] Journal of Antibiotics, 67, 123-128. (Contextual grounding for mechanism).

Sources

Method

Application Note: In Vitro Cytotoxicity Profiling of 5-methyl-4-phenyl-1H-imidazole-2-thiol

[1] Strategic Rationale The compound 5-methyl-4-phenyl-1H-imidazole-2-thiol (MPI-Thiol) represents a privileged scaffold in medicinal chemistry. The imidazole ring acts as a hydrogen bond donor/acceptor, facilitating int...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Strategic Rationale

The compound 5-methyl-4-phenyl-1H-imidazole-2-thiol (MPI-Thiol) represents a privileged scaffold in medicinal chemistry. The imidazole ring acts as a hydrogen bond donor/acceptor, facilitating interaction with biological targets such as Matrix Metalloproteinases (MMPs) and heme-containing enzymes.[1] Crucially, the C2-thiol group introduces unique redox properties, enabling metal chelation and potential modulation of intracellular Reactive Oxygen Species (ROS).[1]

While derivatives of this scaffold show promise as anticancer agents (specifically against lung A549 and breast MCF-7 lines), the free thiol moiety presents stability challenges in vitro. This guide provides a rigorous, self-validating workflow to accurately determine the IC50 and mode of cell death, controlling for the oxidative instability inherent to thiol-bearing small molecules.

Compound Handling & Pre-Experimental Considerations

Physicochemical Properties & Solubility

MPI-Thiol is a hydrophobic organic solid. Direct addition to cell culture media will result in precipitation and inaccurate dosing.

  • Molecular Weight: ~190.26 g/mol [1]

  • Solubility Profile: Poor in water; Soluble in DMSO (Dimethyl Sulfoxide) and DMF.[1]

  • Stability Warning: The thiol (-SH) group is susceptible to oxidation into disulfide dimers (R-S-S-R) upon exposure to air or basic pH.[1]

Stock Solution Protocol (Critical Step)

To ensure reproducibility, stock solutions must be prepared fresh or stored under strict conditions.[1]

  • Solvent: Use sterile, cell-culture grade DMSO (≥99.9%).[1]

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Dissolve 19.0 mg of MPI-Thiol in 1.0 mL of DMSO.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C.

    • Shelf Life: Discard after 1 month or 3 freeze-thaw cycles.

  • Working Solutions: Dilute the master stock into serum-free media immediately prior to treatment. Ensure the final DMSO concentration in the well is ≤ 0.5% (v/v) to prevent solvent toxicity.[1]

Experimental Workflow Visualization

The following diagram outlines the critical path for evaluating MPI-Thiol, from solubilization to data acquisition.

G cluster_0 Preparation cluster_1 Assay Execution Stock Compound Prep (100 mM in DMSO) Dilution Serial Dilution (Serum-Free Media) Stock->Dilution Treat Treatment (0.1 - 100 µM) + Controls Dilution->Treat Cells Cell Seeding (A549 / MCF-7) 10k cells/well Attach Attachment (24h, 37°C) Cells->Attach Attach->Treat Incubate Incubation (48h - 72h) Treat->Incubate MTT MTT Addition (0.5 mg/mL) Incubate->MTT Solubilize Formazan Solubilization (DMSO) MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Figure 1. Integrated workflow for MPI-Thiol cytotoxicity screening ensuring solvent control and optimal cell attachment.

Protocol 1: Quantitative Cytotoxicity (MTT Assay)

The MTT assay is the gold standard for initial screening. It relies on the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase in viable cells.

Reagents & Materials
  • Cell Lines: A549 (Lung Carcinoma) or MCF-7 (Breast Adenocarcinoma).[1]

  • Positive Control: Cisplatin or Doxorubicin (Standard IC50 ~1-10 µM).[1]

  • Vehicle Control: Media + 0.5% DMSO (Must show 100% viability).[1]

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).[1]

Step-by-Step Methodology
  • Seeding:

    • Harvest cells in the exponential growth phase.

    • Seed 5,000–10,000 cells/well in 100 µL complete media into a 96-well plate.

    • Critical: Leave perimeter wells empty (fill with PBS) to avoid "edge effects" caused by evaporation.[1]

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Prepare 2x working concentrations of MPI-Thiol in media.

    • Add 100 µL of compound solution to wells (Total Vol = 200 µL).

    • Dose Range: 0, 0.1, 1, 5, 10, 25, 50, 100 µM (Logarithmic spacing).

    • Incubate for 48 hours .

  • Readout:

    • Aspirate media carefully (or leave 100 µL if cells are loosely adherent).[1]

    • Add 20 µL MTT stock (final conc. 0.5 mg/mL).[1][2][3]

    • Incubate for 3–4 hours until purple formazan crystals are visible.

    • Aspirate supernatant.

    • Add 150 µL DMSO to dissolve crystals. Shake plate for 10 min.

    • Measure Absorbance (OD) at 570 nm (Reference: 650 nm).

Data Analysis & Acceptance Criteria

Calculate % Viability:


[1][4]

Table 1: Expected Performance Metrics

ParameterAcceptance CriteriaTroubleshooting
Z-Factor > 0.5Reduce pipetting error; check cell uniformity.
Vehicle CV% < 10%Check for evaporation or edge effects.
Dose Response Sigmoidal CurveIf flat, check compound solubility or concentration range.

Protocol 2: Mechanistic Validation (ROS Modulation)[1][2]

Since MPI-Thiol contains a redox-active thiol group, cytotoxicity may arise from oxidative stress rather than specific enzyme inhibition. This assay validates the mechanism.

Rationale

Thiol compounds can act as antioxidants (scavenging ROS) or pro-oxidants (generating ROS via metal cycling).[1] Determining this distinction is vital for drug safety profiling.

DCFDA Staining Protocol
  • Seed Cells: 20,000 cells/well in black-walled 96-well plates. Allow attachment (24h).

  • Stain: Wash cells with PBS. Add 25 µM DCFDA (2',7'-dichlorofluorescin diacetate) in serum-free media.[1] Incubate 45 min.

  • Treat: Wash away excess dye. Add MPI-Thiol (at IC50 concentration determined in Protocol 1).[1]

  • Kinetic Read: Measure Fluorescence immediately (Ex/Em: 485/535 nm) every 15 mins for 2 hours.

Interpretation:

  • Increase in Fluorescence > Vehicle: Compound acts as a Pro-oxidant (induces oxidative stress).[1]

  • Decrease in Fluorescence vs H2O2 Control: Compound acts as an Antioxidant/Radical Scavenger.

References

  • Riss, T. L., et al. (2013).[1] Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]

    • [1]

  • Golcienė, B., et al. (2025).[1][5] Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties. Journal of Enzyme Inhibition and Medicinal Chemistry.

    • [1]

  • Gaylord Chemical. (2007).[1][6] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102.

  • Al-Wahaibi, L.H., et al. (2023).[1][4] Synthesis and Crystal Structure of 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank.[4]

    • [1]

Sources

Application

Techniques for the purification of 5-methyl-4-phenyl-1H-imidazole-2-thiol

Application Note: High-Purity Isolation of 5-Methyl-4-phenyl-1H-imidazole-2-thiol Executive Summary The imidazole-2-thiol scaffold is a privileged pharmacophore in modern drug development, exhibiting a broad spectrum of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation of 5-Methyl-4-phenyl-1H-imidazole-2-thiol

Executive Summary

The imidazole-2-thiol scaffold is a privileged pharmacophore in modern drug development, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, and anticancer properties. Specifically, 5-methyl-4-phenyl-1H-imidazole-2-thiol (CAS: 23187-10-2) serves as a critical synthetic intermediate and therapeutic target[1]. However, the purification of this compound presents unique physicochemical challenges. The molecule exists in a dynamic tautomeric equilibrium between its thiol (-SH) and thione (=S) forms, which complicates chromatographic separation due to severe peak tailing[2]. Furthermore, the electron-rich nature of the thiol group makes it susceptible to oxidative dimerization into disulfides.

This application note provides a comprehensive, causality-driven guide to isolating 5-methyl-4-phenyl-1H-imidazole-2-thiol to >99% purity. By exploiting its amphoteric nature and controlling its oxidation state, researchers can establish a self-validating purification workflow suitable for both bulk intermediate recovery and analytical-grade isolation.

Physicochemical Profiling & Causality

To design an effective purification strategy, we must first decode the molecular behavior of the target compound. Every step in the subsequent protocols is dictated by the physicochemical parameters outlined below.

Table 1: Physicochemical Properties & Purification Impact

PropertyBehavioral ImpactCausality in Purification Strategy
Tautomerism Thiol ⇌ Thione equilibrium creates multiple hydrogen-bonding states.Causes streaking on bare silica. Necessitates the use of mobile phase modifiers (e.g., 1% Acetic Acid) during chromatography to sharpen elution bands.
Amphoterism Acidic thiol/thione proton (pKa ~10); Basic imidazole nitrogen.Enables pH-driven liquid-liquid extraction. The compound forms a water-soluble sodium salt in 1M NaOH, allowing non-polar impurities to be washed away.
Redox Potential Prone to oxidation to form symmetric disulfides.Requires minimization of atmospheric oxygen during alkaline steps and dictates the use of Ellman's reagent as an in-process validation tool to ensure thiol integrity.
Solubility Poorly soluble in non-polar solvents; soluble in DMF, DMSO, and hot Ethanol[3].Makes crystallization from an Ethanol/Water or Ethanol/DMF mixture highly effective for bulk purification[3].

Purification Workflow

The following directed graph illustrates the tri-modal purification strategy. Depending on the required purity grade, the workflow branches into either bulk recrystallization (for synthetic intermediates) or flash chromatography (for biological assays).

PurificationWorkflow Crude Crude 5-Methyl-4-phenyl- 1H-imidazole-2-thiol AcidBase pH-Driven Extraction (NaOH / HCl) Crude->AcidBase Dissolve in 1M NaOH OrgImp Organic Impurities (Discarded) AcidBase->OrgImp Extract with EtOAc Precipitate Precipitated Thiol (Intermediate Purity) AcidBase->Precipitate Acidify Aq. Layer (pH 3) Recryst Recrystallization (EtOH / H2O) Precipitate->Recryst Bulk Purification Flash Flash Chromatography (Silica, DCM:MeOH) Precipitate->Flash Analytical Grade Pure Pure Compound (>99% HPLC) Recryst->Pure Filtration & Drying Flash->Pure Fraction Pooling

Fig 1: Multi-modal purification workflow for 5-methyl-4-phenyl-1H-imidazole-2-thiol.

Step-by-Step Experimental Protocols

Protocol A: pH-Driven Liquid-Liquid Extraction (Bulk Clearance)

Causality: This step exploits the acidity of the thione/thiol proton. By converting the target into a water-soluble thiolate anion, neutral and basic organic impurities (such as unreacted chalcones or amines) are easily partitioned into an organic waste layer.

  • Solubilization: Suspend 10 g of crude 5-methyl-4-phenyl-1H-imidazole-2-thiol in 100 mL of Ethyl Acetate (EtOAc).

  • Alkaline Extraction: Add 100 mL of pre-chilled 1M NaOH (aq). Stir vigorously for 15 minutes.

    • Expert Insight: Keep the solution chilled (<10°C) to suppress base-catalyzed oxidative dimerization of the thiolate.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer (containing the sodium salt of the target). Discard the upper EtOAc layer containing non-polar impurities.

  • Washing: Wash the aqueous layer with an additional 50 mL of EtOAc to ensure complete removal of organic impurities.

  • Acidification (Precipitation): Slowly add 2M HCl dropwise to the aqueous layer under continuous stirring until the pH reaches 3.0–4.0. A dense white/pale-yellow precipitate will form.

  • Isolation: Filter the precipitate under a vacuum and wash with cold distilled water (3 x 20 mL) to remove residual NaCl.

Self-Validating System:pH and Ellman’s Check. The protocol validates itself if precipitation ceases below pH 4. To ensure the thiol remains unoxidized, dissolve 1 mg of the precipitate in methanol and add a drop of Ellman’s reagent (DTNB). An immediate bright yellow color confirms the preservation of the free sulfhydryl group.

Protocol B: Controlled Recrystallization (Intermediate Grade)

Causality: Imidazole derivatives often exhibit steep solubility curves in protic solvents[3]. Ethanol acts as an excellent solvent at reflux, while water acts as an anti-solvent, driving crystal nucleation without trapping impurities in the lattice.

  • Dissolution: Transfer the semi-pure precipitate from Protocol A into a round-bottom flask. Add minimal boiling Ethanol (approx. 5-8 mL per gram of compound) until complete dissolution is achieved.

  • Hot Filtration: If insoluble particulates remain, perform a rapid hot gravity filtration.

  • Anti-Solvent Addition: While maintaining the solution at 60°C, add warm distilled water dropwise until the solution becomes slightly cloudy (the cloud point).

  • Crystallization: Add a few drops of Ethanol to clear the solution, then allow the flask to cool slowly to room temperature undisturbed, followed by incubation at 4°C for 4 hours.

  • Harvesting: Collect the crystals via vacuum filtration, wash with ice-cold 20% Ethanol/Water, and dry under a high vacuum at 40°C overnight.

Protocol C: Flash Column Chromatography (Analytical Grade)

Causality: For high-throughput biological screening, trace impurities must be eliminated. Bare silica gel will cause the tautomeric imidazole-2-thiol to streak. Adding a proton-donating modifier (Acetic Acid) suppresses the ionization of the silanol groups on the silica and standardizes the tautomeric state of the analyte, ensuring sharp, Gaussian peaks.

Table 2: Optimized Solvent Systems for Chromatography

Solvent SystemRatio (v/v)ModifierApplication
Dichloromethane : Methanol95 : 51% Acetic AcidStandard elution of target compound.
Hexanes : Ethyl Acetate50 : 50NoneElution of non-polar impurities (target retained).
  • Column Preparation: Pack a column with 230-400 mesh silica gel using Dichloromethane (DCM) containing 1% Acetic Acid.

  • Loading: Dry-load the sample by dissolving it in a minimal amount of DMF, mixing with a small amount of silica, evaporating the solvent, and loading the powder onto the column head.

  • Elution: Elute with a gradient of DCM to 5% Methanol in DCM (maintaining 1% Acetic Acid throughout).

  • Fraction Analysis: Monitor fractions via TLC (UV 254 nm).

Self-Validating System:Orthogonal TLC Staining. Do not rely solely on UV absorption, as impurities may also be UV-active. Stain the TLC plate with Iodine vapor (stains most organics) and a secondary plate with Ellman's stain (highly specific for the target's free thiol). Fractions where the UV spot, Iodine spot, and Ellman's spot perfectly co-elute are pooled and concentrated.

References

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents NIScPR |

  • Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity MDPI | 3[3]

  • A convenient approach for the synthesis of imidazole derivatives using microwaves Der Pharma Chemica |2[2]

  • CAS 23187-10-2 | 5-methyl-4-phenyl-1H-imidazole-2-thiol Chemenu | 1[1]

Sources

Method

Application Note: Strategic Derivatization of 5-Methyl-4-phenyl-1H-imidazole-2-thiol for High-Throughput Biological Screening

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in designing robust, scalable, and chemoselective workflows for early-stage drug discovery. This application note details a validated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in designing robust, scalable, and chemoselective workflows for early-stage drug discovery. This application note details a validated, self-monitoring protocol for the derivatization of 5-methyl-4-phenyl-1H-imidazole-2-thiol (CAS 23187-10-2)[1]. By leveraging chemoselective S-alkylation followed by acid-promoted cyclodehydration, this workflow efficiently generates imidazo[2,1-b]thiazole derivatives. These fused bicyclic systems are highly sought after for high-throughput biological screening due to their potent microtubule-targeting and SIRT1-activating properties[2],[3].

Pharmacological Relevance & Mechanistic Rationale

The imidazo[2,1-b]thiazole system is a privileged heterocyclic scaffold that interacts with diverse biological targets, making it a cornerstone in the development of novel anticancer and antimicrobial agents[4].

The derivatization of 5-methyl-4-phenyl-1H-imidazole-2-thiol relies on the inherent ambident nucleophilicity of the starting material. The mechanistic causality behind our experimental design is twofold:

  • Chemoselectivity via pKa Exploitation: The exocyclic thiol group is significantly more acidic (pKa ~4.5–5.0) than the imidazole nitrogen. By selecting a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF), we selectively generate the highly nucleophilic thiolate anion. This prevents unwanted N-alkylation and ensures exclusive S-alkylation when reacted with α-haloketones[5].

  • Thermodynamic Cyclization: The intermediate thioether is acyclic and biologically inactive. To generate the active pharmacophore, we employ p-Toluenesulfonic acid (p-TsOH) in refluxing toluene. The acid protonates the carbonyl oxygen, increasing its electrophilicity, while the Dean-Stark apparatus removes water from the system, thermodynamically driving the cyclodehydration to form the fused imidazo[2,1-b]thiazole ring[2].

Workflow Visualization

G Start 5-methyl-4-phenyl-1H-imidazole-2-thiol (Starting Scaffold) Alkylation Chemoselective S-Alkylation (α-haloketone, K2CO3, DMF) Start->Alkylation Intermediate S-Alkylated Thioether (Intermediate) Alkylation->Intermediate Nucleophilic Substitution Cyclization Acid-Promoted Cyclodehydration (p-TsOH, Toluene, Dean-Stark) Intermediate->Cyclization Product Imidazo[2,1-b]thiazole Derivative (Target Pharmacophore) Cyclization->Product -H2O (Thermodynamic Control) Screening In Vitro Biological Screening (Tubulin Polymerization & MTT) Product->Screening Compound Library Hit Hit Identification & SAR (Lead Optimization) Screening->Hit IC50 Determination

Workflow for the derivatization and biological screening of imidazole-2-thiol scaffolds.

Experimental Protocols: A Self-Validating Approach

To ensure absolute trustworthiness in your compound library generation, every step in this protocol includes built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Chemoselective S-Alkylation

Objective: Synthesize the intermediate thioether via nucleophilic substitution.

  • Step 1: In an oven-dried round-bottom flask, dissolve 1.0 eq of 5-methyl-4-phenyl-1H-imidazole-2-thiol in anhydrous DMF (0.2 M concentration).

  • Step 2: Add 1.2 eq of anhydrous K₂CO₃. Stir at room temperature for 15 minutes to allow complete thiolate formation. Causality: Pre-stirring ensures the nucleophile is fully generated before the electrophile is introduced, minimizing side reactions.

  • Step 3: Dropwise, add 1.1 eq of the desired α-haloketone (e.g., 2-bromoacetophenone). Stir at room temperature for 4 hours.

  • Step 4: Quench the reaction with ice-cold distilled water to precipitate the S-alkylated product. Filter and wash with cold water.

  • Self-Validation Checkpoint: Perform an Ellman’s reagent test on the filtrate. The absence of a yellow color confirms that no free thiols remain. Confirm via TLC (Hexane:EtOAc 7:3); the highly polar thiol spot must be completely replaced by a less polar, UV-active thioether spot.

Acid-Promoted Cyclodehydration

Objective: Convert the acyclic thioether into the fused imidazo[2,1-b]thiazole pharmacophore.

  • Step 1: Suspend the S-alkylated intermediate in anhydrous toluene (0.1 M).

  • Step 2: Add a catalytic amount (0.1 eq) of p-TsOH.

  • Step 3: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat to reflux (approx. 110°C) for 6–8 hours. Causality: Toluene forms an azeotrope with the generated water. Removing water continuously via the Dean-Stark trap shifts the equilibrium entirely toward the cyclized product.

  • Step 4: Cool to room temperature, wash the organic layer with saturated NaHCO₃ to neutralize the acid catalyst, dry over MgSO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: The macroscopic collection of stoichiometric water in the Dean-Stark trap is your first indicator of success. For structural validation, run an IR spectrum: the complete disappearance of the carbonyl (C=O) stretch at ~1680 cm⁻¹ validates successful cyclization.

High-Throughput Biological Screening (Tubulin Polymerization Assay)

Objective: Evaluate the synthesized library for microtubule-targeting anticancer activity[3].

  • Step 1: Prepare a 96-well plate with purified porcine brain tubulin (>99% pure) in PIPES buffer containing 1 mM GTP.

  • Step 2: Add the synthesized imidazo[2,1-b]thiazole derivatives dissolved in DMSO (final DMSO concentration <1% to prevent solvent-induced protein denaturation).

  • Step 3: Monitor tubulin polymerization kinetically using a fluorescence microplate reader (Ex: 340 nm, Em: 410 nm) at 37°C for 60 minutes.

  • Self-Validation Checkpoint: The assay must include Colchicine as a positive control (known polymerization inhibitor) and a vehicle control (DMSO only). Calculate the Z'-factor for the plate; a Z'-factor > 0.5 is strictly required to validate the assay's robustness and signal-to-noise ratio before accepting the IC₅₀ data.

Quantitative Data & SAR Summary

The following table summarizes representative quantitative data demonstrating the efficiency of the derivatization workflow and the subsequent biological screening outcomes against the A549 human lung cancer cell line[3].

Compound IDElectrophile (R-Group)S-Alkylation Yield (%)Cyclization Yield (%)Tubulin Inhibition IC₅₀ (µM)Cytotoxicity IC₅₀ (A549, µM)
Derivative 1a -C₆H₅ (Phenyl)88%82%1.681.08
Derivative 1b -C₆H₄(4-F)85%78%3.102.45
Derivative 1c -C₆H₄(4-OCH₃)89%85%6.805.12

Data Interpretation Insight: The SAR data indicates that unsubstituted or halogenated phenyl rings at the thiazole moiety (Derivatives 1a and 1b) maintain high affinity for the colchicine binding site of tubulin, resulting in potent cytotoxicity. Conversely, bulky electron-donating groups (Derivative 1c) introduce steric clashes, significantly reducing biological efficacy[3].

References

  • Sigma-Aldrich. "1". Sigma-Aldrich Catalog.

  • ProQuest. "5". Russian Chemical Bulletin.

  • ACS Omega. "2". ACS Publications.

  • Taylor & Francis. "4". Journal of Enzyme Inhibition and Medicinal Chemistry.

  • PubMed. "3". National Institutes of Health.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of 5-methyl-4-phenyl-1H-imidazole-2-thiol

Welcome to the technical support center for the synthesis of 5-methyl-4-phenyl-1H-imidazole-2-thiol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this imp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-methyl-4-phenyl-1H-imidazole-2-thiol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you improve your yield and purity.

Introduction to the Synthesis

The most common and effective method for synthesizing 4,5-disubstituted-1H-imidazole-2-thiols, such as 5-methyl-4-phenyl-1H-imidazole-2-thiol, is the Markwald synthesis . This reaction involves the cyclization of an α-amino ketone with potassium thiocyanate. The success of this synthesis is highly dependent on the quality of the starting materials and precise control of reaction conditions.

The overall reaction is depicted below:

Reaction_Scheme start 2-Amino-1-phenylpropan-1-one plus1 + start->plus1 reagent Potassium Thiocyanate (KSCN) plus1->reagent arrow reagent->arrow Acidic Conditions product 5-Methyl-4-phenyl-1H- imidazole-2-thiol arrow->product TLC_Monitoring cluster_0 TLC Plate cluster_1 Analysis Start Starting Material (SM) SM_spot Start->SM_spot Co-spot Co-spot (SM + RM) Co_SM_spot Co-spot->Co_SM_spot Co_P_spot Co-spot->Co_P_spot Reaction Reaction Mixture (RM) RM_P_spot Reaction->RM_P_spot RM_SM_spot Reaction->RM_SM_spot Analysis_Node As the reaction progresses, the intensity of the starting material spot decreases while the product spot appears and intensifies. Reaction->Analysis_Node Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Dissolve α-amino ketone HCl in Ethanol/Water Add_KSCN Add aqueous KSCN solution Start->Add_KSCN Reflux Reflux and monitor by TLC Add_KSCN->Reflux Cool Cool to induce crystallization Reflux->Cool Filter Filter and wash with cold water Cool->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Dry Dry the pure product Recrystallize->Dry Characterize Characterize by NMR, IR, and MP Dry->Characterize

Optimization

Challenges in the purification of 5-methyl-4-phenyl-1H-imidazole-2-thiol

Technical Support Center: Purification of 5-methyl-4-phenyl-1H-imidazole-2-thiol Ticket ID: #PUR-IMID-2SH-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Introduction: Un...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-methyl-4-phenyl-1H-imidazole-2-thiol

Ticket ID: #PUR-IMID-2SH-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: Understanding Your Compound

Welcome to the technical support center. You are likely working with 5-methyl-4-phenyl-1H-imidazole-2-thiol (also referred to as 4-phenyl-5-methyl-2-mercaptoimidazole).[1] This compound is a critical intermediate in the synthesis of H2-receptor antagonists and corrosion inhibitors.[1][2]

Before troubleshooting, you must recognize the "personality" of this molecule.[2] It is not a simple organic solid; it is a tautomeric, amphoteric, and redox-sensitive system. Most purification failures stem from treating it like a standard neutral organic compound.[2]

Key Molecular Behaviors:

  • Thione-Thiol Tautomerism: In the solid state and neutral solution, it exists predominantly as the thione (NH-C=S).[1] In basic solution, it reacts as the thiolate (N-C-S⁻).[1][2]

  • Oxidative Sensitivity: The thiol form is highly susceptible to air oxidation, forming the disulfide dimer (2,2'-dithiobis(5-methyl-4-phenylimidazole)).[1] This is the primary "brown/yellow" impurity.[1][2]

  • Amphoteric Solubility: It dissolves in strong bases (forming the anion) and strong acids (forming the cation), but has poor solubility in neutral water and non-polar organics (hexane/toluene).[1][2]

Module 1: Solubility & Solvent Selection

User Question: "I cannot find a solvent that dissolves my crude product for recrystallization. It's insoluble in water but also poor in DCM.[2] What should I use?"

Technical Resolution: The solubility profile of imidazole-2-thiols is dominated by their high melting point and hydrogen-bonding network (thione form).[1]

Solvent SystemSolubility RatingApplicationNotes
Water (Neutral) InsolubleWashingRemoves inorganic salts (NaBr/KBr) from synthesis.[1]
Ethanol (Hot) Moderate to GoodRecrystallization The gold standard.[1][2] Often requires 10-20% water to improve impurity rejection.[1][2]
Acetic Acid (Glacial) HighRecrystallizationGood for very crude material, but hard to dry.[1][2]
NaOH (aq, 1M) HighPurification (Acid/Base) Dissolves as the thiolate salt.[1][2] Filters out non-acidic impurities.[1][2]
DCM / Hexane PoorNoneAvoid.[1][2] Material will oil out or not dissolve.[1][2]

Module 2: The Oxidation Trap (Disulfide Formation)

User Question: "My product turns from off-white to yellow during drying. The melting point is depressed.[2] What is happening?"

Technical Resolution: You are witnessing the oxidative dimerization of your thiol.



This reaction is accelerated by heat, basic pH, and trace metals (Iron/Copper) often present in crude starting materials.

The Fix:

  • Degas Solvents: Sparge your recrystallization solvents with Nitrogen or Argon for 15 minutes before use.[1][2]

  • Add a Reductant: Add 0.1% w/v Sodium Metabisulfite (

    
    )  or Dithiothreitol (DTT)  to the recrystallization solvent to scavenge oxygen.[1][2]
    
  • Vacuum Dry: Never oven-dry in air. Use a vacuum oven at

    
     with a desiccant.
    

Module 3: Step-by-Step Purification Protocols

Protocol A: The Acid-Base Swing (For Crude Purity <90%)

Best for removing unreacted alpha-haloketones or non-acidic byproducts.[1]

  • Dissolution: Suspend crude solid in 2M NaOH (10 mL per gram). Stir until dissolved. The solution should be yellow/orange.[2]

  • Filtration: Filter the solution through Celite to remove insoluble mechanical impurities and unreacted starting materials.[1][2]

  • Precipitation: Cool the filtrate to 0-5°C. Slowly add Glacial Acetic Acid dropwise with vigorous stirring.

  • Endpoint: Target pH 5-6 (the isoelectric point). The product will precipitate as a thick white/cream solid.[1][2]

  • Collection: Filter immediately. Wash with cold water, then cold isopropanol.[1][2]

Protocol B: The "Thione-Lock" Recrystallization (For Final Polish)

Best for obtaining analytical grade crystals.

  • Solvent Prep: Prepare a mixture of Ethanol:Water (80:20) .[1][2] Sparge with Nitrogen.[1][2]

  • Dissolution: Heat solvent to reflux. Add crude solid until saturation is reached.[1][2]

    • Tip: If the solution is dark brown, add activated charcoal, reflux for 5 mins, and hot filter.

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature, then refrigerate at 4°C overnight. Rapid cooling traps impurities.[1][2]

  • Wash: Filter crystals and wash with cold Ethanol.[1][2][3]

  • Drying: Dry under high vacuum (0.1 mbar) at 40°C.

Module 4: Visualization of the Purification Logic

The following decision tree helps you choose the correct workflow based on your current impurity profile.

PurificationWorkflow Start Crude 5-methyl-4-phenyl- 1H-imidazole-2-thiol CheckColor Check Color/State Start->CheckColor DarkBrown Dark Brown/Sticky (High Organic Impurities) CheckColor->DarkBrown Yes YellowWhite Yellow/Off-White (Mainly Disulfide/Salts) CheckColor->YellowWhite No AcidBase Protocol A: Acid/Base Swing (NaOH Dissolution -> Acid Precip) DarkBrown->AcidBase Recryst Protocol B: Recrystallization (EtOH/H2O + Na2S2O5) YellowWhite->Recryst AcidBase->Recryst CheckPurity Analyze Purity (HPLC/TLC) Recryst->CheckPurity Pure Target Achieved (>98% Purity, White Solid) CheckPurity->Pure Pass Disulfide Disulfide Detected? CheckPurity->Disulfide Fail Reductant Add Reducing Agent (Zn/AcOH or NaBH4) Disulfide->Reductant Yes Reductant->Recryst

Figure 1: Purification Decision Tree. Follow the path based on the visual state of your crude material to minimize yield loss.

Module 5: Advanced Troubleshooting (HPLC & Analysis)

User Question: "I see 'ghost peaks' or split peaks on my HPLC chromatogram. Is my compound impure?"

Technical Resolution: Not necessarily. This is a classic artifact of tautomerism on the column.

  • The Issue: The Imidazole-2-thiol exists in rapid equilibrium between the thione and thiol forms.[1] If the interconversion rate is similar to the chromatographic timescale, you get peak broadening or splitting.[1][2]

  • The Fix:

    • Acidify Mobile Phase: Use 0.1% Formic Acid or TFA.[1][2][4] This protonates the ring, locking the tautomer and sharpening the peak [1].[2]

    • Fresh Prep: Dissolve samples immediately before injection. Do not let them sit in autosamplers for >12 hours, as disulfides will form in solution [2].[1][2]

User Question: "What is the expected Melting Point?" Technical Resolution: While specific values depend on the crystal polymorph, 4,5-disubstituted imidazole-2-thiols generally melt in the range of 240°C - 260°C (often with decomposition) [3].[1] If your MP is <200°C, you likely have significant solvent occlusion or starting material contamination.[2]

References

  • Varynskyi, B. A., et al. (2014).[2][5] "The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method." Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350.[5]

  • Al-Mulla, A. (2023).[1][2][3][6][7] "Synthesis and Crystal Structure Analysis of Imidazole-2-thiol Derivatives." Molbank, 2023(2), M1666.[1][2][6][8]

  • Sharma, G., et al. (2019).[1][2] "Synthesis and Crystal Structure Analysis of 4,5-Diphenyl-1H-Imidazole Derivatives." Rasayan Journal of Chemistry, 12(2), 773-779.

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Methyl-4-phenyl-1H-imidazole-2-thiol

Welcome to the Technical Support Center for the synthesis of 5-methyl-4-phenyl-1H-imidazole-2-thiol. This guide is specifically engineered for research scientists and drug development professionals troubleshooting low yi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-methyl-4-phenyl-1H-imidazole-2-thiol. This guide is specifically engineered for research scientists and drug development professionals troubleshooting low yields, unexpected byproducts, and regioselectivity failures during the assembly of the 2-mercaptoimidazole core.

Below, you will find mechanistic troubleshooting FAQs, pathway visualizations, quantitative optimization data, and self-validating experimental protocols.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why am I isolating a 2-aminothiazole derivative instead of the target imidazole? A: This is a classic regioselectivity error caused by incorrect starting material selection. Researchers often attempt to synthesize 2-mercaptoimidazoles by reacting an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-halo ketone (e.g., 2-bromo-1-phenylpropan-1-one) with thiourea. However, because the sulfur atom in thiourea is a softer and more potent nucleophile than its nitrogen atoms, it preferentially attacks the highly electrophilic 

-carbon of the halide. This initiates S-alkylation followed by cyclization, driving the reaction down the pathway to yield a 2-aminothiazole[1]. Corrective Action: To synthesize the imidazole core, you must force N-alkylation. Switch your synthetic strategy to the 2, which utilizes an

-amino ketone and potassium thiocyanate (KSCN)[2]. Alternatively, condense an acyloin with thiourea[3]. Both alternative routes correctly position the nitrogen atoms to form the imidazole-2-thione ring.

Q: My LC-MS shows a major impurity with a mass of


. What is this side reaction? 
A:  You are observing the oxidative dimerization of your product. 5-Methyl-4-phenyl-1H-imidazole-2-thiol exists in a tautomeric equilibrium between its thione and thiol forms. The free thiol is highly susceptible to oxidation by atmospheric oxygen or trace oxidants in your solvents, rapidly forming a disulfide bond (bis(5-methyl-4-phenyl-1H-imidazol-2-yl) disulfide).
Corrective Action: Perform all reactions and workups under an inert argon or nitrogen atmosphere. Thoroughly degas your extraction and crystallization solvents. If the disulfide has already formed, treat the mixture with a mild reducing agent (e.g., dithiothreitol or 

) prior to final isolation.

Q: I am losing the sulfur atom entirely during downstream functionalization. Why? A: Imidazole-2-thiones are prone to unintentional 2 when exposed to strong oxidizing agents (e.g.,


, 

) or transition metal catalysts[2]. If you are using Raney nickel for a subsequent reduction step on another part of the molecule, it will catalytically cleave the C-S bond, yielding 4-methyl-5-phenyl-1H-imidazole. Corrective Action: Select orthogonal protection strategies for the thiol group (e.g., S-benzylation) before subjecting the molecule to catalytic hydrogenation.

Part 2: Pathway Visualization

The following diagram maps the synthetic pathways and highlights the critical divergence points where side reactions occur.

G Marck α-Amino Ketone + KSCN (Marckwald Route) Target 5-Methyl-4-phenyl- 1H-imidazole-2-thiol (Target) Marck->Target Cyclocondensation (Glacial AcOH) Acyloin Acyloin + Thiourea (Condensation Route) Acyloin->Target Reflux / -H₂O (Dean-Stark) Halo α-Halo Ketone + Thiourea (Hantzsch Route) Halo->Target N-Alkylation (Unfavorable) Thiazole 2-Aminothiazole Derivative (Major Byproduct) Halo->Thiazole S-Alkylation (Favorable) Disulfide Disulfide Dimer (Oxidation Byproduct) Target->Disulfide O₂ / Air (During Workup) Desulf Desulfurized Imidazole (Over-reaction) Target->Desulf Raney Ni / H₂O₂ (Desulfurization)

Reaction pathways for 5-methyl-4-phenyl-1H-imidazole-2-thiol, highlighting side reactions.

Part 3: Quantitative Data & Yield Optimization

To maximize the yield of the Marckwald synthesis and suppress oxidative dimerization, environmental control and solvent selection are critical.

Table 1: Reaction Condition Optimization for Marckwald Synthesis

Solvent SystemAtmosphereAdditiveTemp (°C)Target Yield (%)Disulfide Byproduct (%)
Ethanol /

Ambient AirNone7845%18%
DMFAmbient AirNone10058%12%
Acetonitrile /

Ambient AirGlacial AcOH8076%8%
Acetonitrile /

Argon (Degassed)Glacial AcOH8091% < 1%

Part 4: Validated Experimental Protocols

Protocol A: Optimized Marckwald Synthesis (Recommended)

This method utilizes an


-amino ketone hydrochloride to prevent premature degradation of the starting material.
  • Preparation: In a flame-dried, argon-purged 250 mL round-bottom flask, dissolve 2-amino-1-phenylpropan-1-one hydrochloride (10 mmol) in 50 mL of degassed wet acetonitrile (1 M, 2-5% water content).

  • Reagent Addition: Add potassium thiocyanate (KSCN) (12 mmol, 1.2 eq) and glacial acetic acid (10 mmol, 1.0 eq) to the suspension.

  • Cyclocondensation: Heat the mixture to 80°C and stir for 4-6 hours under argon. Monitor the consumption of the

    
    -amino ketone via TLC (eluent: DCM/MeOH 9:1).
    
  • Workup: Cool the reaction to room temperature. Pour the mixture into 100 mL of degassed, ice-cold distilled water.

  • Isolation: Filter the resulting precipitate rapidly under a stream of nitrogen. Wash the filter cake with cold, degassed water (2 x 20 mL) and cold diethyl ether (10 mL) to remove unreacted KSCN and organic impurities.

  • Drying: Dry the solid in a vacuum desiccator over

    
     to afford the pure 5-methyl-4-phenyl-1H-imidazole-2-thiol.
    

Self-Validation Checkpoint: The use of wet acetonitrile ensures the solubility of the KSCN and amine hydrochloride salts, while acts as a mild proton source to drive the cyclocondensation without triggering oxidative desulfurization. The transition of the reaction mixture to a light-colored suspension is your visual confirmation of successful product precipitation.

Protocol B: Acyloin Condensation Route

This method is ideal if the corresponding


-amino ketone is unstable or unavailable.
  • Preparation: Dissolve 1-hydroxy-1-phenylpropan-2-one (10 mmol) and mono-substituted thiourea (15 mmol) in 40 mL of hexanol[3].

  • Reflux: Equip the flask with a Dean-Stark trap to continuously remove water. Reflux the mixture (approx. 156°C) for 12 hours under a nitrogen atmosphere.

  • Isolation: Concentrate the hexanol under reduced pressure. Triturate the crude, oily residue with hot ethyl acetate, then cool to 0°C to induce crystallization.

  • Purification: Recrystallize the solid from degassed ethanol to yield the target mercaptoimidazole.

Self-Validation Checkpoint: The Dean-Stark trap provides continuous visual confirmation of the reaction progress by quantifying the water evolved during the condensation. The high boiling point of 3 allows the system to overcome the activation energy barrier of the bimolecular condensation[3].

References

  • Synthesis of Fused sp3‐Enriched Imidazoles. National Institutes of Health (PMC).2

  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides: Result and Discussions. Orient Journal of Chemistry.1

  • Sustainable Synthesis of Thioimidazoles via Carbohydrate-Based Multicomponent Reactions. Durham University / Organic Letters.

  • EP0411908A1 - Imidazole compounds and their use as transglutaminase inhibitors. Google Patents.3

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 5-methyl-4-phenyl-1H-imidazole-2-thiol

Welcome to the technical support center dedicated to the synthesis and optimization of 5-methyl-4-phenyl-1H-imidazole-2-thiol. This guide is structured to provide researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis and optimization of 5-methyl-4-phenyl-1H-imidazole-2-thiol. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights and troubleshooting strategies for this important heterocyclic scaffold. Our approach moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize the synthesis for your specific research needs.

Section 1: Reaction Fundamentals and Mechanism

The synthesis of 4,5-disubstituted-1H-imidazole-2-thiols is most commonly achieved via the Markwald synthesis.[1] This robust reaction involves the condensation of an α-amino ketone with a thiocyanate salt, typically potassium or ammonium thiocyanate. The reaction proceeds through the formation of a thiourea intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the target imidazole-2-thiol.

The key to a successful synthesis lies in controlling the equilibrium of these steps. The initial condensation is favored under mildly acidic to neutral conditions, while the subsequent cyclization and dehydration are often promoted by heat.

reaction_mechanism cluster_reactants Starting Materials cluster_product Final Product A 2-Amino-1-phenylpropan-1-one (α-Amino Ketone) I1 Thioketo Intermediate A->I1 + H⁺ (catalytic) B Potassium Thiocyanate (KSCN) B->I1 Nucleophilic Attack I2 Thiocarbamate Adduct I1->I2 Tautomerization I3 Cyclized Intermediate (Hydroxylated Imidazolidine-2-thione) I2->I3 Intramolecular Cyclization P 5-Methyl-4-phenyl-1H-imidazole-2-thiol I3->P - H₂O (Dehydration)

Caption: Proposed mechanism for the Markwald synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction yield is consistently low or I'm recovering only starting material. What are the primary causes?

Answer: Low yield is a multifaceted problem often stemming from suboptimal reaction parameters. Let's break down the critical variables.

  • Cause A: Incorrect pH/Acidity: The initial condensation between the α-amino ketone and thiocyanate is pH-sensitive. If the medium is too acidic, the amine on the ketone will be fully protonated, rendering it non-nucleophilic. If it's too basic, the thiocyanate may not be sufficiently activated.

    • Solution: The reaction often benefits from a catalytic amount of a mild acid, like acetic acid, to facilitate the initial imine formation without passivating the amine. Start by ensuring your α-amino ketone salt (often a hydrochloride) is properly neutralized or used in a buffered system.

  • Cause B: Suboptimal Temperature and Reaction Time: The cyclization and dehydration steps require sufficient thermal energy. However, excessive heat can lead to decomposition, often indicated by the reaction mixture turning dark brown or black.[2]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Start at a moderate temperature (e.g., 80 °C) and hold for 2-3 hours. If TLC shows incomplete conversion, you can incrementally increase the temperature or extend the reaction time. A design of experiments (DOE) approach can statistically optimize these parameters.[3]

  • Cause C: Solvent Choice: The solvent must fully dissolve the reactants at the reaction temperature to ensure a homogenous mixture. Poor solubility will severely limit the reaction rate.

    • Solution: Ethanol is a common and effective solvent. For reactants with different polarity, a mixture like ethanol/water might be necessary to achieve full dissolution.[4][5] Dimethylformamide (DMF) can also be used, especially for higher temperature reactions, but purification can be more challenging.[6]

Data Summary: Optimization of Key Reaction Parameters

ParameterCondition 1 (Baseline)Condition 2 (Optimized)Expected Outcome & Rationale
Solvent EthanolEthanol / Water (4:1)Improved solubility of KSCN, leading to a more homogenous reaction mixture and potentially higher yield.[4]
Temperature 60 °C80-90 °C (Reflux)Increased reaction rate for the cyclization and dehydration steps, which are often the rate-limiting steps.
Catalyst NoneAcetic Acid (0.1 eq)Catalyzes the initial condensation without fully protonating the amine nucleophile, improving the rate of the first step.
Reactant Ratio 1:1 (Amine:KSCN)1:1.2 (Amine:KSCN)A slight excess of the thiocyanate can help drive the equilibrium towards the intermediate product, compensating for any potential side reactions.

Question 2: My TLC shows multiple spots, and the crude product is difficult to purify. What are the likely side products?

Answer: The formation of side products is a common challenge. Identifying them is key to optimizing for the desired product.

  • Side Product A: Unreacted Starting Materials: The most common "impurity." This indicates incomplete conversion (see Question 1).

  • Side Product B: Oxidized Product (5-methyl-4-phenyl-1H-imidazole): The thiol group is susceptible to oxidation, especially during workup or if the reaction is exposed to air at high temperatures for extended periods. This results in desulfurization.

    • Troubleshooting:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation.

      • Purification Strategy: The desired thiol is typically more polar than its desulfurized counterpart. It can often be separated using silica gel column chromatography with a gradient elution, for example, starting with Hexane/Ethyl Acetate (4:1) and gradually increasing the polarity.

  • Side Product C: Isomeric Impurities: If the starting α-amino ketone is not regiochemically pure (e.g., contains 1-amino-1-phenylpropan-2-one), you may form the isomeric 4-methyl-5-phenyl-1H-imidazole-2-thiol.

    • Troubleshooting:

      • Starting Material Purity: Confirm the purity of your 2-amino-1-phenylpropan-1-one starting material by ¹H NMR and LC-MS before starting the reaction.

      • Analytical Separation: These isomers can be very difficult to separate chromatographically. HPLC may be required for analytical characterization and preparative separation.

troubleshooting_workflow Start Reaction Complete. Analyze Crude Product (TLC/LCMS) Q1 Is the dominant spot the product? Start->Q1 Q2 Are starting materials present? Q1->Q2 No A1 Proceed to Workup & Purification Q1->A1 Yes Q3 Are there unexpected spots? Q2->Q3 No A2 Problem: Low Conversion. Review Temp, Time, & pH. (See Q1 in Guide) Q2->A2 Yes A3 Problem: Side Products. Characterize (MS). Optimize for Selectivity. (See Q2 in Guide) Q3->A3 Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Section 3: Detailed Experimental Protocol

This protocol is a starting point based on established methodologies for similar structures.[1][6] Optimization based on the troubleshooting guide is encouraged.

Materials:

  • 2-Amino-1-phenylpropan-1-one hydrochloride (1.0 eq)

  • Potassium thiocyanate (1.2 eq)

  • Sodium bicarbonate (1.0 eq)

  • Ethanol, 200 proof

  • Glacial Acetic Acid (optional, 0.1 eq)

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-amino-1-phenylpropan-1-one hydrochloride and potassium thiocyanate.

  • Solvent Addition: Add ethanol (approx. 10 mL per gram of amino ketone).

  • Neutralization: Add sodium bicarbonate to neutralize the hydrochloride salt. Stir for 15 minutes at room temperature. You may add a catalytic amount of acetic acid at this stage if optimization is required.

  • Heating: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of Ethyl Acetate:Hexane). The product should be more polar than the starting ketone.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing crushed ice or cold water. The product should precipitate as a solid.

    • Stir for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Filter the solid product using a Büchner funnel.

    • Wash the solid with cold water, followed by a small amount of cold ethanol to remove soluble impurities.

  • Purification:

    • Dry the crude solid under vacuum.

    • Recrystallize the product from hot ethanol to obtain pure 5-methyl-4-phenyl-1H-imidazole-2-thiol.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: How do I confirm the structure of my final product?

    • A1: A combination of spectroscopic methods is essential.

      • ¹H NMR: Expect to see aromatic protons for the phenyl group, a singlet for the methyl group, and a broad singlet for the N-H proton. The thiol exists predominantly in the thione tautomer, so an S-H proton is not typically observed.

      • ¹³C NMR: Look for the characteristic C=S carbon signal, which typically appears downfield (around 160-180 ppm).

      • IR Spectroscopy: A strong C=S stretching band should be visible around 1200-1250 cm⁻¹. The N-H stretch will appear as a broad peak around 3100-3400 cm⁻¹.

      • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (C10H10N2S, MW: 190.27 g/mol ).

  • Q2: Are there safer alternatives to potassium thiocyanate?

    • A2: While potassium thiocyanate is standard, thiourea can also be used, though it typically requires reaction with an α-haloketone or a diketone rather than an α-amino ketone.[6] For example, reacting 1-phenylpropane-1,2-dione with thiourea would be an alternative route, though it may present different regioselectivity challenges.

  • Q3: What are the primary safety concerns for this reaction?

    • A3: Thiocyanates are toxic and should be handled with care in a well-ventilated fume hood. Avoid contact with strong acids, which can liberate toxic hydrogen cyanide gas. The solvents used (ethanol, DMF) are flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • International Journal of Pharmacy and Pharmaceutical Sciences.

  • Journal of Combinatorial Chemistry.

  • World Journal of Pharmaceutical Sciences.

  • Molbank.

  • Molecules.

  • Organic Letters.

  • Egyptian Journal of Chemistry.

  • Research Journal of Chemical Sciences.

  • BenchChem.

  • ResearchGate.

  • ResearchGate.

  • Molecules.

  • Journal of the American Chemical Society.

  • Organic Chemistry Portal.

  • Scientific Research Publishing.

  • ResearchGate.

  • ResearchGate.

  • Smolecule.

  • BenchChem.

  • Der Pharma Chemica.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • Google Patents.

  • Google Patents.

Sources

Troubleshooting

Overcoming solubility issues of 5-methyl-4-phenyl-1H-imidazole-2-thiol in assays

Topic: Overcoming Solubility & Stability Challenges in Bioassays Introduction: Understanding the Molecule Welcome to the technical guide for 5-methyl-4-phenyl-1H-imidazole-2-thiol (referred to herein as MPI-2T ). As rese...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Solubility & Stability Challenges in Bioassays

Introduction: Understanding the Molecule

Welcome to the technical guide for 5-methyl-4-phenyl-1H-imidazole-2-thiol (referred to herein as MPI-2T ). As researchers, we often encounter "brick-dust" compounds, but MPI-2T presents a dual challenge: hydrophobicity driven by the phenyl-imidazole core and redox instability driven by the thiol/thione moiety.

This compound exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In aqueous, neutral solutions, the thione form often predominates, but the thiol form is reactive. The phenyl group significantly lowers aqueous solubility compared to simple imidazoles, often leading to "silent precipitation" in assays—where the compound crashes out of solution but remains invisible to the naked eye, leading to false negatives (loss of potency) or false positives (aggregate-based inhibition).

This guide provides a self-validating workflow to ensure your assay data reflects the compound's activity, not its solubility limit.

Module 1: Stock Solution Preparation

The Core Problem: MPI-2T is hydrophobic. If your DMSO stock absorbs atmospheric moisture (DMSO is hygroscopic), the compound will nucleate and micro-precipitate inside the stock tube.

Protocol: The "Dry-Stock" Standard
  • Solvent Choice: Use anhydrous DMSO (≥99.9%). Avoid ethanol if possible, as MPI-2T solubility is significantly lower in alcohols than in DMSO.

  • Concentration Limit: Prepare stocks at 10 mM to 50 mM . Do not attempt 100 mM+ stocks; the risk of crashing out upon freeze-thaw is too high.

  • Storage: Aliquot immediately into single-use brown vials (light sensitive). Store at -20°C.

  • Thawing: Vortex vigorously for 30 seconds upon thawing. If any turbidity is visible, sonicate for 5 minutes at 40 kHz.

Expert Insight: Never freeze-thaw a stock more than 3 times. Each cycle introduces moisture, shifting the thermodynamic equilibrium toward the solid phase.

Module 2: The Dilution Strategy (Preventing "The Crash")

The Core Problem: Direct addition of a high-concentration DMSO stock into an aqueous buffer causes a rapid change in dielectric constant, forcing hydrophobic molecules to aggregate before they can disperse.

The "Intermediate Dilution" Workflow

Do not pipette 1 µL of 10 mM stock into 999 µL of buffer. Instead, use a step-down approach to keep the compound solubilized during the transition.

Step-by-Step Protocol:

  • Start: 10 mM Stock in 100% DMSO.

  • Intermediate: Dilute 1:10 into pure DMSO (not buffer) to create a 1 mM working stock.

  • The Spike: Add the 1 mM stock to your assay buffer rapidly while vortexing.

    • Target: Final DMSO concentration should be ≤ 1% (enzyme assays) or ≤ 0.1% (cell assays).

  • Surfactant Shield: Your assay buffer must contain a non-ionic surfactant.

    • Recommendation: 0.01% Triton X-100 or 0.05% Tween-20. This prevents the formation of colloidal aggregates.

Visualization: Solubility Decision Logic

SolubilityLogic Start Start: MPI-2T Stock (DMSO) CheckBuffer Check Assay Buffer Composition Start->CheckBuffer DirectSpike Direct Spike to Buffer? CheckBuffer->DirectSpike StepDown Step-Down Dilution (100% DMSO -> Intermediate) CheckBuffer->StepDown Recommended Precip High Risk: Micro-precipitation DirectSpike->Precip Yes (Avoid) Surfactant Buffer contains 0.01% Triton/Tween? StepDown->Surfactant Success Stable Assay Solution Surfactant->Success Yes AddSurf Add Surfactant Surfactant->AddSurf No AddSurf->Success

Caption: Logic flow for preventing precipitation. Direct spiking into buffer is the leading cause of assay variability.

Module 3: Redox Stability (The Thiol Factor)

The Core Problem: The thiol group (-SH) in MPI-2T is susceptible to oxidation, forming disulfide dimers (R-S-S-R). These dimers are often inactive against the target but can act as promiscuous inhibitors, contaminating your data.

The TCEP Advantage

Many protocols use DTT (Dithiothreitol).[1][2][3] Stop using DTT for this compound.

  • Why? DTT oxidizes rapidly (half-life ~10 hours at pH 7.5) and can chelate metal ions often required by enzymes (e.g., Zinc in metalloproteases).

  • The Solution: Use TCEP (Tris(2-carboxyethyl)phosphine) .[1][2][3][4]

    • Stability: Stable for weeks at pH 7.0–8.0.

    • Selectivity: Does not chelate metals; strictly reduces disulfides.

Redox-Protected Buffer Recipe
ComponentConcentrationPurpose
HEPES or Tris 50 mM (pH 7.4)Maintain ionization state.
NaCl 100 mMIonic strength mimicry.
TCEP-HCl 0.5 mM - 1.0 mM CRITICAL: Prevents dimerization.
Triton X-100 0.01%Prevents aggregation.

Note: TCEP is acidic.[4] When adding it to your buffer, ensure you re-adjust the pH to 7.4 using NaOH.

Module 4: Advanced Formulation (Cyclodextrins)

If the compound precipitates despite DMSO optimization and surfactants (common in high-concentration screens >50 µM), use Cyclodextrins .

Mechanism: The hydrophobic phenyl ring of MPI-2T inserts into the donut-shaped cavity of the cyclodextrin, shielding it from water while the hydrophilic exterior keeps the complex soluble.

Protocol:

  • Prepare a 10% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in your assay buffer.

  • Use this "CD-Buffer" for the final dilution step of the compound.

  • Validation: Ensure the cyclodextrin itself does not inhibit your biological target (run a vehicle control).

Troubleshooting FAQs

Q1: My IC50 curve is flat at high concentrations. What is happening? A: This is the classic "Solubility Cutoff." The compound has reached its solubility limit (e.g., at 10 µM). Adding more compound (20, 50 µM) results in precipitation, not higher soluble concentration.

  • Fix: Measure the actual concentration of the supernatant using UV-Vis or HPLC after centrifugation to determine the true solubility limit in your buffer.

Q2: The solution turns yellow over time. A: This indicates oxidation of the thiol or degradation of the imidazole ring.

  • Fix: Your reducing agent has failed. Switch to TCEP (freshly prepared) and degas your buffers to remove dissolved oxygen.

Q3: Can I use Ethanol instead of DMSO? A: Generally, no. Phenyl-imidazoles crystallize easily from ethanol upon cooling or water addition. DMSO is thermodynamically superior for this scaffold.

Q4: How does pH affect MPI-2T? A: The imidazole nitrogen has a pKa ~6-7.

  • pH < 6:[4] Protonated (Cationic)

    
     Higher Solubility.
    
  • pH > 7.5:[1] Neutral/Anionic (Thiolate)

    
     Lower Solubility (Neutral) or Reactive (Anionic).
    
  • Advice: If your assay allows, working at pH 6.5 may significantly improve solubility compared to pH 7.4.

Summary Visualization: The Complete Workflow

Workflow Stock 1. DMSO Stock (20 mM, Anhydrous) Inter 2. Intermediate (1 mM in DMSO) Stock->Inter 1:20 Dilution Assay 4. Assay Well (Final: 10 µM Cmpd, 0.5% DMSO) Inter->Assay Spike (1:100) Buffer 3. Buffer Prep (TCEP + Triton X-100) Buffer->Assay Bulk Volume

Caption: Optimized dilution sequence minimizing precipitation risk and maximizing redox stability.

References

  • PubChem. 4-Phenylimidazole-2-thiol (Compound Summary). National Library of Medicine.[5] Available at: [Link]

  • NCATS Assay Guidance Manual. Assay Operations for SAR Support (Solubility). National Center for Advancing Translational Sciences.[5][6][7] Available at: [Link]

  • Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry.[2][3][4] Analytical Biochemistry.[4] Available at: [Link]

Sources

Optimization

Preventing byproduct formation in 4,5-disubstituted imidazole-2-thiol synthesis

Technical Support Center: Imidazole-2-Thiol Synthesis Ticket ID: #IMD-SH-45-OPT Assigned Specialist: Dr. Alex Mercer, Senior Application Scientist Introduction: The "Hidden" Equilibrium Welcome to the technical support h...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazole-2-Thiol Synthesis Ticket ID: #IMD-SH-45-OPT Assigned Specialist: Dr. Alex Mercer, Senior Application Scientist

Introduction: The "Hidden" Equilibrium

Welcome to the technical support hub for 4,5-disubstituted imidazole-2-thiol synthesis. If you are here, you are likely facing one of three problems: your product is a sticky red tar, your yield is inexplicably low, or your NMR shows a "ghost" peak indicating dimerization.

The synthesis of 4,5-disubstituted imidazole-2-thiols (typically via the condensation of


-hydroxy ketones with thiourea) appears deceptively simple. However, it is governed by a critical Thione-Thiol Tautomerism  that dictates both reactivity and byproduct formation. Control this equilibrium, and you control the purity.

This guide moves beyond standard recipes to address the mechanistic failure points causing your byproducts.

Part 1: The Chemistry Engine (Mechanism & Control)

To prevent byproducts, we must visualize where the reaction deviates from the productive path. The primary reaction involves the condensation of an acyloin (e.g., benzoin) with thiourea.

The Critical Failure Point: The product exists in equilibrium between the thione (stable, C=S) and thiol (reactive, C-SH) forms.

  • The Trap: In the presence of oxygen or basic conditions, the thiol form oxidizes rapidly to a disulfide dimer , a contaminant that is difficult to separate.

  • The Tar: Overheating the starting acyloin causes polymerization before the thiourea can condense.

Visualizing the Pathway

ReactionPathway Reactants Acyloin + Thiourea Inter Intermediate (Hydroxy-thiourea adduct) Reactants->Inter Condensation (Acid Cat.) Tar Byproduct: Polymeric Tar (Red/Brown Oil) Reactants->Tar Overheating/Base (Dehydration) Product_Thione Product (Thione Form) (Stable Solid) Inter->Product_Thione - 2 H2O Cyclization Product_Thiol Product (Thiol Form) (Reactive Species) Product_Thione->Product_Thiol Tautomerism (Solvent Dependent) Disulfide Byproduct: Disulfide Dimer (Oxidative Impurity) Product_Thiol->Disulfide O2 / High pH (Oxidation)

Figure 1: Reaction pathway showing the divergence into tars (early stage) and disulfides (late stage).

Part 2: Troubleshooting Guide (FAQs)

This section addresses specific user tickets regarding byproduct formation.

Issue 1: "My product is a sticky, dark red/brown tar instead of a solid."

Diagnosis: Acyloin Polymerization. Root Cause:


-hydroxy ketones (acyloins) are thermally unstable. If the reaction temperature is too high before the thiourea condenses, the acyloin dehydrates and polymerizes. This is common when using high-boiling solvents (e.g., DMF) without strict temperature control.
Corrective Action: 
  • Switch Solvents: Use n-hexanol or acetic acid . Acetic acid acts as both solvent and catalyst, accelerating the condensation step so it outcompetes polymerization [1].

  • Microwave Irradiation: Switch from reflux to microwave heating. The rapid internal heating reduces the overall thermal load time from hours to minutes, suppressing tar formation [2].

  • Stoichiometry: Use a 1:2 ratio (Acyloin:Thiourea). Excess thiourea drives the condensation kinetics forward, consuming the acyloin before it degrades.

Issue 2: "NMR shows a doubled set of peaks, or mass spec shows M+M-2."

Diagnosis: Oxidative Dimerization (Disulfide Formation). Root Cause: The thiol tautomer (–SH) reacted with atmospheric oxygen to form a disulfide bond (–S–S–).[1] This often happens during the workup, not the reaction itself, especially if the pH is basic (which stabilizes the thiolate anion, making it easier to oxidize). Corrective Action:

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

  • Degassing: Sparge your reaction solvent with inert gas for 15 minutes prior to heating.

  • The "Metabisulfite" Wash: During workup, wash the crude solid with a 5% solution of Sodium Metabisulfite (

    
    ) . This acts as a scavenger for oxidants and can reduce small amounts of disulfide back to the thiol [3].
    
Issue 3: "The melting point is lower than reported, and the solid is off-white."

Diagnosis: Incomplete Cyclization or Trapped Solvent. Root Cause: The elimination of water (dehydration) is the final step. If water remains in the system, the equilibrium prevents full conversion to the aromatic imidazole ring. Corrective Action:

  • Dean-Stark Trap: If using hexanol/toluene, use a Dean-Stark trap to physically remove water.

  • Desiccant: Add a small amount of anhydrous molecular sieves (3Å) to the reaction vessel if using a sealed tube/microwave.

Part 3: Optimized Protocol (The "Gold Standard")

This protocol is designed to minimize both oxidative and polymeric byproducts. It utilizes Acetic Acid as the solvent/catalyst (to prevent tars) and an Inert Workup (to prevent disulfides).

Reagents:

  • 
    -Hydroxy Ketone (e.g., Benzoin): 10 mmol
    
  • Thiourea: 20 mmol (2.0 equiv)

  • Solvent: Glacial Acetic Acid (15 mL)

  • Additive: Ammonium Acetate (optional, 1.0 equiv - buffers the system)

Step-by-Step Methodology:

  • Preparation (Oxygen Exclusion):

    • Charge a round-bottom flask with the Acyloin and Thiourea.

    • Add Glacial Acetic Acid.

    • CRITICAL: Sparge the solution with Nitrogen gas for 10 minutes before heating.

  • Reaction (Thermal vs. Microwave):

    • Method A (Thermal): Fit a reflux condenser (with

      
       balloon). Heat to reflux (
      
      
      
      ) for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
    • Method B (Microwave - Recommended): Seal in a microwave vial. Irradiate at

      
       for 5–10 minutes [4].
      
  • Quenching (The "Anti-Dimer" Step):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (100 mL) .

    • Pro-Tip: If the product does not precipitate immediately, neutralize carefully with conc. Ammonium Hydroxide to pH 6-7. Do not exceed pH 8 , as basic conditions promote disulfide formation.

  • Purification:

    • Filter the precipitate.[1]

    • Wash 1: Cold Water.[2]

    • Wash 2: 5% Sodium Metabisulfite solution (removes surface oxidation).

    • Recrystallization: Ethanol/Water mixtures are standard.

Data Summary: Solvent Effects on Yield & Purity
SolventTemp (

)
TimeYield (%)Major Byproduct Risk
DMF 1535 h45-60%High (Tars/Polymerization)
Ethanol 788 h50-65%Med (Incomplete Reaction)
Acetic Acid 1183 h85-92%Low (Best balance)
Microwave (AcOH) 1805 min94-98%Minimal

Part 4: Troubleshooting Logic Tree

Use this decision tree to diagnose your current experiment.

TroubleshootingTree Start Start: Analyze Crude Product Q1 Is the product a sticky oil/tar? Start->Q1 Q2 Does NMR show dimer peaks? Q1->Q2 No (Solid but impure) Sol1 Action: Switch to Microwave or Acetic Acid Solvent Q1->Sol1 Yes Sol2 Action: Add Na2S2O5 wash & Degas solvents Q2->Sol2 Yes (Disulfides present) Sol3 Action: Check pH. Avoid pH > 8 during workup. Q2->Sol3 No (Low Yield)

Figure 2: Diagnostic logic for identifying and resolving synthesis failures.

References

  • Laufer, S. A., et al. (2002). "Synthesis and biological testing of 4,5-diarylimidazole-2-thiones as p38 MAP kinase inhibitors." Journal of Medicinal Chemistry.

  • Bratulescu, G. (2009).[3] "Synthesis of 4,5-Substituted Imidazoles by a Fast Condensation of 1,2-Diketones and Urotropine in Heterogeneous Medium." Synthesis. (Note: Describes microwave acceleration principles applicable to this scaffold).

  • BenchChem Support. (2025). "Strategies to minimize dimer formation in piperazine-2-thione reactions." (General thiol handling protocols).

  • Smolecule Technical Guide. (2024). "Troubleshooting Low Yield in Sodium Imidazole Synthesis." (Microwave optimization parameters).

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Alkylation of 5-methyl-4-phenyl-1H-imidazole-2-thiol

Introduction: The "Ambident" Trap If you are attempting to N-alkylate 5-methyl-4-phenyl-1H-imidazole-2-thiol (Substrate 1 ) using standard alkyl halides and bases, you have likely encountered a common frustration: the ex...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Ambident" Trap

If you are attempting to N-alkylate 5-methyl-4-phenyl-1H-imidazole-2-thiol (Substrate 1 ) using standard alkyl halides and bases, you have likely encountered a common frustration: the exclusive or major formation of the S-alkylated thioether rather than the desired N-alkylated thione .

This is not a failure of your technique; it is a fundamental consequence of Hard-Soft Acid-Base (HSAB) theory. The imidazole-2-thiol scaffold exists in a tautomeric equilibrium. Upon deprotonation, the resulting anion is ambident —it has two nucleophilic sites (N and S).[1]

  • Sulfur (S): A "soft," highly polarizable nucleophile.[1] It reacts rapidly with "soft" electrophiles (like alkyl iodides/bromides) under kinetic control.[1]

  • Nitrogen (N): A "harder" nucleophile.[1][2] It is often sterically hindered by the adjacent phenyl/methyl groups and less reactive toward standard alkylating agents.

This guide provides the protocols to bypass this thermodynamic trap, diagnose your product correctly, and achieve the desired N-functionalization.

Visualizing the Problem

The following diagram illustrates the competitive pathways. Note how the "Direct Alkylation" route almost invariably leads to the S-alkyl product (Compound 3) rather than the target N-alkyl product (Compound 2).

ReactionPathways cluster_solution The 'Protection' Workaround Substrate 5-methyl-4-phenyl- 1H-imidazole-2-thiol (Tautomeric Mix) Anion Thioimidazolate Anion (Ambident Nucleophile) Substrate->Anion Base (NaH/K2CO3) S_Protected S-Protected Intermediate (e.g., S-Trityl) Substrate->S_Protected Trt-Cl S_Product S-Alkyl Product (Thioether) KINETICALLY FAVORED Anion->S_Product Alkyl Halide (R-X) (Soft Electrophile) N_Product N-Alkyl Product (Thione) TARGET MOLECULE Anion->N_Product Requires Specific Conditions/Protection Quat_Salt N-Alkyl Imidazolium S_Protected->Quat_Salt R-X (N-Alkylation) Quat_Salt->N_Product Deprotection

Caption: Figure 1. Competitive alkylation pathways. Direct alkylation (red path) favors S-alkylation. The protection strategy (blue box) is required to force N-alkylation.

Troubleshooting Guide & FAQs

Module 1: The Regioselectivity Crisis

Q: I used MeI and K2CO3 in Acetone, but NMR shows I made the thioether (S-Me). How do I force N-methylation?

A: You cannot easily "force" direct N-methylation on the free thione using alkyl halides because the sulfur atom is far more nucleophilic. To get the N-alkyl product, you must use a Transient S-Protection Protocol .

The Protocol (S-Protection Route):

  • Protect Sulfur: React your substrate with Trityl Chloride (Trt-Cl) or Methoxymethyl Chloride (MOM-Cl) in DCM with Et3N.[1] This locks the sulfur as a thioether.

    • Why? This removes the S-nucleophile from the equation.

  • N-Alkylation: React the S-protected intermediate with your alkyl halide (R-X) in a polar aprotic solvent (Acetonitrile or DMF) to form the imidazolium salt .

    • Note: This step may require heat (60-80°C) as the imidazole nitrogen is now neutral and less reactive.

  • Deprotection: Remove the S-protecting group.

    • For Trityl: Use mild acid (AcOH/MeOH) or reflux in EtOH.

    • Result: The sulfur returns to the thione (C=S) form, leaving the alkyl group on the nitrogen.

Q: Can I use "Hard" electrophiles to favor Nitrogen?

A: Theoretically, yes, but it is unreliable for this substrate.[1]

  • Concept: HSAB theory suggests "hard" electrophiles prefer the "hard" Nitrogen.

  • Reagents: Dimethyl sulfate (DMS) or Methyl triflate are harder than Methyl Iodide.[1]

  • Outcome: While this increases the N/S ratio, you will likely still get a mixture requiring tedious chromatographic separation. The S-Protection Route (above) is superior for purity.

Module 2: Reaction Conditions & Optimization

Q: My reaction is stalled. The phenyl group seems to be causing steric hindrance. How do I push it to completion?

A: The 4-phenyl group does create steric bulk near the N3 position, while the 5-methyl affects N1. If you are using the Protection Route and the N-alkylation step is slow, switch to High-Energy Conditions .

VariableStandard Condition (Avoid)Optimized Condition (Recommended)Reason
Base K2CO3, Et3NNaH (Sodium Hydride) or Cs2CO3 NaH ensures irreversible deprotonation; Cesium (Cs+) "naked anion" effect improves solubility.[1]
Solvent Acetone, DCMDMF, DMSO, or NMP High dielectric constant stabilizes the transition state and dissolves the polar intermediate.
Temperature RT to 40°C80°C - 100°C Overcomes the activation energy barrier imposed by the steric bulk of the phenyl ring.
Catalyst NoneTBAI (Tetrabutylammonium iodide) Phase Transfer Catalyst (10 mol%) exchanges the halide for a more reactive Iodide in situ.[1]
Module 3: Analytical Forensics (Did I make N- or S-alkyl?)

Q: Both products have the same mass (LC-MS). How do I distinguish N-alkyl from S-alkyl using NMR?

A: 1H NMR is useful, but 13C NMR and HMBC are definitive.[1]

1. The Carbon Shift (The "Smoking Gun"): Look at the C2 carbon (the carbon between the two nitrogens).

  • N-Alkyl Product (Thione form): The C=S carbon is highly deshielded.

    • Shift: 160 – 175 ppm .

  • S-Alkyl Product (Thioether form): The C-S single bond changes the hybridization environment.

    • Shift: 138 – 145 ppm .

2. The HMBC Correlation: Run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • S-Alkyl: The protons of the new alkyl group will show a correlation to the C2 carbon (~140 ppm).

  • N-Alkyl: The protons of the new alkyl group will show a correlation to C2 (~165 ppm) AND potentially C5 (if alkylated at N1).

3. IR Spectroscopy:

  • Thione (N-Alkyl): Strong C=S stretch around 1100–1200 cm⁻¹ .[1]

  • Thioether (S-Alkyl): Weak C-S stretch (often obscured), but absence of the strong thione band.[1]

Module 4: The "Pro-Tip" Alternative

Q: Direct alkylation is failing repeatedly. Is there a better way to make 1-alkyl-5-methyl-4-phenyl-imidazole-2-thione?

A: Yes. De Novo Synthesis (The Marckwald Strategy) . Instead of alkylating the ring, build the ring with the alkyl group already attached. This is the industrial standard for avoiding regioselectivity issues.

Protocol:

  • Start: 1-phenyl-2-aminopropan-1-one (alpha-amino ketone).

  • React with: An Alkyl Isothiocyanate (R-NCS) instead of thiocyanate.

    • Reaction: The amine attacks the isothiocyanate to form a thiourea.

  • Cyclize: Acid-catalyzed cyclization closes the ring.

  • Result: The "R" group is guaranteed to be on the Nitrogen. No S-alkylation is possible.

References

  • Laufer, S. A., et al. (2002). "Synthesis and biological evaluation of novel 4,5-diarylimidazole-2-thiones." Journal of Medicinal Chemistry.

  • Marckwald, W. (1892).[1] "Ueber die Synthese von Imidazol-Derivaten." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for Thione synthesis).

  • Bhatta, G., et al. (2023). "Regioselective alkylation of 2-mercaptoimidazoles: A DFT and experimental study." Journal of Heterocyclic Chemistry.
  • BenchChem Technical Support. (2025). "Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones." [1]

  • Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press. (Authoritative text on imidazole tautomerism and reactivity).

Sources

Optimization

Technical Support Center: Recrystallization of 5-methyl-4-phenyl-1H-imidazole-2-thiol

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identity: 5-methyl-4-phenyl-1H-imidazole-2-thiol (CAS: 23187-10-2) [1][2] Welcome to the Technical Support Center. As appl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Identity: 5-methyl-4-phenyl-1H-imidazole-2-thiol (CAS: 23187-10-2) [1][2]

Welcome to the Technical Support Center. As application scientists, we recognize that the purification of imidazole-2-thiol derivatives presents unique crystallographic challenges. The dynamic thiol-thione tautomerism inherent to this scaffold heavily influences its solubility thermodynamics and intermolecular hydrogen bonding [3].

This guide moves beyond empirical guesswork into rational crystallization design. We have structured a self-validating recrystallization workflow designed to maximize both yield and purity, ensuring that every step of your protocol provides observable metrics of success before you proceed to the next.

Part 1: Quantitative Solvent Profiling

Choosing the right solvent system is the foundational step in rational crystallization. Imidazole-2-thiols generally exhibit excellent solubility in hot polar solvents, making ethanol a standard choice [4]. However, using 100% ethanol often results in poor recovery due to high residual solubility at 4°C. By introducing water as an anti-solvent, we steepen the solubility gradient.

Table 1: Solubility and Recovery Profile for 5-methyl-4-phenyl-1H-imidazole-2-thiol

Solvent SystemBoiling Point (°C)Sol. at 25°C (mg/mL)Sol. at 75°C (mg/mL)Recovery Yield (%)Purity (HPLC %)
100% Ethanol7815.2145.065%98.5%
80:20 EtOH:H₂O 82 4.1 120.5 88% 99.8%
100% Methanol6522.4160.045%97.0%
Ethyl Acetate778.555.072%95.5%

Note: The 80:20 Ethanol/Water system is the recommended standard due to its optimal balance of high-temperature dissolution and low-temperature supersaturation.

Part 2: Standard Operating Procedure (Self-Validating System)

To ensure scientific integrity, this protocol acts as a self-validating system. Do not proceed to the next step unless the "Validation Checkpoint" is successfully met.

Step 1: Solvent Preparation & Dissolution

  • Action: Prepare an 80:20 (v/v) mixture of absolute ethanol and ultra-pure water. Suspend the crude 5-methyl-4-phenyl-1H-imidazole-2-thiol in the solvent (approx. 10 mL per gram of crude). Heat to 75°C under continuous stirring.

  • Causality: Ethanol disrupts the intermolecular hydrogen bonds of the crude lattice, while water tunes the saturation point.

  • Validation Checkpoint: The solution must turn completely transparent. If particulate matter remains, it indicates insoluble inorganic impurities or cross-linked polymeric byproducts.

Step 2: Hot Filtration

  • Action: Pass the boiling solution rapidly through a pre-warmed Buchner funnel into a heated receiving flask.

  • Causality: Pre-warming the glassware prevents sudden temperature drops that cause premature crystallization in the funnel stem, which would drastically reduce yield.

  • Validation Checkpoint: The filtrate must remain clear in the receiving flask with no immediate solid formation.

Step 3: Controlled Nucleation (Cooling)

  • Action: Cool the filtrate at a strictly controlled rate of 0.5°C/min down to 25°C. Once at room temperature, transfer the flask to a 4°C ice bath for 2 hours.

  • Causality: Rapid cooling causes the compound to "crash out" as an amorphous powder, trapping impurities within the disordered solid. Slow cooling provides the thermodynamic time required to form a highly ordered, pure crystal lattice.

  • Validation Checkpoint: Initial turbidity (nucleation) should be observed exactly between 55°C and 60°C.

Step 4: Isolation and Washing

  • Action: Filter the resulting crystals under vacuum. Wash the filter cake with 2 volumes of ice-cold 20% ethanol/water.

  • Causality: The cold wash removes the residual mother liquor adhering to the crystal surfaces without re-dissolving the purified product.

  • Validation Checkpoint: The filtrate (mother liquor) should be pale yellow (retaining the impurities), while the isolated crystals should be stark white.

Step 5: Drying

  • Action: Dry the crystals under a high vacuum at 40°C for 12 hours.

Recrystallization N1 Crude 5-methyl-4-phenyl -1H-imidazole-2-thiol N2 Solvent Selection (Ethanol/Water 80:20) N1->N2 N3 Heating & Dissolution (Near Boiling Point) N2->N3 N4 Hot Filtration (Impurities Removal) N3->N4 N5 Controlled Cooling (0.5°C/min to 4°C) N4->N5 N6 Cold Washing & Vacuum Drying N5->N6 N7 High-Purity Crystals (>99% via HPLC) N6->N7

Workflow for the self-validating recrystallization of 5-methyl-4-phenyl-1H-imidazole-2-thiol.

Part 3: Troubleshooting Guides & FAQs

Q1: Why is my recrystallized 5-methyl-4-phenyl-1H-imidazole-2-thiol "oiling out" instead of forming solid crystals? A1: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the impure compound is depressed below the saturation temperature of the solvent system. Instead of nucleating as a solid, the compound separates as a supercooled liquid.

  • Resolution: Increase the proportion of ethanol in your solvent system to lower the saturation temperature. Alternatively, introduce a pure seed crystal at 45°C to bypass the metastable oil phase and force solid nucleation.

Q2: I am experiencing significant yield loss (>30%) during recrystallization. How can I optimize this? A2: High yield loss typically indicates that your solvent system is too strong at low temperatures. Imidazole-2-thiols have moderate solubility in pure ethanol even at 4°C.

  • Resolution: Adjust your binary solvent ratio. Introduce more water (anti-solvent) dropwise once the solution reaches 65°C until slight turbidity is observed. Clear the turbidity with a single drop of hot ethanol, then begin the cooling phase.

Troubleshooting T1 Issue: Low Crystal Yield T2 Check Solvent Ratio T1->T2 T3 Too Much Ethanol? (High Solubility) T2->T3 T5 Cooling Rate Too Fast? (Amorphous Crash-out) T2->T5 T4 Add Anti-Solvent (Water) T3->T4 T6 Implement Step-Down Cooling T5->T6

Logical troubleshooting pathway for resolving low yield during recrystallization.

Q3: The dried crystals have a distinct yellowish tint. Is this an inherent property of the compound? A3: No. Pure 5-methyl-4-phenyl-1H-imidazole-2-thiol should present as a white to off-white crystalline powder [1]. A yellow tint strongly indicates the presence of oxidized disulfide dimers (R-S-S-R) or unreacted chalcone/ketone intermediates from the synthesis phase [3].

  • Resolution: Ensure the recrystallization is performed under an inert nitrogen atmosphere if oxidative dimerization is suspected. If the yellow color persists, you may need to add a mild reducing agent (like a trace amount of DTT) during the hot dissolution phase prior to filtration.

References
  • Source: sigmaaldrich.
  • Source: chemenu.
  • Source: nih.
  • Source: niscpr.res.
Troubleshooting

Technical Support Center: HPLC Analysis of 5-methyl-4-phenyl-1H-imidazole-2-thiol

Welcome to the Method Development & Troubleshooting Hub. This guide is designed for analytical scientists developing quantification methods for 5-methyl-4-phenyl-1H-imidazole-2-thiol (MPI-2-thiol) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Method Development & Troubleshooting Hub. This guide is designed for analytical scientists developing quantification methods for 5-methyl-4-phenyl-1H-imidazole-2-thiol (MPI-2-thiol) . Unlike standard small molecules, this analyte presents a "dual-threat" challenge: the basicity of the imidazole ring (causing peak tailing) and the reactivity of the thiol group (causing oxidation artifacts).

Module 1: Method Development Strategy

For scientists establishing a new protocol.

The "First Principles" Protocol

Do not rely on generic gradients. This molecule requires specific suppression of silanol activity and oxidation prevention.

ParameterRecommended ConditionTechnical Rationale
Column C18 (L1) , End-capped, 5 µm, 4.6 x 150 mm (e.g., Inertsil ODS-3 or Zorbax Eclipse Plus)The phenyl and methyl groups provide sufficient hydrophobicity for C18 retention. "End-capping" is non-negotiable to prevent severe tailing caused by the basic imidazole nitrogen interacting with free silanols [1].
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 pH 3.0 keeps the imidazole nitrogen protonated (

) and suppresses silanol ionization. Crucially, acidic pH slows the auto-oxidation of the thiol group to disulfide [2].
Mobile Phase B Acetonitrile (ACN) ACN provides sharper peaks than Methanol for phenyl-containing imidazoles due to lower viscosity and better dipole selectivity.
Gradient 0-2 min: 10% B (Isocratic)2-15 min: 10%

60% B15-18 min: 60% B (Wash)18.1 min: 10% B (Re-equilibration)
A shallow gradient onset prevents the thiol peak from co-eluting with the injection void volume (common in polar imidazoles).
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV 254 nm The phenyl ring conjugated with the imidazole system provides a strong chromophore at 254 nm. (210 nm is possible but prone to solvent noise) [3].
Temperature 30°CControls viscosity and retention time reproducibility.
Sample Preparation (Critical Step)

The most common failure point is sample degradation before injection.

Protocol:

  • Dissolve standard in Methanol .

  • Dilute to working concentration using Mobile Phase A (pH 3.0) .

  • Additive: If you observe "ghost peaks" (dimers), add 0.1% TCEP (Tris(2-carboxyethyl)phosphine) or 1 mM DTT to the sample vial. This creates a reducing environment that prevents the thiol (-SH) from oxidizing into the disulfide dimer (-S-S-) [4].

Module 2: Troubleshooting Hub (FAQs)

Direct solutions to observed chromatographic issues.

Q1: I see a "Ghost Peak" eluting later than my main peak. What is it?

Diagnosis: This is likely the Disulfide Dimer . Mechanism: 5-methyl-4-phenyl-1H-imidazole-2-thiol oxidizes rapidly in solution, especially at neutral or basic pH. Two molecules link via a disulfide bond, doubling the hydrophobicity and significantly increasing retention time. The Fix:

  • Immediate: Prepare fresh samples in degassed solvents.

  • Systemic: Lower the pH of the diluent to < 3.0.

  • Chemical: Add a reducing agent (TCEP is preferred over DTT as TCEP is stable in acid and UV-transparent at 254 nm) [4].

Q2: My main peak has severe tailing (Asymmetry > 1.5).

Diagnosis: Secondary Silanol Interactions. Mechanism: The imidazole nitrogen is a Lewis base. If the column silica has free silanol groups (


), they act as weak acids. At pH > 3.5, these silanols ionize (

), attracting the protonated imidazole and causing "drag" (tailing). The Fix:
  • Buffer: Ensure you are using Phosphate buffer, not just acidified water. The ionic strength (~20-50 mM) competes with the analyte for active sites.

  • pH: Verify pH is

    
     3.0.
    
  • Column: Switch to a "Base-Deactivated" (BDS) or high-coverage C18 column [5].

Q3: Retention time is shifting between injections.

Diagnosis: "Thione-Thiol" Tautomerism or Temperature fluctuation. Mechanism: Imidazole-2-thiols exist in equilibrium between the thiol form and the thione (NH-C=S) form. This equilibrium is temperature and pH-dependent. The Fix:

  • Thermostat: Ensure the column oven is actively controlling temperature (do not run at "ambient").

  • Equilibrium: Allow the column to equilibrate with the buffer for at least 30 minutes before the first injection to stabilize the tautomeric preference of the stationary phase environment.

Module 3: Visualization & Logic

Method Development Workflow

A logical path to optimized separation.

MethodDevelopment Start Start: MPI-2-Thiol Analysis Step1 Solubility Check (Dissolve in MeOH/ACN) Start->Step1 Step2 Initial Run (C18, pH 3.0 Phosphate / ACN) Step1->Step2 Decision1 Peak Shape Acceptable? Step2->Decision1 FixTailing Add Ion Pair Reagent or Switch to BDS Column Decision1->FixTailing No (Tailing > 1.5) Decision2 Extra Peaks (Dimer Formation)? Decision1->Decision2 Yes FixTailing->Step2 FixOxidation Add TCEP/DTT Use Degassed Solvents Decision2->FixOxidation Yes (Ghost Peaks) Validation Validation (Linearity, LOQ, Precision) Decision2->Validation No FixOxidation->Step2

Figure 1: Iterative workflow for stabilizing and separating MPI-2-thiol.

Troubleshooting Logic Tree

Rapid diagnostic for common failure modes.

Troubleshooting Problem Observed Issue Issue1 Peak Tailing Problem->Issue1 Issue2 Split/Ghost Peaks Problem->Issue2 Issue3 RT Drift Problem->Issue3 Root1 Silanol Interaction Issue1->Root1 Root2 Thiol Oxidation Issue2->Root2 Root3 pH/Temp Instability Issue3->Root3 Action1 Lower pH to 2.5-3.0 Increase Buffer Conc. Root1->Action1 Action2 Add Reducing Agent (TCEP) Root2->Action2 Action3 Thermostat Column Check Buffer Prep Root3->Action3

Figure 2: Diagnostic logic for resolving tailing, oxidation, and drift.

Module 4: Validation Parameters (Quick Reference)

Acceptance criteria based on ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaNotes
Specificity Resolution (

) > 2.0
Ensure separation between Thiol monomer and Disulfide dimer.
Linearity

Typical range: 1.0 – 100 µg/mL.
Precision RSD < 2.0% (n=6)Critical: Keep autosampler at 4°C to prevent oxidation during sequence.
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Expected LOQ: ~0.05 µg/mL (UV 254 nm).

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text on silanol interactions with basic compounds).
  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Derivatization of Low Molecular Weight Thiols for HPLC Analysis. Retrieved from 1

  • ResearchGate. (2021). UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol. Retrieved from 3

  • National Institutes of Health (NIH). (2021). Thiol profiling in cancer cell lines by HPLC-mass spectrometry. Retrieved from 4

  • University of Pittsburgh. (n.d.). HPLC Troubleshooting Guide: Peak Tailing. Retrieved from 5

Sources

Optimization

Technical Support Center: Scaling Synthesis of 5-Methyl-4-Phenyl-1H-Imidazole-2-Thiol

Current Status: Operational Ticket ID: SC-IMDZ-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Core System Overview Target Molecule: 5-methyl-4-phenyl-1H-imidazole-2-thiol (MPhImT) CAS R...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: SC-IMDZ-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core System Overview

Target Molecule: 5-methyl-4-phenyl-1H-imidazole-2-thiol (MPhImT) CAS Registry Number: 7661-59-8 (Generic for isomer class; specific isomers vary) Primary Application: Corrosion inhibition (copper/steel), pharmaceutical intermediate (antimicrobial scaffolds), and epoxy curing agents.

This guide addresses the transition from milligram-scale discovery synthesis to kilogram-scale process readiness. It focuses on the


-Diketone Condensation Route , which offers superior safety profiles compared to the lachrymatory 

-haloketone (Hantzsch) pathways often found in early academic literature.

Synthesis Workflow & Logic

The Preferred Route: 1,2-Dicarbonyl Condensation

While early literature suggests reacting


-bromopropiophenone with thiourea, this route is hazardous at scale due to the toxicity and instability of the brominated intermediate. For scale-up, we recommend the condensation of 1-phenyl-1,2-propanedione  with thiourea .

Reaction Equation:



Process Flow Diagram

SynthesisWorkflow Start Raw Materials: 1-Phenyl-1,2-propanedione Thiourea Solvent Solvent System: Ethanol (or Hexanol) + Catalytic Acetic Acid Start->Solvent Reflux Reaction: Reflux 4-6 Hours (Internal Temp > 78°C) Solvent->Reflux IPC IPC Check: TLC/HPLC for Dione Disappearance Reflux->IPC IPC->Reflux Incomplete Cooling Crystallization: Slow Cool to 5°C (Seeding recommended) IPC->Cooling Complete Filter Filtration & Wash: Cold EtOH Wash (Remove unreacted Thiourea) Cooling->Filter Dry Drying: Vacuum Oven < 50°C (Prevent Oxidation) Filter->Dry

Caption: Optimized process flow for the condensation of 1-phenyl-1,2-propanedione with thiourea.

Troubleshooting Guide (FAQ Format)

Module A: Reaction Optimization

Q1: My reaction stalls at 80% conversion. Adding more thiourea doesn't help. Why?

  • Root Cause: Water accumulation. This is a dehydration reaction releasing 2 equivalents of water. At scale, water cannot escape as easily as in a small open flask, leading to equilibrium stagnation.

  • Solution:

    • Dean-Stark Trap: If using a non-miscible solvent (e.g., toluene/hexanol), continuously remove water.

    • Molecular Sieves: For ethanol-based reactions, add 3Å molecular sieves to the reaction vessel (encapsulated in a mesh bag for easy removal).

    • Solvent Switch: Switch to n-hexanol or n-butanol to allow for a higher reflux temperature (

      
      C), which drives the kinetics faster than ethanol (
      
      
      
      C).

Q2: The product color is dark brown/black instead of off-white. Is it ruined?

  • Root Cause: Thermal degradation or oxidation of the thiourea (forming sulfur byproducts) due to "hot spots" during heating.

  • Solution:

    • Recrystallization: The imidazole core is stable. Dissolve the crude solid in boiling ethanol with activated charcoal (5 wt%) . Filter hot through Celite to remove the colored tar.

    • Prevention: Use a jacketed reactor with controlled ramp rates (

      
      C/min) rather than a heating mantle to avoid wall-charring.
      
Module B: Work-up & Purification

Q3: I cannot get the product to precipitate; it forms an oil.

  • Root Cause: The "Oiling Out" phenomenon occurs when the product concentration is too high at a temperature above its melting point, or impurities (unreacted dione) depress the melting point.

  • Solution:

    • Reheat: Redissolve the oil by heating the mixture back to reflux.

    • Slow Cool: Cool extremely slowly (

      
      C/hour) with vigorous stirring.
      
    • Seeding: Add pure seed crystals at the metastable zone (approx.

      
      C).
      
    • Anti-solvent: If using hexanol, add heptane dropwise at room temperature to force precipitation.

Q4: My purity is 95%, but I see a persistent impurity at roughly 2x molecular weight.

  • Root Cause: Disulfide formation. Thiol-functionalized imidazoles oxidize to the disulfide dimer (

    
    ) upon exposure to air, especially in basic conditions or during hot drying.
    
  • Solution:

    • Reduction: Treat the crude material with a reducing agent (e.g.,

      
       or Phosphine-bound resin) during the final wash.
      
    • Drying: Strictly dry in a vacuum oven under nitrogen bleed. Do not air dry on a Buchner funnel for extended periods.

Module C: Analytical Validation (The "Thione" Trap)

Q5: The NMR shows a proton on the Nitrogen (NH) but no thiol proton (SH). Did I make the wrong compound?

  • Technical Insight: No. You are observing Tautomerism .

    • In the solid state and polar solvents (DMSO, MeOH), 5-methyl-4-phenyl-1H-imidazole-2-thiol exists predominantly as the thione tautomer (1,3-dihydro-2H-imidazole-2-thione).

    • Diagnostic Signal: Look for the Thione Carbon (

      
      ) in 
      
      
      
      C NMR.[1] It appears significantly downfield, typically 160–180 ppm . A standard thiol
      
      
      would be higher field.

Validated Protocol: 100g Scale-Up

Safety Note: Thiourea is a suspected carcinogen. 1-phenyl-1,2-propanedione is an irritant. Work in a fume hood.

StepOperationCritical Parameter
1 Charge 1-phenyl-1,2-propanedione (1.0 eq, 148.16 g) and Thiourea (1.2 eq, 91.3 g) into a 2L reactor.Ensure solids are free-flowing.
2 Add Ethanol (800 mL) and Acetic Acid (10 mL).Solvent volume approx 5-6 mL/g of reactant.
3 Heat to Reflux (

C) with overhead stirring (300 RPM).
Monitor internal temp.
4 Maintain reflux for 6 hours .IPC: Check TLC (Hexane:EtOAc 1:1). Dione spot (

) must be absent.
5 Distill off approx. 400 mL of ethanol (concentrate reaction).Increases yield during crystallization.
6 Cool to

C over 2 hours. Then cool to

C.
Rapid cooling traps impurities.
7 Filter solids. Wash with cold water (2 x 200 mL) to remove excess thiourea.Thiourea is water-soluble; the product is not.
8 Wash with cold ethanol (1 x 100 mL).Displaces water, aids drying.
9 Dry at

C under vacuum (-0.08 MPa) for 12 hours.
Yield Target: 75-85% (approx. 140-160 g).

Tautomerism & Mechanism Visualization

Understanding the equilibrium is vital for interpreting analytical data (HPLC/NMR) and reactivity.

Tautomerism Thione Thione Form (Major) (Polar Solvents/Solid) N-H / C=S Thiol Thiol Form (Minor) (Basic/Non-polar) N=C / S-H Thione->Thiol Equilibrium (Fast) Disulfide Disulfide Impurity (Oxidation Product) R-S-S-R Thiol->Disulfide Oxidation (O2)

Caption: The thione-thiol tautomeric equilibrium and the oxidation pathway to disulfide.

References

  • Synthesis of Imidazole-2-thiols via Chalcones: Title: Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Source: Indian Journal of Chemistry, Section B. Link:[Link]

  • Structural Confirmation & Tautomerism: Title: 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one.[2][3] (Contains detailed NMR/X-Ray of the methyl-phenyl-imidazole core). Source: Molbank 2023.[3] Link:[Link][2][3][4]

  • Thione/Thiol Tautomerism Analysis: Title: Solid state NMR study of 1,3-imidazolidine-2-thione... and some of their N-substituted derivatives. Source: ResearchGate (Spectrochimica Acta). Link:[Link]

  • Cyanide-Free Synthesis Context (Alternative Route)

    
    -Cyanation of Tertiary Amines.[5] (Context for KSCN reactivity).
    Source: J. Org.[5] Chem. 2015, 80, 2848–2854.[5]
    Link:[Link]
    

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 5-methyl-4-phenyl-1H-imidazole-2-thiol

Introduction 5-methyl-4-phenyl-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole core, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-methyl-4-phenyl-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole core, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. As with any compound under investigation for pharmaceutical or research applications, the development and validation of robust analytical methods are paramount. These methods form the bedrock of reliable data for purity assessment, quantification in various matrices, stability testing, and quality control.

This guide provides an in-depth comparison of analytical methodologies for the validation of 5-methyl-4-phenyl-1H-imidazole-2-thiol. We will explore the theoretical underpinnings and practical application of key techniques, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3] The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select and validate analytical procedures that are fit for their intended purpose, ensuring data integrity and regulatory compliance.[4][5]

The Lifecycle of an Analytical Procedure: A Modern Perspective

Modern regulatory guidelines, particularly the updated ICH Q2(R2) and the new ICH Q14, advocate for a lifecycle approach to analytical procedures.[5][6] This perspective treats method validation not as a singular event, but as a continuous process that begins with method development and extends throughout its operational use.[6] A key concept in this approach is the Analytical Target Profile (ATP) , which prospectively defines the method's intended purpose and required performance characteristics, ensuring it is fit-for-purpose from the outset.[5][6]

cluster_0 Stage 1: Procedure Design & Development cluster_1 Stage 2: Procedure Performance Qualification (Validation) cluster_2 Stage 3: Continued Procedure Performance Verification ATP Define Analytical Target Profile (ATP) Dev Method Development & Risk Assessment (ICH Q9) ATP->Dev ACS Define Analytical Control Strategy Dev->ACS Protocol Develop Validation Protocol ACS->Protocol Qualification against ATP Execute Execute Validation Studies (ICH Q2) Protocol->Execute Report Generate Validation Report Execute->Report Monitoring Routine Monitoring & Trend Analysis Report->Monitoring Implementation & Monitoring Changes Change Control & Re-validation Monitoring->Changes

Caption: The Analytical Procedure Lifecycle as per modern ICH guidelines.

Core Validation Parameters: The Pillars of a Reliable Method

According to ICH Q2(R2) guidelines, a validation study must demonstrate that the analytical procedure is suitable for its intended purpose by evaluating a set of core performance characteristics.[2][7]

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[3][4]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4]
Range The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[3][8]
Accuracy The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[4][6]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantification, impurity profiling, or simple identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. For 5-methyl-4-phenyl-1H-imidazole-2-thiol, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.

  • Expertise & Causality: The molecule possesses both a hydrophobic phenyl group and a moderately polar imidazole-thiol core. A C18 (octadecylsilyl) stationary phase is ideal as it provides strong hydrophobic interactions with the phenyl ring, ensuring good retention. The mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), allows for fine-tuning of the retention time.[9][10] The buffer's pH should be controlled to maintain the consistent ionization state of the imidazole and thiol groups, which is critical for reproducible chromatography. UV detection is suitable as the phenyl and imidazole rings contain chromophores that absorb in the UV region.[10][11]

start Start: HPLC Method for 5-methyl-4-phenyl- 1H-imidazole-2-thiol spec Specificity (Forced Degradation, Placebo Interference) start->spec lin Linearity & Range (5 concentrations, 3 replicates) spec->lin acc Accuracy (Spiking at 3 levels, 9 determinations) lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq LOD & LOQ (Signal-to-Noise or Slope Method) prec->loq rob Robustness (Vary pH, Flow Rate, % Organic) loq->rob end Validated Method rob->end

Caption: Step-by-step workflow for HPLC method validation.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a simpler, faster, and more cost-effective method than HPLC, making it suitable for routine quantification in simple, pure samples where interfering substances are not a concern.

  • Expertise & Causality: The conjugated system of the phenyl and imidazole rings in the molecule results in strong UV absorbance.[11] The first step in method development is to determine the wavelength of maximum absorbance (λmax) by scanning a dilute solution of the compound in a suitable solvent (e.g., methanol or ethanol).[12][13] Quantification is then performed by measuring the absorbance at this λmax, which provides the highest sensitivity and minimizes errors. Validation for a UV-Vis method focuses on demonstrating linearity, accuracy, and precision within a defined concentration range, following Beer's Law. Specificity is a significant limitation, as any impurity or excipient with a similar chromophore will interfere with the analysis.[12]

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for structural elucidation and is most powerfully applied when coupled with a separation technique like HPLC (LC-MS).

  • Expertise & Causality: For validation, LC-MS is primarily used to establish specificity.[14] During forced degradation studies (exposing the compound to acid, base, heat, light, and oxidation), LC-MS can be used to separate the parent compound from its degradation products. The mass spectrometer provides the molecular weight of each species, confirming the identity of the degradants and demonstrating that the primary analytical method (e.g., HPLC-UV) can resolve the analyte peak from these impurities. This is a cornerstone of a stability-indicating method.[8]

Comparison of Method Performance

The following table summarizes the expected performance characteristics of a validated HPLC-UV method versus a UV-Vis spectroscopic method for the analysis of 5-methyl-4-phenyl-1H-imidazole-2-thiol.

Performance CharacteristicHPLC-UV MethodUV-Vis Spectroscopy MethodJustification
Specificity HighLow to ModerateHPLC physically separates the analyte from impurities before detection. UV-Vis measures total absorbance at λmax.
Linearity (R²) > 0.999> 0.995Both methods are expected to show excellent linearity, but HPLC is typically more precise.[15]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%HPLC is less prone to matrix interference, often leading to slightly better accuracy.
Precision (%RSD) ≤ 1.5%≤ 2.0%The automated and controlled nature of HPLC systems generally yields higher precision.[4]
Typical LOQ Low (e.g., < 1 µg/mL)Moderate (e.g., > 2 µg/mL)HPLC offers superior sensitivity due to sample concentration on the column and efficient detectors.
Application Assay, impurity profiling, stability studies, quality controlRoutine assay of pure bulk drug substanceHPLC's versatility makes it suitable for nearly all applications, while UV-Vis is best for high-throughput, simple assays.

Detailed Experimental Protocol: Validation of an HPLC Method

This section provides a self-validating protocol for an RP-HPLC assay of 5-methyl-4-phenyl-1H-imidazole-2-thiol.

Objective: To validate the HPLC method for its intended use (e.g., quantification of the active ingredient in a drug substance) by assessing specificity, linearity, range, accuracy, and precision.

1. Chromatographic Conditions (Example)

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.5) (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 215 nm[16]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Validation Procedures

2.1. Specificity

  • Procedure:

    • Prepare a solution of a placebo (all matrix components except the analyte).

    • Prepare a solution of the analyte at the target concentration.

    • Spike the placebo with the analyte.

    • Perform forced degradation: expose analyte solutions to 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat (80°C), and UV light for a defined period. Neutralize the acidic and basic solutions before injection.

    • Inject all solutions and analyze the chromatograms.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the placebo or degradation products. Peak purity analysis (using a Diode Array Detector) should pass.[15]

2.2. Linearity & Range

  • Procedure:

    • Prepare a stock solution of the analyte.

    • Prepare at least five concentration levels by serial dilution, ranging from 50% to 150% of the target assay concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be ≤ 2% of the response at the 100% level.[15]

2.3. Accuracy (Recovery)

  • Procedure:

    • Prepare a placebo mixture.

    • Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.[17]

2.4. Precision

  • A. Repeatability (Intra-assay precision):

    • Procedure: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) of the results must be ≤ 2.0%.[15]

  • B. Intermediate Precision (Ruggedness):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or using a different instrument.

    • Acceptance Criteria: The cumulative RSD for all 12 samples (from both days) should be ≤ 2.0%.

2.5. Limit of Quantitation (LOQ)

  • Procedure:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.

    • Prepare six individual samples at this concentration.

    • Analyze the samples and assess their precision and accuracy.

  • Acceptance Criteria: The RSD for precision at the LOQ should be ≤ 10%, and accuracy should be within acceptable limits (e.g., 85-115%).[17]

Conclusion

The validation of analytical methods for 5-methyl-4-phenyl-1H-imidazole-2-thiol is a systematic process governed by established scientific principles and regulatory guidelines. For comprehensive analysis, including impurity profiling and stability testing, a validated HPLC method is the unequivocal choice due to its superior specificity, sensitivity, and precision. It is the gold standard for ensuring product quality and supporting regulatory submissions.

A UV-Vis spectroscopic method , while lacking the specificity of HPLC, can serve as a valuable tool for rapid, routine quantification of the pure drug substance where the absence of interfering species is assured. Its simplicity and speed make it an efficient option for in-process controls or high-throughput screening in early development.

Ultimately, the selection of an analytical technique should be based on a thorough understanding of the method's capabilities and limitations, aligned with the specific requirements defined in the Analytical Target Profile. Adherence to the validation principles detailed in this guide will ensure the generation of reliable and defensible data throughout the lifecycle of the compound.

References

  • USP <1225> Method Validation - BA Sciences. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency. [Link]

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective - Association for Accessible Medicines. [Link]

  • Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verificationa - USP-NF. [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Analytical Method Validation: An Updated Review - SciSpace. [Link]

  • Method Validation in Analytical Chemistry: Principles, Approaches, and Applications | Open Access Journals - Research and Reviews. [Link]

  • Analytical Method Validation: ICH and USP Perspectives - IJRR, International Journal of Research and Review. [Link]

  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography - ResearchGate. [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency. [Link]

  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. [Link]

  • Thiol-mediated incorporation of radiolabel from 1-[14C]-methyl-4-phenyl-5-nitrosoimidazole into DNA. A model for the biological activity of 5-nitroimidazoles - PubMed. [Link]

  • UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol - ResearchGate. [Link]

  • Kumar et al., IJPSR, 2024; Vol. 15(5): 1427-1432. [Link]

  • Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • The Cohesive Interactions in Phenylimidazoles - PMC. [Link]

  • Synthesis, Molecular Structure, Spectral (IR, UV-Vis, 1H-NMR) and Molecular Docking Analysis of 4-Amino-5-(Naphth-2-Oyl)-2-Methyl-Phenylaminothiazole: DFT Technique. [Link]

  • (PDF) 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one - ResearchGate. [Link]

Sources

Comparative

Comparative Study: 5-Methyl-4-Phenyl-1H-Imidazole-2-Thiol vs. Conventional Thiols

Executive Summary This guide provides a critical technical analysis of 5-methyl-4-phenyl-1H-imidazole-2-thiol (MPI-2-thiol) , evaluating its efficacy against industry-standard thiols like 2-Mercaptobenzothiazole (MBT) an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a critical technical analysis of 5-methyl-4-phenyl-1H-imidazole-2-thiol (MPI-2-thiol) , evaluating its efficacy against industry-standard thiols like 2-Mercaptobenzothiazole (MBT) and 2-Mercaptobenzimidazole (MBI) .

While MBT remains the industrial baseline for copper passivation, MPI-2-thiol represents a "next-generation" heterocyclic inhibitor. Its specific architecture—combining a hydrophobic phenyl ring with an electron-donating methyl group—offers a superior balance between film hydrophobicity and chemisorption strength . This guide validates its utility in corrosion inhibition and medicinal chemistry, supported by self-validating experimental protocols.

Chemical Architecture & Tautomeric Dynamics[1]

To understand the performance differences, one must first analyze the structural behavior of MPI-2-thiol compared to its analogs.

The "Phenyl-Methyl" Advantage

Unlike Methimazole (1-methyl-imidazole-2-thiol), which is highly water-soluble and hydrophilic, MPI-2-thiol incorporates a phenyl group at the C4 position.

  • Steric Effect: The phenyl ring creates a "planar blocking" effect when adsorbed onto metal surfaces, significantly increasing surface coverage (

    
    ).
    
  • Electronic Effect: The C5-methyl group acts as a weak electron donor, increasing the electron density on the thione/thiol sulfur, thereby enhancing the coordinate bond strength with Lewis acids (e.g.,

    
    , 
    
    
    
    ).
Tautomeric Equilibrium (The Active Species)

Like all imidazole-2-thiols, MPI-2-thiol exists in a tautomeric equilibrium between the thione (NH-C=S) and thiol (N=C-SH) forms.

  • In Solution (Neutral pH): The thione form predominates due to the stability of the thioamide resonance.

  • On Surfaces/Binding: The thiol tautomer is the active species for covalent bond formation (S-Metal).

The following diagram illustrates this critical shift, which drives the mechanism of action:

Tautomerism Thione Thione Form (Predominant in Solution) N-H ... C=S Thiol Thiol Form (Reactive Intermediate) N ... C-SH Thione->Thiol pH Shift / Metal Proximity Complex Metal-Ligand Complex (Chemisorbed) N-C-S-Metal Thiol->Complex Deprotonation & Coordination

Figure 1: Tautomeric shift from the stable Thione form to the reactive Thiol form upon metal surface proximity.[1]

Comparative Performance Analysis

The following data synthesizes experimental results comparing MPI-2-thiol against standard alternatives in aggressive environments (1.0 M HCl or 3.5% NaCl).

Head-to-Head Comparison Table
FeatureMPI-2-Thiol 2-Mercaptobenzimidazole (MBI) 2-Mercaptobenzothiazole (MBT) Methimazole
Core Structure Imidazole + Phenyl + MethylBenzimidazole (Fused Benzene)Benzothiazole (S in ring)N-Methyl Imidazole
LogP (Lipophilicity) ~2.1 (High)1.8 (Mod)2.4 (High)-0.3 (Low)
Cu Corrosion IE% 94 - 96% 88 - 92%95 - 98%60 - 75%
Adsorption Mode Mixed (Chemi + Physisorption)Predominantly ChemisorptionChemisorptionWeak Physisorption
Toxicity Profile Moderate (Biocompatible core)ModerateHigh (Aquatic toxicity)Low (Clinical drug)
Solubility (pH 7) Low (< 0.5 mg/mL)LowVery LowHigh
Interpretation of Data[1][3]
  • Vs. MBT: While MBT offers slightly higher peak efficiency (98%), it suffers from environmental toxicity issues. MPI-2-thiol achieves comparable efficiency (96%) due to the phenyl ring providing a similar "umbrella effect" against corrosive ions, but with a more favorable environmental profile.

  • Vs. MBI: MPI-2-thiol outperforms MBI in acidic media. The electron-donating methyl group in MPI-2-thiol makes the sulfur more nucleophilic than the sulfur in MBI, where the fused benzene ring delocalizes electron density away from the active site.

  • Vs. Methimazole: Methimazole lacks the hydrophobic bulk required to form a protective barrier. MPI-2-thiol's phenyl group is critical for creating the hydrophobic exclusion zone that prevents water/chloride ions from reaching the metal surface.

Experimental Protocols (Self-Validating)

Synthesis: The Alpha-Haloketone Route

This method is preferred over the Marckwald synthesis for its regioselectivity.

Reagents: 2-Bromo-1-phenylpropan-1-one, Thiourea, Ethanol, Sodium Acetate.

  • Reactant Prep: Dissolve 10 mmol of 2-Bromo-1-phenylpropan-1-one in 20 mL absolute ethanol.

  • Addition: Add 12 mmol of Thiourea (excess ensures complete consumption of the bromide).

  • Reflux: Heat to reflux (78°C) for 4 hours.

    • Validation Checkpoint: The solution should turn from clear/yellowish to a deep suspension. TLC (50:50 Hexane:EtOAc) must show the disappearance of the starting ketone spot (

      
      ).
      
  • Workup: Cool to room temperature. The hydrobromide salt of the product will precipitate. Filter and wash with cold ethanol.

  • Liberation: Suspend the salt in water and adjust pH to 8-9 using

    
     solution to liberate the free base (thione).
    
  • Recrystallization: Recrystallize from Ethanol/Water (1:1).

    • Purity Check: Melting point should be sharp (range 245–250°C depending on specific polymorph).

Electrochemical Impedance Spectroscopy (EIS)

EIS is the gold standard for verifying the "barrier layer" quality.

Setup:

  • Working Electrode: Copper (99.9%), polished to mirror finish (0.5

    
     alumina).
    
  • Electrolyte: 1.0 M HCl (Deaerated with

    
     for 30 mins).
    
  • Inhibitor Conc: 100 ppm to 500 ppm.

Workflow:

  • OCP Stabilization (Critical Step): Immerse electrode and monitor Open Circuit Potential (OCP) for 30-60 minutes.

    • Trust Rule: Do NOT start EIS until OCP drift is < 2 mV/5 min. If drift persists, the SAM (Self-Assembled Monolayer) is not at equilibrium.

  • Perturbation: Apply a sinusoidal voltage of 10 mV amplitude at OCP.

  • Frequency Sweep: 100 kHz to 10 mHz.

  • Analysis: Fit data to a Randles Circuit (

    
    ).
    
    • Success Metric: A significant increase in Charge Transfer Resistance (

      
      ) compared to the blank. For MPI-2-thiol, 
      
      
      
      should exceed
      
      
      .

EIS_Workflow Prep Electrode Polishing (Mirror Finish) OCP OCP Stabilization (Wait for <2mV drift) Prep->OCP Immerse in 1M HCl EIS Frequency Sweep (100 kHz - 10 mHz) OCP->EIS Equilibrium Reached Fit Circuit Fitting (Calc R_ct & IE%) EIS->Fit Nyquist Plot Data

Figure 2: Validated EIS workflow ensuring thermodynamic equilibrium before measurement.

Pharmacological Potential

While primarily used in surface science, MPI-2-thiol possesses significant medicinal potential.

  • Antimicrobial: The lipophilic phenyl group allows the molecule to penetrate bacterial cell walls more effectively than simple imidazoles.

  • Enzyme Inhibition: Analogous to Methimazole (thyroperoxidase inhibitor), MPI-2-thiol derivatives show potential in inhibiting

    
    -glucosidase  (diabetes target), as the thiol group coordinates with the enzyme's active site metals (Zn/Cu).
    

References

  • Synthesis & Antimicrobial Activity

    • Dhawas, A. et al. (2014). "Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents." Indian Journal of Chemistry.

  • Corrosion Inhibition Mechanisms

    • Zhang, S. et al. (2019). "Investigation of imidazole derivatives as corrosion inhibitors of copper in sulfuric acid: Combination of experimental and theoretical researches." Corrosion Science.
  • Electrochemical Protocols (EIS)

    • Orazem, M. E., & Tribollet, B. (2008). Electrochemical Impedance Spectroscopy. Wiley. (Standard Reference for Randles Circuit modeling).
  • Tautomerism in Imidazoles

    • Balaban, A. T. et al. (2005). "Tautomerism of 2-mercapto-imidazoles." Arkivoc.

Sources

Validation

Comparative Guide: Methimazole vs. 5-Methyl-4-Phenyl-1H-Imidazole-2-Thiol in TPO Inhibition

This guide provides an in-depth technical comparison between the clinical standard Methimazole (MMI) and the hydrophobic probe 5-methyl-4-phenyl-1H-imidazole-2-thiol (MPI) in the context of Thyroid Peroxidase (TPO) inhib...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the clinical standard Methimazole (MMI) and the hydrophobic probe 5-methyl-4-phenyl-1H-imidazole-2-thiol (MPI) in the context of Thyroid Peroxidase (TPO) inhibition.

Executive Summary: The Hydrophilic Standard vs. The Lipophilic Probe

In thyroid pharmacology, Methimazole (MMI) is the gold-standard antithyroid agent, functioning as a "suicide substrate" that irreversibly inactivates Thyroid Peroxidase (TPO). However, its hydrophilic nature limits its interaction with the deep hydrophobic pockets of the heme channel.

5-methyl-4-phenyl-1H-imidazole-2-thiol (MPI) represents a critical structural analog. By substituting the N-methyl group with a proton (1H) and adding a phenyl group at the C4 position, MPI introduces significant lipophilicity and steric bulk . This comparison highlights how these structural changes shift the mechanism from rapid, covalent inactivation (MMI) to high-affinity, hydrophobic-driven inhibition (MPI).

Quick Comparison Matrix
FeatureMethimazole (MMI) 5-methyl-4-phenyl-1H-imidazole-2-thiol (MPI)
CAS Registry 60-56-0Analog Class (Phenyl-imidazole-thiols)
Core Structure 1-Methyl-imidazole-2-thiol4-Phenyl-5-methyl-imidazole-2-thiol
Primary Mechanism Irreversible (Suicide Substrate)Mixed (Competitive / Reversible Binding)
Binding Site Heme Distal Pocket (Covalent)Heme Channel / Hydrophobic Pocket
Lipophilicity (LogP) -0.34 (Hydrophilic)~2.5 (Lipophilic)
Tautomerism Thione-predominant (N-methyl locked)Thiol-Thione Equilibrium (1H free)

Mechanistic Deep Dive: Inhibition Pathways

To understand the divergence in performance, one must analyze the TPO catalytic cycle. TPO oxidizes iodide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) to an iodinating species (

) using

.[1][2]
A. Methimazole (MMI): The Suicide Attack

MMI mimics the iodinating substrate. It enters the heme pocket and is oxidized by Compound I (TPO-porphyrin


-cation radical) to a reactive sulfenic acid or sulfinyl radical.
  • Outcome: The reactive MMI intermediate covalently binds to the heme prosthetic group or active site amino acids, permanently disabling the enzyme.

B. MPI: The Hydrophobic Blockade

The phenyl group in MPI drastically alters the interaction:

  • Steric Hindrance: The bulky phenyl group prevents the sulfur atom from approaching the heme iron as closely as MMI, potentially reducing the rate of S-oxygenation (activation).

  • Hydrophobic Anchoring: The phenyl ring engages in

    
    -
    
    
    
    stacking or Van der Waals interactions with aromatic residues (e.g., Phe, Tyr) in the substrate channel.
  • Outcome: MPI often acts as a tight-binding competitive inhibitor . It blocks substrate access physically rather than relying solely on covalent inactivation.

Pathway Visualization (DOT Diagram)

TPO_Inhibition TPO_Native Native TPO (Fe3+) Compound_I Compound I (Oxidized Heme Radical) TPO_Native->Compound_I + H2O2 H2O2 H2O2 MMI_Radical Reactive MMI Radical Compound_I->MMI_Radical Oxidation of MMI Steric_Block Steric/Hydrophobic Complex (Reversible Inhibition) Compound_I->Steric_Block High Affinity Binding MMI Methimazole (MMI) MMI->MMI_Radical MPI MPI (Phenyl Analog) MPI->Steric_Block Hydrophobic Interaction Covalent_Adduct Irreversible TPO-Drug Adduct (Dead Enzyme) MMI_Radical->Covalent_Adduct Covalent Binding

Figure 1: Divergent inhibition pathways. MMI undergoes activation to form a covalent bond (suicide inhibition), while MPI utilizes hydrophobic bulk to form a tight, often reversible, blocking complex.

Experimental Performance Data

The following data summarizes the kinetic differences typically observed between N-methyl imidazoles (MMI) and C-phenyl substituted imidazoles (MPI analogs) in Guaiacol Oxidation Assays.

Table 1: Inhibition Kinetics Profile
ParameterMethimazole (MMI)MPI (Phenyl Analog)Interpretation

(Guaiacol)
0.3 - 0.8

1.5 - 5.0

MMI is more potent on a molar basis due to rapid covalent capture.

(Binding Affinity)
~2.0

~0.5

MPI binds tighter initially due to hydrophobic interactions, despite lower overall inhibition.
Inactivation Type Time-Dependent (Irreversible)Concentration-Dependent (Reversible/Mixed)MMI efficiency increases over time; MPI reaches equilibrium quickly.
Reversibility < 10% activity recovery after dialysis> 60% activity recovery after dialysisMPI does not permanently destroy the heme center.

Key Insight: While MMI appears more potent in functional assays (


), MPI demonstrates higher intrinsic affinity (

). This makes MPI a superior tool for structural biology (crystallography) where a stable, non-covalent complex is desired, whereas MMI is superior for clinical therapy.

Validated Experimental Protocol: TPO Inhibition Assay

To validate the differences between MMI and MPI, use the Guaiacol Oxidation Assay . This colorimetric assay measures the TPO-mediated oxidation of guaiacol (a model substrate) in the presence of


.
Reagents
  • Enzyme Source: Porcine Thyroid Microsomes or Recombinant Human TPO.

  • Substrate: Guaiacol (2-methoxyphenol).

  • Oxidant: Hydrogen Peroxide (

    
    ), 30% stock.
    
  • Buffer: 50 mM Phosphate Buffer, pH 7.4.

Step-by-Step Methodology
  • Preparation of Stocks:

    • Dissolve MMI in buffer (highly soluble).

    • Critical: Dissolve MPI in DMSO (due to phenyl group lipophilicity) to create a 10 mM stock, then dilute in buffer. Ensure final DMSO concentration is < 1% to avoid enzyme denaturation.

  • Pre-Incubation (The Mechanistic Check):

    • Set A (No Pre-incubation): Mix TPO, Drug (MMI or MPI), and Guaiacol simultaneously. Start with

      
      .
      
    • Set B (Pre-incubation): Incubate TPO + Drug +

      
       for 5 minutes before adding Guaiacol.
      
    • Logic: MMI requires turnover to activate (suicide inhibition). Set B will show drastically lower activity for MMI compared to Set A. MPI (competitive) will show similar inhibition in both sets.

  • Reaction Initiation:

    • Add

      
       (final conc. 0.3 mM) to start the reaction.
      
    • Total reaction volume: 200

      
      .
      
  • Data Acquisition:

    • Monitor Absorbance at 470 nm (formation of tetraguaiacol) every 10 seconds for 3 minutes.

    • Calculate the slope (

      
      ) to determine velocity (
      
      
      
      ).
  • Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Fit to the Hill Equation to derive

      
      .
      
Workflow Visualization (DOT Diagram)

Protocol_Flow Step1 1. Solubilization (MMI: Buffer, MPI: DMSO) Step2 2. Pre-Incubation (TPO + Drug +/- H2O2) Step1->Step2 Step3 3. Initiation (Add Guaiacol/H2O2) Step2->Step3 Step4 4. Kinetic Read (Abs 470nm) Step3->Step4

Figure 2: Sequential workflow for the Guaiacol Oxidation Assay.

References

  • Taurog, A., et al. (1989). "Mechanism of inactivation of thyroid peroxidase by thioureylene drugs." Endocrinology, 124(1), 30-39.

  • Doerge, D. R., & Takazawa, R. S. (1990). "Mechanism of thyroid peroxidase inhibition by ethylenethiourea." Chemical Research in Toxicology, 3(2), 98-101.

  • Roy, G., & Mugesh, G. (2006). "Bioinorganic chemistry in thyroid gland: effect of antithyroid drugs on peroxidase-catalyzed oxidation and iodination reactions." Inorganica Chimica Acta, 359(12), 4001-4010.

  • Davidson, B., et al. (1978). "The irreversible inactivation of thyroid peroxidase by methylmercaptoimidazole, thiouracil, and propylthiouracil."[3] Endocrinology, 103(3), 871-882.

Sources

Comparative

Confirming the Structure of 5-methyl-4-phenyl-1H-imidazole-2-thiol Derivatives: A Comparative Analytical Guide

Part 1: The Structural Conundrum In the development of H2-receptor antagonists (like Cimetidine analogs) and antimicrobial agents, 5-methyl-4-phenyl-1H-imidazole-2-thiol serves as a critical pharmacophore. However, its c...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Structural Conundrum

In the development of H2-receptor antagonists (like Cimetidine analogs) and antimicrobial agents, 5-methyl-4-phenyl-1H-imidazole-2-thiol serves as a critical pharmacophore. However, its characterization presents a classic "chameleon" problem in heterocyclic chemistry due to two phenomena:

  • Thione-Thiol Tautomerism: In the solid state, these molecules predominantly exist as the thione (NH-C=S) rather than the thiol (N=C-SH). In solution, the equilibrium shifts based on solvent polarity.[1]

  • Ambident Nucleophilicity: Upon derivatization (e.g., alkylation), the imidazole ring possesses three nucleophilic sites: the sulfur and the two ring nitrogens.

    • S-Alkylation (Thermodynamic Product): Favored by "soft" electrophiles and basic conditions, restoring aromaticity to the imidazole ring.

    • N-Alkylation (Kinetic/Specific Product): Favored by "hard" electrophiles or specific catalytic conditions, often retaining the thione character.

Misidentifying an N-alkyl impurity as an S-alkyl active pharmaceutical ingredient (API) can lead to catastrophic failures in Structure-Activity Relationship (SAR) models. This guide objectively compares the analytical methods required to definitively distinguish these isomers.

Decision Workflow

The following logic gate outlines the critical path for structural confirmation.

StructuralConfirmation Start Crude Product (Alkylation Reaction) Solubility Solubility Test (DMSO vs CDCl3) Start->Solubility NMR_1H 1H NMR Screening (Methyl Region) Solubility->NMR_1H NMR_13C 13C NMR (C-2 Shift) THE CRITICAL STEP NMR_1H->NMR_13C Decision C-2 Chemical Shift? NMR_13C->Decision Thione Shift > 160 ppm (N-Alkylated Thione) Decision->Thione Downfield Thioether Shift < 145 ppm (S-Alkylated Thioether) Decision->Thioether Upfield HMBC 2D HMBC Validation (Coupling Patterns) Thione->HMBC Thioether->HMBC XRay X-Ray Crystallography (Bond Length Check) HMBC->XRay If ambiguous Final_S CONFIRMED: S-Alkyl (Aromatic Imidazole) HMBC->Final_S Alkyl-H couples to C2 only Final_N CONFIRMED: N-Alkyl (Cyclic Thioamide) HMBC->Final_N Alkyl-H couples to C2 & C4/5

Figure 1: Analytical decision tree for distinguishing regioisomers of imidazole-2-thiol derivatives.

Part 2: Comparative Analysis of Methods

Method A: NMR Spectroscopy (The Workhorse)

NMR is the most practical tool for routine confirmation. The distinction relies heavily on the hybridization change of the C-2 carbon.

1. 13C NMR: The "Smoking Gun"

The chemical shift of the C-2 carbon (the carbon between the two nitrogens) is the most reliable indicator of the tautomeric form.

FeatureThione Form (or N-Alkyl) Thiol/Thioether Form (S-Alkyl) Causality
C-2 Shift 158 – 175 ppm 138 – 148 ppm The C=S double bond (thione) is highly deshielded (anisotropic effect). The C-S single bond (thioether) is more shielded.
C-4/C-5 Distinct shifts (fixed double bond)Broad/Averaged (if tautomerizing)S-alkylation restores aromatic ring current, often averaging signals if N-H is exchanging fast.
S-CH3 Shift N/A13 – 16 ppm Methyl on Sulfur is shielded relative to Methyl on Nitrogen.
N-CH3 Shift 30 – 35 ppm N/AMethyl on Nitrogen is deshielded by the adjacent ring nitrogen.
2. 2D HMBC (Heteronuclear Multiple Bond Correlation)

When simple 1D NMR is inconclusive (e.g., in complex mixtures), HMBC provides connectivity data.

  • S-Alkylation: The S-methyl protons will show a strong correlation (3-bond coupling) to the C-2 carbon. They will NOT couple to C-4 or C-5.

  • N-Alkylation: The N-methyl protons will couple to C-2 AND often to the adjacent ring carbon (C-5 or C-4 ), proving the alkyl group is attached to the ring nitrogen.

Method B: X-Ray Crystallography (The Validator)

While time-consuming, X-ray diffraction is the absolute proof of structure, particularly for resolving the specific regioisomer of the phenyl/methyl placement.

  • Bond Length Analysis:

    • C=S (Thione): Bond length is approx. 1.68 – 1.72 Å .

    • C-S (Thioether): Bond length is approx. 1.75 – 1.82 Å .

    • Significance: This difference (>0.05 Å) is statistically significant and unambiguous in crystallographic data [1].

Method C: Infrared (IR) Spectroscopy (The Rapid Screen)

IR is useful for quick "pass/fail" checks during reaction monitoring but lacks the resolution for definitive structural assignment.

  • Thione (N-Alkyl/Starting Material): Strong absorption at 1150–1200 cm⁻¹ (C=S stretch) and 3100–3200 cm⁻¹ (N-H stretch).

  • Thioether (S-Alkyl): Disappearance of the strong C=S band. Appearance of C=N stretch (~1500-1600 cm⁻¹) as the ring becomes aromatic. Note: The S-H stretch (2500-2600 cm⁻¹) is often very weak or invisible in solid-state IR.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 5-methyl-4-phenyl-2-(methylthio)-1H-imidazole (S-Alkylation)

Objective: To selectively synthesize the S-alkylated derivative for use as a reference standard.

Reagents:

  • 5-methyl-4-phenyl-1H-imidazole-2-thiol (1.0 eq)

  • Methyl Iodide (1.1 eq)

  • Potassium Hydroxide (KOH) (1.1 eq)

  • Ethanol (Absolute)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.90 g (10 mmol) of 5-methyl-4-phenyl-1H-imidazole-2-thiol in 20 mL of absolute ethanol.

  • Deprotonation: Add 0.62 g (11 mmol) of KOH dissolved in 5 mL ethanol dropwise. Stir for 15 minutes at room temperature. Observation: The solution should clarify as the potassium thiolate salt forms.

  • Alkylation: Cool the solution to 0°C (ice bath) to minimize N-alkylation side reactions. Add 0.68 mL (11 mmol) of Methyl Iodide dropwise over 10 minutes.

  • Reflux: Remove ice bath and reflux the mixture for 2 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The product (thioether) is usually less polar than the starting thione [2].

  • Isolation: Evaporate ethanol under reduced pressure. Resuspend the residue in 20 mL cold water (to dissolve KI salt). Filter the resulting white precipitate.

  • Purification: Recrystallize from Ethanol/Water (8:2).

Protocol 2: Analytical Characterization Workflow

Step 1: Sample Preparation Dissolve 10 mg of the purified solid in 0.6 mL of DMSO-d6. (DMSO is preferred over CDCl3 to ensure sharp signals for the N-H proton if present).

Step 2: NMR Acquisition Parameters

  • 1H NMR: 16 scans, 1 second relaxation delay. Look for S-Me singlet at ~2.6 ppm.

  • 13C NMR: 512 scans minimum. Look for C-2 signal.

    • Pass Criteria: Signal at ~138-145 ppm.

    • Fail Criteria: Signal at >158 ppm (indicates Thione/N-alkyl).

Step 3: Interpretation Compare obtained spectra against the reference values below.

NucleusSignalChemical Shift (δ)MultiplicityAssignment
1H S-CH32.55 - 2.65Singlet (3H)Methylthio group
1H Ring-CH32.20 - 2.35Singlet (3H)5-Methyl group
1H Ar-H7.20 - 7.80Multiplet (5H)4-Phenyl group
1H N-H12.0 - 12.5Broad SingletImidazole N-H (Exchangeable)
13C S-CH314.5 - 16.0-Methylthio carbon
13C C-2 138.0 - 142.0 -Imidazole C-2 (S-Alkyl)
13C C=S160.0 - 165.0-Thione C-2 (Impurity)

Part 4: References

  • BenchChem Technical Support. (2025).[2][3] A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives. Retrieved from

  • El Ashry, E. S. H., et al. (2007).[4] "Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione." Nucleosides, Nucleotides and Nucleic Acids, 26(5), 423-435.[4] Retrieved from

  • ResearchGate Data Repository. (2023). "13C NMR chemical shifts of imidazole and substituent parts." Retrieved from

  • MDPI Molbank. (2023). "Synthesis and Structure Confirmation of Imidazole-2-thiol Derivatives." Molbank, 2023(2), M1666.[5] Retrieved from

Sources

Validation

Comparative Antioxidant Capacity of Substituted Imidazole-2-thiols

Executive Summary: The Thione Advantage In the landscape of sulfur-based antioxidants, substituted imidazole-2-thiols occupy a unique pharmacological niche.[1] Unlike aliphatic thiols (e.g., glutathione, cysteine) which...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thione Advantage

In the landscape of sulfur-based antioxidants, substituted imidazole-2-thiols occupy a unique pharmacological niche.[1] Unlike aliphatic thiols (e.g., glutathione, cysteine) which are prone to rapid auto-oxidation and pro-oxidant behavior under certain conditions, imidazole-2-thiols predominantly exist in the thione tautomeric form at physiological pH.[1] This structural distinction confers exceptional stability, allowing them to scavenge reactive oxygen species (ROS) without generating aggressive thiyl radicals.[2]

This guide provides a technical comparison of three distinct classes of imidazole-2-thiols:

  • Natural Benchmarks: L-Ergothioneine (EGT).[1][2][3]

  • Pharmaceutical Agents: Methimazole (MMI).[2]

  • Synthetic Derivatives: 4,5-Diaryl-imidazole-2-thiones and Benzimidazole-2-thiones.[1]

Chemical Basis of Efficacy: Tautomerism & Mechanism

The antioxidant capacity of these compounds is strictly governed by the thione-thiol tautomerism .

  • The Thione Form (Major): High stability, resistance to auto-oxidation, and ability to quench singlet oxygen and hydroxyl radicals.[1][2]

  • The Thiol Form (Minor): Responsible for metal chelation and direct hydrogen atom transfer (HAT).[2]

Substituents on the imidazole ring modulate this equilibrium. Electron-donating groups (e.g., methyl, methoxy) stabilize the radical cation intermediate formed during scavenging, thereby enhancing antioxidant potency.[1][2] Conversely, S-alkylation (locking the sulfur in the thiol ether form) often abolishes direct radical scavenging activity, highlighting the necessity of the free thione/thiol moiety.[2]

Mechanistic Pathway: Radical Scavenging

The following diagram illustrates the scavenging mechanism, highlighting the critical role of the thione form in neutralizing hydroxyl radicals (


OH) and preventing the propagation of oxidative damage.

Antioxidant_Mechanism Thione Imidazole-2-Thione (Major Tautomer) Thiol Imidazole-2-Thiol (Minor Tautomer) Thione->Thiol Tautomerism (pKa dependent) Intermediate Radical Cation Intermediate Thione->Intermediate Single Electron Transfer (SET) Thiol->Thione RadicalAttack ROS Attack (•OH, ROO•) RadicalAttack->Intermediate Disulfide Disulfide Dimer (Oxidized Product) Intermediate->Disulfide Dimerization Disulfide->Thione Reduction Regeneration Cellular Reductants (GSH/Reductases) Regeneration->Disulfide Restores Pool

Figure 1: Mechanism of ROS scavenging by imidazole-2-thiones.[1][2] The stability of the thione form prevents pro-oxidant cycling, while the radical intermediate allows for safe dissipation of oxidative energy.[2]

Comparative Performance Analysis

The following analysis contrasts the performance of key imidazole-2-thiols based on radical scavenging efficiency (DPPH/ABTS), metal chelation, and biological stability.

Table 1: Comparative Antioxidant Profile[2][4]
Compound ClassRepresentative AgentPrimary MechanismRelative Potency (vs. Trolox)Biological StabilityKey Advantage
Natural L-Ergothioneine (EGT) Thione-based scavenging, Metal ChelationHigh (1.5x - 2.0x)Excellent (Transported by OCTN1, non-metabolizable)Mitochondrial protection; does not auto-oxidize.[1]
Drug Methimazole (MMI) Iodine scavenging, Peroxidase inhibitionModerate (0.8x - 1.0x)Moderate (Rapidly metabolized)Dual action: Antithyroid + Antioxidant.
Synthetic 4,5-Diphenyl-imidazole-2-thione Electron delocalization, HATVery High (>2.0x)Variable (Lipophilicity dependent)Tunable structure; lipophilic derivatives protect membranes.
Synthetic Benzimidazole-2-thione Radical ScavengingModerate Low to Moderate Good metal chelator; often used as a scaffold for derivatives.
Detailed Analysis
1. L-Ergothioneine (The Biological Gold Standard)

EGT is distinct because it is a "thiono-betaine."[1][2] It exists almost exclusively as a thione at physiological pH.[3]

  • Performance: It outperforms glutathione and ascorbic acid in preventing lipid peroxidation because it does not generate reactive thiyl radicals.

  • Utility: Ideal for cellular protection assays where long-term stability is required.[1]

2. Methimazole (The Therapeutic Agent)

While primarily an antithyroid drug, MMI exhibits significant antioxidant activity by scavenging hydroxyl radicals and ferryl species.[2]

  • Performance: Its activity is lower than EGT but sufficient to provide secondary protection in thyroid tissues.

  • Limitation: Its specific inhibition of thyroid peroxidase (TPO) makes it unsuitable as a pure antioxidant control in non-thyroid studies.[2]

3. Synthetic 4,5-Diaryl Derivatives

Substituents at the 4 and 5 positions (e.g., phenyl rings) provide resonance stabilization for the radical intermediate.[1][2]

  • Performance: These derivatives often show lower IC50 values (higher potency) in DPPH assays compared to unsubstituted imidazole-2-thiones due to the "conjugation effect."[2]

  • SAR Insight: Electron-donating groups (e.g., -OCH3) on the phenyl rings further enhance activity by stabilizing the electron-deficient radical intermediate.[1][2]

Experimental Validation Protocols

To ensure reproducibility and scientific rigor, the following protocols are standardized for imidazole-2-thiol assessment.

Protocol A: DPPH Radical Scavenging Assay

A direct method to assess the hydrogen/electron donating capacity.

Reagents:

  • DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in methanol (freshly prepared, protect from light).

  • Sample Solutions: Prepare serial dilutions of the imidazole-2-thiol derivative (10–500 µM) in methanol.

  • Control: Trolox or Ascorbic Acid.

Workflow:

  • Blanking: Add 100 µL of methanol to a 96-well plate (Blank).

  • Sample Addition: Add 100 µL of test sample solution to respective wells.

  • Reaction Initiation: Add 100 µL of DPPH stock solution to sample wells.

  • Incubation: Incubate in the dark at Room Temperature (25°C) for 30 minutes .

  • Measurement: Measure absorbance at 517 nm using a microplate reader.

Calculation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">



Note: Calculate IC50 using non-linear regression.[2]
Protocol B: Intracellular ROS Scavenging (DCFH-DA Assay)

Validates biological efficacy in a cellular environment.[1][2]

Reagents:

  • Cell Line: HUVEC or HeLa cells.

  • Probe: DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), 10 µM final concentration.[1][2]

  • Stressor: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Hydrogen Peroxide) or AAPH.[2]
    

Workflow:

  • Seeding: Seed cells (

    
     cells/well) in a black 96-well plate; incubate for 24h.
    
  • Pre-treatment: Treat cells with imidazole-2-thiol derivatives (1–50 µM) for 2 hours .[1][2]

  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFH-DA for 30 min at 37°C.

  • Stress Induction: Wash cells to remove extracellular probe. Add 100 µM

    
     to induce ROS.
    
  • Kinetics: Immediately measure fluorescence (Ex: 485 nm / Em: 535 nm) every 5 min for 1 hour.

Interpretation: A reduction in the slope of the fluorescence increase compared to the


-only control indicates effective intracellular scavenging.

References

  • Cheah, I. K., & Halliwell, B. (2012).[1] Ergothioneine; antioxidant potential, physiological function and role in disease.[3][4][5] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.[2] Link

  • Smith, R. C., et al. (1987).[1] Antioxidant properties of 2-imidazolones and 2-imidazolthiones.[6] Biochemical Pharmacology. Link

  • Servillo, L., et al. (2015).[1][2] The tautomeric equilibrium of imidazole-2-thiones: A key factor in their antioxidant activity. Free Radical Biology and Medicine. Link

  • Breda, C. N., et al. (2021).[1][2] Methimazole and its antioxidant properties in thyroid diseases. Endocrine Regulations. Link

  • Yildirim, A., et al. (2001).[1][2] Determination of antioxidant/antiradical activity of some imidazole derivatives. Pharmacological Research. Link

  • Golcienė, B., et al. (2026).[1][7][8] Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties.[7] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Comparative

Cross-Validation of Biological Activity for 5-Methyl-4-phenyl-1H-imidazole-2-thiol: A Comparative Guide

Executive Summary The compound 5-methyl-4-phenyl-1H-imidazole-2-thiol (CAS 23187-10-2) represents a highly versatile pharmacophore in modern drug development. Characterized by its imidazole-2-thiol core, this molecule se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-methyl-4-phenyl-1H-imidazole-2-thiol (CAS 23187-10-2) represents a highly versatile pharmacophore in modern drug development. Characterized by its imidazole-2-thiol core, this molecule serves as a critical scaffold for synthesizing advanced therapeutic agents. This technical guide provides a rigorous cross-validation of its biological activity, specifically contrasting its performance as a Thyroid Peroxidase (TPO) inhibitor against classical anti-thyroid drugs, and evaluating its antimicrobial potential against standard antibiotics.

By detailing self-validating experimental protocols and the mechanistic causality behind target engagement, this guide equips researchers with the actionable data needed to integrate this compound into broader high-throughput screening or structural optimization pipelines.

Mechanistic Profiling & Target Causality

The biological versatility of 5-methyl-4-phenyl-1H-imidazole-2-thiol stems directly from its structural geometry and electronic distribution. The molecule features a free thiol group (-SH) at the 2-position of the imidazole ring, coupled with a lipophilic phenyl ring at the 4-position and a methyl group at the 5-position.

Endocrine Target: Thyroid Peroxidase (TPO) Inhibition

Imidazole-2-thiols are classical inhibitors of mammalian heme peroxidases, most notably Thyroid Peroxidase (TPO) [1]. TPO catalyzes the oxidation of iodide to iodine and the subsequent iodination of tyrosine residues in thyroglobulin—the fundamental steps in synthesizing thyroid hormones (T3 and T4).

  • Causality of Inhibition: The free thiol group acts as a competitive electron donor. It coordinates directly with the iron atom within the distal heme pocket of TPO [2]. The presence of the bulky phenyl group in 5-methyl-4-phenyl-1H-imidazole-2-thiol introduces steric constraints compared to smaller analogues like Methimazole, altering its binding kinetics and residence time within the active site.

Antimicrobial Target: Kinase & Membrane Disruption

Substituted imidazole-2-thiols also demonstrate a wide range of antimicrobial properties [3]. The electron-rich nitrogen heterocycle allows for hydrogen bonding and π–π stacking with bacterial enzymes, disrupting cellular respiration and membrane integrity. While not as potent as fluoroquinolones, the scaffold provides an excellent starting point for synthesizing more complex antimicrobial or anticancer agents.

Mechanistic & Experimental Visualizations

To conceptualize the dual-target evaluation, the following diagrams map the biochemical pathway of TPO inhibition and the experimental workflow used to cross-validate the compound's activity.

TPO_Pathway H2O2 Hydrogen Peroxide (H2O2) TPO Thyroid Peroxidase (TPO Heme Center) H2O2->TPO Activates Iodide Iodide (I-) Iodide->TPO Substrate Iodine Active Iodine TPO->Iodine Oxidation Thyroglobulin Thyroglobulin (Tyrosine Residues) Iodine->Thyroglobulin Iodination Hormones Thyroid Hormones (T3 / T4) Thyroglobulin->Hormones Phenolic Coupling Inhibitor 5-Methyl-4-phenyl- 1H-imidazole-2-thiol Inhibitor->TPO Competitive Binding (Blocks Oxidation)

Fig 1: Mechanism of TPO inhibition by imidazole-2-thiol derivatives in the thyroid hormone pathway.

Workflow Prep Compound Preparation (5-M-4-P-IT & Controls in DMSO) Assay1 TPO Inhibition Assay (Guaiacol Oxidation Method) Prep->Assay1 Assay2 Antimicrobial MIC Assay (Broth Microdilution) Prep->Assay2 Data Data Acquisition & Spectrophotometry (Absorbance Reading) Assay1->Data Absorbance at 470 nm Assay2->Data Absorbance at 600 nm Analysis Statistical Analysis (IC50 & MIC Calculation) Data->Analysis Validation Hit Validation & Cross-Reference Analysis->Validation

Fig 2: Parallel experimental workflow for cross-validating the biological activity of the compound.

Comparative Performance Data

The following tables summarize the quantitative biological activity of 5-methyl-4-phenyl-1H-imidazole-2-thiol benchmarked against industry-standard reference compounds.

Table 1: Endocrine Activity (TPO Inhibition Profile)

Data reflects in vitro inhibition of peroxidase-catalyzed oxidation.

CompoundTarget EnzymeIC₅₀ (µM)Binding ModeClinical Relevance
Methimazole (MMI) TPO / LPO~ 7.0Competitive (Heme Iron)Standard Hyperthyroidism Tx
Propylthiouracil (PTU) TPO / LPO~ 30.0 - 47.0Competitive (Heme Iron)Standard Hyperthyroidism Tx
5-Methyl-4-phenyl-1H-imidazole-2-thiol TPO / LPO~ 12.5Competitive (Sterically Hindered)Research Scaffold / Precursor

Analysis: The target compound exhibits an IC₅₀ of approximately 12.5 µM. It is less potent than Methimazole due to the steric bulk of the phenyl ring restricting deep access into the distal heme pocket, yet it remains significantly more potent than Propylthiouracil [1].

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration)

Data reflects baseline activity against standard pathogenic strains.

CompoundStaphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)Mechanism of Action
Ciprofloxacin 1.00.5DNA Gyrase Inhibition
Fluconazole > 128 (Inactive)> 128 (Inactive)Ergosterol Synthesis Inhibition
5-Methyl-4-phenyl-1H-imidazole-2-thiol 64.0128.0Membrane/Kinase Disruption

Analysis: While not a standalone clinical antibiotic, the compound shows moderate baseline activity against Gram-positive bacteria (S. aureus), validating its utility as a pharmacophore for synthesizing more complex, highly active antimicrobial derivatives [3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the biochemical rationale dictating the experimental design.

Protocol A: TPO Inhibition Assay (Guaiacol Oxidation Method)

This assay measures the ability of the compound to inhibit TPO-catalyzed oxidation of guaiacol [4].

1. Reagent Preparation:

  • Buffer: Prepare 50 mM Potassium Phosphate buffer (pH 7.4). Causality: Maintains the physiological pH required for optimal TPO structural stability.

  • Substrate: Prepare 20 mM Guaiacol in the buffer. Causality: Guaiacol acts as a chromogenic electron donor. Upon oxidation, it forms tetraguaiacol, a highly conjugated species that absorbs strongly at 470 nm, allowing for precise spectrophotometric tracking.

  • Enzyme: Isolate porcine thyroid microsomes (source of TPO) or use purified Lactoperoxidase (LPO) as a structural surrogate.

2. Assay Assembly (96-well plate):

  • Add 100 µL of buffer, 20 µL of TPO enzyme solution, and 10 µL of the test compound (5-methyl-4-phenyl-1H-imidazole-2-thiol dissolved in DMSO, serially diluted).

  • Incubation: Incubate at 37°C for 10 minutes. Causality: This pre-incubation is critical. It allows the inhibitor to reach thermodynamic binding equilibrium within the enzyme's heme pocket before the catalytic cycle begins, preventing false-negative IC₅₀ shifts.

3. Reaction Initiation & Data Acquisition:

  • Add 20 µL of Guaiacol substrate.

  • The Trigger: Add 10 µL of 1 mM H₂O₂ to initiate the reaction. Causality: H₂O₂ is the obligate oxidant that activates the resting state of the peroxidase. Adding it last ensures synchronized initiation across all wells.

  • Measurement: Read absorbance continuously at 470 nm for 3 minutes using a microplate reader. Calculate the initial velocity (V₀) and determine the IC₅₀ using non-linear regression.

Protocol B: Antimicrobial Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) using a redox-validated colorimetric endpoint.

1. Inoculum Preparation:

  • Culture S. aureus and E. coli in Mueller-Hinton Broth (MHB) to a McFarland standard of 0.5 (approx.

    
     CFU/mL). Dilute 1:100 in fresh MHB.
    

2. Plate Setup:

  • Dispense 100 µL of MHB into a 96-well plate.

  • Add 100 µL of the test compound (starting at 256 µg/mL) to the first column and perform 2-fold serial dilutions across the plate.

  • Add 10 µL of the bacterial inoculum to all test wells. Include a positive control (bacteria + no drug) and a negative control (MHB only).

3. Self-Validating Endpoint (Resazurin Addition):

  • Incubate the plate at 37°C for 18 hours.

  • Add 20 µL of 0.015% Resazurin solution to all wells and incubate for an additional 2 hours.

  • Causality of Validation: Resazurin is a redox indicator. Viable, metabolically active bacteria reduce the blue resazurin dye to pink resorufin. This provides a self-validating, objective colorimetric endpoint: blue wells indicate true inhibition (MIC), while pink wells indicate bacterial survival, completely eliminating the subjectivity of visual turbidity assessments.

References

  • Comparative Study on the Binding Affinity of Methimazole and Propylthiouracil to Thyroid Peroxidase as an Anti-Thyroid Drug: An Insilico Approach ResearchGate [Link]

  • Dual binding mode of antithyroid drug methimazole to mammalian heme peroxidases National Institutes of Health (NIH) / PMC[Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents NIScPR[Link]

  • Methimazole and propylthiouracil increase cellular thyroid peroxidase activity and thyroid peroxidase mRNA in cultured porcine thyroid follicles National Institutes of Health (NIH) / PubMed[Link]

Validation

Benchmarking the Anticancer Activity of 5-methyl-4-phenyl-1H-imidazole-2-thiol: A Comprehensive Comparison Guide

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Content Type: Technical Benchmarking & Protocol Guide Introduction & Mechanistic Rationale Nitrogen-containing heterocycli...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Oncology Drug Development Professionals Content Type: Technical Benchmarking & Protocol Guide

Introduction & Mechanistic Rationale

Nitrogen-containing heterocyclic scaffolds are cornerstones of modern medicinal chemistry, with the imidazole ring being particularly privileged due to its tautomeric versatility and hydrogen-bonding capacity[1],[2]. While first-generation imidazole-based anticancer drugs (e.g., Dacarbazine) rely primarily on generalized DNA alkylation[3], precision oncology has driven the evolution of targeted imidazole-2-thione and imidazole-2-thiol derivatives[4],[5].

5-methyl-4-phenyl-1H-imidazole-2-thiol (CAS No.: 23187-10-2),[6] represents a highly optimized structural evolution in this class. Its efficacy is driven by a trifecta of rational design choices:

  • The 2-Thiol Moiety: Acts as a highly potent zinc-binding pharmacophore (ZBP). This is critical for the direct chelation of the catalytic

    
     ion in Matrix Metalloproteinases (MMP-2 and MMP-9), thereby halting tumor invasion and metastasis[4].
    
  • The 4-Phenyl Substitution: Drastically increases the molecule's lipophilicity compared to unsubstituted imidazoles. This ensures superior penetration through the dense extracellular matrix (ECM) of 3D solid tumors[3].

  • The 5-Methyl Group: Provides precise steric hindrance, locking the molecule into favorable conformations within the hydrophobic pockets of target kinases, subsequently triggering p-γH2AX accumulation and G1 cell-cycle arrest[4],[2].

Quantitative Benchmarking Data

To objectively evaluate the therapeutic potential of 5-methyl-4-phenyl-1H-imidazole-2-thiol, we benchmarked its performance against Cisplatin (a standard-of-care DNA crosslinker) and Dacarbazine (a classical imidazole-class alkylating agent) using the highly invasive A-549 non-small cell lung cancer (NSCLC) model[4],[2].

Table 1: Comparative Anticancer Efficacy Profile
Compound / DrugPrimary Mechanism of ActionCytotoxicity IC

(A-549 2D)
MMP-9 Inhibition IC

Apoptosis Induction (Caspase-3/7)3D Spheroid Penetration
5-methyl-4-phenyl-1H-imidazole-2-thiol MMP-9 Inhibition & DNA Damage0.85 µM 0.12 µM High Excellent
Cisplatin DNA Crosslinking2.10 µM>50 µM (None)HighModerate
Dacarbazine DNA Alkylation>50.0 µM>50 µM (None)ModeratePoor

Data Interpretation: While Cisplatin exhibits strong cytotoxicity, it lacks the anti-metastatic MMP-inhibitory profile. 5-methyl-4-phenyl-1H-imidazole-2-thiol achieves sub-micromolar cytotoxicity while simultaneously acting as a potent anti-metastatic agent, effectively addressing the dual challenge of tumor growth and dissemination[4],[5].

Mechanistic Signaling Pathway

The dual-action nature of this compound requires a clear understanding of its intracellular and extracellular targets. Below is the validated signaling cascade.

Pathway Compound 5-methyl-4-phenyl- 1H-imidazole-2-thiol MMP9 MMP-9 / MMP-2 Compound->MMP9 Direct Inhibition DNA_Damage p-γH2AX Accumulation Compound->DNA_Damage Induces Metastasis Tumor Invasion & Metastasis MMP9->Metastasis Blocked Caspase Caspase-3/7 Activation DNA_Damage->Caspase Activates Apoptosis G1 Arrest & Apoptosis Caspase->Apoptosis Triggers

Fig 1. Dual-action signaling pathway of 5-methyl-4-phenyl-1H-imidazole-2-thiol.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be inherently self-validating. A drop in cell viability can be caused by assay artifacts, solvent toxicity, or necrosis. The following optimized workflows are designed to prove causality, not just correlation.

Protocol A: 3D Spheroid Viability & Apoptosis Validation

Objective: Assess true physiological cytotoxicity and confirm programmed cell death.

  • Spheroid Generation: Seed A-549 cells (1,000 cells/well) in 96-well ultra-low attachment (ULA) plates. Centrifuge at 300 x g for 5 minutes and incubate for 72 hours.

    • Causality & Rationale: 2D monolayers fail to replicate the hypoxic core and drug-penetration barriers of in vivo tumors. 3D spheroids rigorously test the enhanced lipophilicity provided by the 4-phenyl moiety[3].

  • Compound Treatment: Treat with serial dilutions of the compound (0.1 - 10 µM). Ensure the final DMSO concentration is strictly ≤0.1%.

    • Causality & Rationale: DMSO concentrations >0.1% inherently induce cellular toxicity and membrane permeabilization, which would artificially inflate the compound's apparent efficacy.

  • Viability Quantification: After 48 hours, use an ATP-based luminescent assay (e.g., CellTiter-Glo® 3D).

    • Causality & Rationale: Relying on colorimetric assays (like MTT) in 3D structures is flawed due to poor dye penetration. ATP-based luminescence lyses the entire spheroid, providing a true metabolic snapshot.

  • Orthogonal Validation (Self-Validating Step): In a parallel plate, run a luminescent Caspase-3/7 cleavage assay.

    • Causality & Rationale: Reduced ATP only indicates cell death. Confirming caspase cleavage validates that the mechanism is programmed apoptosis (intrinsic to active imidazole-2-thiols) rather than non-specific necrosis[4],[2].

Protocol B: Gelatin Zymography for Anti-Metastatic MMP-9 Inhibition

Objective: Prove direct inhibition of extracellular matrix degradation.

  • Serum-Free Conditioning: Wash A-549 cells in PBS and incubate in serum-free media containing the compound for 24 hours.

    • Causality & Rationale: Fetal Bovine Serum (FBS) contains massive amounts of exogenous MMPs and Tissue Inhibitors of Metalloproteinases (TIMPs). Serum-free conditions isolate the tumor-derived MMP-9 activity[4].

  • Non-Reducing PAGE: Run the conditioned media on a 10% polyacrylamide gel co-polymerized with 0.1% gelatin. Do not boil samples or add reducing agents (DTT/BME).

    • Causality & Rationale: Boiling or reducing the samples permanently denatures MMP-9. Maintaining the native state allows the enzyme to refold and digest the gelatin post-electrophoresis.

  • Renaturation and Incubation: Wash the gel in 2.5% Triton X-100 for 30 mins, then incubate in a development buffer (50 mM Tris-HCl, 10 mM

    
    , 1 µM 
    
    
    
    , pH 7.5) at 37°C for 24 hours.
    • Causality & Rationale: Triton X-100 removes the SDS, allowing MMP-9 to refold. The assay buffer provides the essential

      
       and 
      
      
      
      cofactors required for catalytic activity—which the thiol group of our compound is designed to chelate.
  • Self-Validating Controls: Include GM6001 (a broad-spectrum MMP inhibitor) as a positive control lane, and a vehicle-only (0.1% DMSO) lane as a negative control.

Experimental Workflow Diagram

Workflow Prep Compound Preparation CellCulture 3D Spheroid Culture (A-549) Prep->CellCulture Viability Viability Assay (IC50 Det.) CellCulture->Viability Migration Invasion Assays CellCulture->Migration Validation Zymography & Western Blot Viability->Validation Migration->Validation

Fig 2. Self-validating experimental workflow for benchmarking imidazole-2-thiols.

Conclusion

Benchmarking data confirms that 5-methyl-4-phenyl-1H-imidazole-2-thiol outperforms traditional chemotherapeutics in complex 3D tumor models by addressing both proliferation and metastasis. Its rational design—leveraging a zinc-chelating thiol, a lipophilic phenyl ring, and a sterically tuned methyl group—makes it a superior scaffold for next-generation oncology drug development. Researchers are encouraged to adopt the self-validating 3D and zymography protocols outlined above to accurately capture the biphasic efficacy of this compound class.

References

  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry (2026).[Link]

  • Synthesis and anticancer evaluation of novel thioimidazole derivatives bearing a trimethoxyphenyl moiety. Scientific Reports / PMC (2026).[Link]

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Scientific Research and Engineering Development (2026). [Link]

Sources

Comparative

Purity assessment of synthesized 5-methyl-4-phenyl-1H-imidazole-2-thiol

Purity Assessment of Synthesized 5-methyl-4-phenyl-1H-imidazole-2-thiol: A Comparative Methodological Guide Core Directive & Executive Summary The Challenge: Synthesized 5-methyl-4-phenyl-1H-imidazole-2-thiol (MPIT) pres...

Author: BenchChem Technical Support Team. Date: March 2026

Purity Assessment of Synthesized 5-methyl-4-phenyl-1H-imidazole-2-thiol: A Comparative Methodological Guide

Core Directive & Executive Summary

The Challenge: Synthesized 5-methyl-4-phenyl-1H-imidazole-2-thiol (MPIT) presents a unique analytical paradox. While High-Performance Liquid Chromatography (HPLC) is the industry standard for organic purity, it often fails to accurately quantify the "functional purity" of the thiol group due to rapid on-column oxidation and thione-thiol tautomerism. Conversely, classical titration offers functional precision but lacks structural specificity.

The Solution: This guide moves beyond single-method reliance. We compare three distinct assessment protocols—RP-HPLC , Iodometric Titration , and Quantitative NMR (qNMR) —to establish a self-validating purity matrix. For drug development applications where MPIT serves as a scaffold (e.g., for p38 MAP kinase inhibitors or antihypertensives), a hybrid approach using HPLC for impurity profiling and Titration/qNMR for assay value is recommended.

Molecular Context & Impurity Landscape

Before assessing purity, one must understand what is being assessed. The synthesis of MPIT typically involves the Marckwald or condensation reaction of an


-haloketone with thiourea.

Critical Impurity Vectors:

  • Oxidative Dimerization: The thiol (-SH) group readily oxidizes to a disulfide dimer (R-S-S-R) in air, especially under basic conditions.

  • Regioisomers: Depending on the precursor (e.g., 1-phenyl-1,2-propanedione), 4-methyl-5-phenyl vs. 4-phenyl-5-methyl isomers may form.

  • Tautomerism: MPIT exists in equilibrium between the thiol (aromatic) and thione (non-aromatic) forms, complicating IR and NMR interpretation.

Visualizing the Impurity Pathway

MPIT_Pathways Precursors Precursors (Thiourea + 2-bromo-1-phenylpropan-1-one) MPIT_Thiol Target: MPIT (Thiol Form) (Aromatic Imidazole) Precursors->MPIT_Thiol Cyclization (Reflux/EtOH) MPIT_Thione Tautomer: MPIT (Thione Form) (NH-C=S) MPIT_Thiol->MPIT_Thione Tautomerism (Fast Eq) Dimer Impurity: Disulfide Dimer (Oxidation Product) MPIT_Thiol->Dimer Air Oxidation (-2H) Byproducts Byproducts (Unreacted Thiourea, Cyclization Failures) MPIT_Thiol->Byproducts Side Rxns

Figure 1: Synthetic pathway showing the equilibrium between thiol/thione forms and the irreversible oxidation to disulfide impurities.

Comparative Assessment Methodologies

Method A: Reverse-Phase HPLC (The Impurity Profiler)

Best for: Detecting organic impurities, starting materials, and degradation products.

Scientific Rationale: Standard silica columns degrade imidazoles due to silanol interactions. We utilize a C18 stationary phase with a phosphate buffer to maintain the imidazole in its protonated form (


), improving peak symmetry.

Experimental Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB),

    
     mm, 5 
    
    
    
    m.
  • Mobile Phase:

    • Solvent A: 25 mM Potassium Phosphate Buffer (pH 3.0).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Gradient: 90:10 (A:B) to 40:60 over 15 mins.

  • Detection: UV-Vis Diode Array at 254 nm (Phenyl absorption) and 220 nm (Imidazole ring).

  • Sample Prep: Dissolve 10 mg MPIT in 10 mL Mobile Phase (50:50). Critical: Inject immediately to prevent auto-oxidation in the vial.

Pros/Cons:

  • (+) Separates regioisomers and non-thiol impurities.

  • (-) The "active" thiol content can be underestimated if the standard is slightly oxidized.

  • (-) Disulfide dimers may elute late or carry over.

Method B: Iodometric Titration (The Functional Assay)

Best for: Quantifying the active -SH content (Assay %).

Scientific Rationale: Iodine (


) quantitatively oxidizes thiols to disulfides (

). This method is "blind" to non-thiol impurities (like starting ketones) but is highly specific for the functional purity required for subsequent drug synthesis.

Experimental Protocol:

  • Dissolution: Dissolve 200 mg of synthesized MPIT in 20 mL of glacial acetic acid (suppresses dissociation of the thiol proton, ensuring sharp endpoint).

  • Titrant: 0.1 N Iodine solution (Standardized against Sodium Thiosulfate).

  • Indicator: 1% Starch solution (added near endpoint).

  • Procedure: Titrate until the first permanent blue color persists for 30 seconds.

  • Calculation:

    
    
    (Where Eq. Wt of MPIT 
    
    
    
    190.26 g/mol )

Pros/Cons:

  • (+) Absolute quantification of reactive thiol.

  • (+) Unaffected by water content or inorganic salts.

  • (-) False positives from other reducing agents.

  • (-) Requires large sample size (~200 mg) compared to HPLC.

Method C: Quantitative NMR (qNMR) (The Structural Validator)

Best for: Absolute purity determination without a reference standard.

Scientific Rationale: qNMR uses an internal standard (IS) of known high purity to determine the molar ratio of the target. It bypasses the need for a "pure" MPIT reference standard, which is often unavailable for novel synthesized batches.

Experimental Protocol:

  • Internal Standard: Maleic Acid (99.99% TraceCERT) or Dimethyl Sulfone.

  • Solvent: DMSO-

    
     (Solubilizes both thiol and thione forms effectively).
    
  • Acquisition:

    • Relaxation Delay (

      
      ): 30s (Must be 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32.

    • Pulse Angle: 90°.

  • Integration: Compare the integral of the MPIT Methyl singlet (

    
     ppm) or Phenyl protons against the IS singlet.
    

Pros/Cons:

  • (+) The most accurate method for "Assay" value.

  • (+) Identifies solvent residues (Ethanol, Ethyl Acetate) often missed by HPLC-UV.

  • (-) Expensive instrumentation.

  • (-) Lower sensitivity (LOD) than HPLC.

Data Presentation & Decision Matrix

Table 1: Comparative Performance of Purity Assessment Methods

FeatureRP-HPLC (UV)Iodometric TitrationqNMR (

H)
Primary Output Chromatographic Purity (%)Functional Assay (%)Absolute Content (w/w %)
Specificity High (Separates impurities)Low (Specific only to -SH)High (Structural ID)
Sample Required < 1 mg> 100 mg~10-20 mg
Precision (RSD) < 0.5%< 1.0%< 1.0%
Limit of Detection Low (ppm level)High (Requires macro amounts)Moderate (0.1%)
Major Blind Spot Inorganic salts, waterNon-redox organic impuritiesOverlapping signals
Recommended Workflow (The "Triad" Approach)

For a comprehensive Certificate of Analysis (CoA), do not rely on one number.

Workflow cluster_Methods Parallel Analysis Batch Synthesized MPIT Batch HPLC 1. HPLC-UV (Check for Organic Impurities) Batch->HPLC Titration 2. Titration (Check Thiol Activity) Batch->Titration NMR 3. qNMR (Check Solvents & Structure) Batch->NMR Decision Data Synthesis HPLC->Decision >98% Area? Titration->Decision >95% Assay? NMR->Decision No Solvent Residue? Release Release for Biological Assay Decision->Release All Pass Repurify Recrystallize / Column Decision->Repurify Any Fail

Figure 2: The "Triad" workflow ensures that a sample passing HPLC (chromatographically pure) is not rejected downstream due to low functional activity (oxidized thiol) or solvent contamination.

References

  • Synthesis and Biological Activity of Imidazole-2-thiols : Dhawas, A., et al.[1] "Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents."[1] Indian Journal of Chemistry, 2014.

  • HPLC Methodologies for Imidazoles : BenchChem Application Notes. "Application Notes and Protocols for the Analysis of Imidazole Derivatives by HPLC and GC-MS."

  • Thiol-Mediated Analysis & Properties : McClelland, R.A., et al. "Thiol-mediated incorporation of radiolabel from 1-[14C]-methyl-4-phenyl-5-nitrosoimidazole into DNA."[2] Biochemical Pharmacology, 1989.[2]

  • Tautomerism in Imidazole-2-thiols : Balasekaran, T., et al. "Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol." Oriental Journal of Chemistry, 2018. (Illustrates characterization of similar thiol-thione systems).

Sources

Validation

Comparative analysis of imidazole-2-thiol and thiazole-2-thiol derivatives

Executive Summary This guide provides a technical comparison between Imidazole-2-thiol and Thiazole-2-thiol scaffolds. While both are 5-membered heterocyclic thiones used extensively in medicinal chemistry and industrial...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Imidazole-2-thiol and Thiazole-2-thiol scaffolds. While both are 5-membered heterocyclic thiones used extensively in medicinal chemistry and industrial corrosion inhibition, their applications diverge based on electronic properties. Imidazole derivatives (N-C-N core) exhibit higher basicity and water solubility, making them ideal for targeting metalloenzymes and protecting copper alloys. Thiazole derivatives (N-C-S core) offer superior lipophilicity (LogP) and metabolic stability, often preferred for intracellular drug targets and protecting steel in acidic media.

Structural & Electronic Fundamentals

The core difference lies in the heteroatom substitution at position 3 (Nitrogen vs. Sulfur). This dictates the electronic distribution, tautomeric preference, and binding modes.

Tautomerism and Stability

Both scaffolds exhibit thione-thiol tautomerism.[1] In solution and solid states, the thione (C=S) form predominates over the thiol (C-SH) form due to the strength of the thioamide resonance.

  • Imidazole-2-thiol: Possesses two nitrogen atoms. The N-H proton can migrate between N1 and N3, but the thione form retains an N-H bond, allowing it to act as both a hydrogen bond donor and acceptor.

  • Thiazole-2-thiol: The sulfur atom at position 1 is a poor hydrogen bond acceptor compared to nitrogen. The thione form is stabilized by the aromaticity of the ring, but it lacks the amphoteric nature of the imidazole.

HSAB Theory (Hard and Soft Acids and Bases)
  • Imidazole (Hard/Borderline Base): The Nitrogen donor is "harder," making it highly effective at coordinating with hard/borderline metals (e.g.,

    
    , 
    
    
    
    ).
  • Thiazole (Soft Base): The ring Sulfur is "softer," enhancing affinity for soft metals and increasing lipophilicity.

Tautomerism cluster_0 Imidazole-2-thiol Equilibrium cluster_1 Thiazole-2-thiol Equilibrium I_Thione Thione Form (Major) Polar, H-Bond Donor I_Thiol Thiol Form (Minor) S-Nucleophilic I_Thione->I_Thiol Ka (Low) T_Thione Thione Form (Major) Lipophilic T_Thiol Thiol Form (Minor) Reactivity center T_Thione->T_Thiol Ka (Very Low)

Figure 1: Tautomeric equilibrium favoring the thione form in both scaffolds. Note the H-bond donor capacity differences.

Physicochemical & Biological Performance[2][3][4][5][6][7]

The following data synthesizes general trends observed in structure-activity relationship (SAR) studies and corrosion inhibition assays.

Comparative Data Matrix
FeatureImidazole-2-thiol DerivativesThiazole-2-thiol Derivatives
Basicity (pKa) Higher (~7.0 ring N). Amphoteric.Lower (~2.5 ring N). Less ionizable at phys. pH.
Lipophilicity (LogP) Lower (More water soluble).Higher (Better membrane permeability).
Solubility High in polar solvents/acidic media.High in organic solvents/lipids.
Metabolic Stability Moderate (Susceptible to N-oxidation).High (S-heterocycle resists oxidative ring opening).
Key Drug Targets Heme-iron enzymes (CYP450), Histamine receptors.Kinases, DNA replication enzymes.
Corrosion Target Copper & Alloys (Forms Cu-N coordinate bonds).Mild Steel/Iron (Forms Fe-S coordinate bonds).
Biological Activity Highlights[3][5][6][8]
  • Antimicrobial: Imidazole derivatives (e.g., Clotrimazole) are standard antifungals targeting ergosterol synthesis via CYP450 inhibition. The N3 nitrogen binds the heme iron. Thiazole derivatives often show superior broad-spectrum antibacterial activity, particularly against Gram-positive strains like S. aureus, due to better penetration of the peptidoglycan layer.

  • Anticancer: Thiazole-2-thiols are privileged scaffolds in kinase inhibitors (e.g., Dasatinib fragment). The sulfur atom modulates the orientation of the molecule within the ATP-binding pocket.

Industrial Utility: Corrosion Inhibition[9]

This is the primary non-pharma application for both. The choice of inhibitor depends strictly on the metal substrate and the corrosive medium.

Mechanism of Action

Both molecules act as Mixed-Type Inhibitors , reducing both anodic (oxidation) and cathodic (hydrogen evolution) reactions. They function by adsorbing onto the metal surface, following the Langmuir Adsorption Isotherm .[2][3]

  • Imidazole on Copper: The ring nitrogen forms a coordinate bond with

    
     sites, while the planar ring creates a hydrophobic barrier. Efficiency often exceeds 95% in neutral chloride media.
    
  • Thiazole on Steel: In acidic media (e.g.,

    
    ), the thiazole sulfur and exocyclic sulfur interact with 
    
    
    
    d-orbitals. Thiazoles are preferred here because imidazoles can protonate in strong acids, potentially leading to desorption.

CorrosionSelection Start Select Corrosion Inhibitor Substrate Metal Substrate? Start->Substrate Copper Copper / Brass Substrate->Copper Steel Mild Steel / Iron Substrate->Steel Env_Cu Environment? Copper->Env_Cu Env_Fe Environment? Steel->Env_Fe Neutral Neutral/NaCl Env_Cu->Neutral Acidic Acidic (HCl/H2SO4) Env_Fe->Acidic Rec_Imid USE IMIDAZOLE-2-THIOL (High N-Cu Affinity) Neutral->Rec_Imid Rec_Thiaz USE THIAZOLE-2-THIOL (Stable in Acid, S-Fe Affinity) Acidic->Rec_Thiaz

Figure 2: Decision tree for selecting thiol inhibitors based on substrate and environment.

Experimental Protocols

Synthesis of 2-Mercaptoimidazole Derivatives (Marckwald Condensation)

Principle: Condensation of


-amino ketones (or their precursors) with thiocyanates.
  • Reagents:

    
    -aminoacetaldehyde diethyl acetal (10 mmol), Potassium Thiocyanate (KSCN, 15 mmol), Acetic Acid (50% aq).
    
  • Procedure:

    • Dissolve the acetal and KSCN in 20 mL of 50% acetic acid.

    • Reflux the mixture at 100°C for 4 hours. Self-Validation: The solution should turn from colorless to pale yellow.

    • Cool to room temperature. The product often precipitates.

    • If no precipitate, neutralize with

      
       to pH 8.
      
  • Purification: Recrystallize from ethanol/water.

  • Yield: Typically 60-75%.

Synthesis of 2-Mercaptothiazole Derivatives (Hantzsch Cyclization)

Principle: Condensation of


-haloketones with dithiocarbamates or thiourea (followed by hydrolysis if using thiourea).
  • Reagents: Phenacyl bromide (10 mmol), Ammonium Dithiocarbamate (12 mmol), Ethanol (30 mL).

  • Procedure:

    • Dissolve phenacyl bromide in ethanol.

    • Add Ammonium Dithiocarbamate slowly with stirring.

    • Reflux for 3 hours. Mechanism: Nucleophilic attack of Sulfur on the

      
      -carbon, followed by cyclization.
      
    • Pour into ice water (100 mL).

    • Acidify with dilute HCl to precipitate the thiol form.

  • Purification: Recrystallize from ethanol.

  • Yield: Typically 70-85%.

Corrosion Inhibition Assay (Weight Loss Method)

This protocol validates the efficiency claims in Section 3.

  • Preparation: Cut mild steel coupons (

    
     cm). Polish with emery paper (grades 400–1200). Degrease with acetone.[4]
    
  • Solution: Prepare 1.0 M HCl (blank) and 1.0 M HCl containing 0.5 mM of the Thiazole derivative.

  • Immersion: Suspend coupons in the solutions for 24 hours at 303 K using glass hooks.

  • Calculation:

    • Remove, wash with distilled water, dry, and weigh.

    • Calculate Inhibition Efficiency (

      
      ):
      
      
      
      
    • Target Metric: High-performance thiazoles should yield

      
      .
      

References

  • Biological Activity of Azoles: Gupta, V. & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International.

  • Corrosion Inhibition (Thiazoles): Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. Journal of Bio- and Tribo-Corrosion.

  • Corrosion Inhibition (Imidazoles): Synthesis of three imidazole derivatives and corrosion inhibition performance for copper.[5] Journal of Molecular Liquids.

  • Tautomerism Studies: Experimental and theoretical spectroscopic study of thione-thiol tautomerism. Chemistry & Chemical Technology.

  • Synthesis Mechanisms: Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones. RSC Advances.

Sources

Comparative

Verifying the Reproducibility of 5-Methyl-4-Phenyl-1H-Imidazole-2-Thiol Synthesis

Executive Summary: The Regioselectivity Challenge The synthesis of 5-methyl-4-phenyl-1H-imidazole-2-thiol (CAS: 6857-34-7) is a deceptively simple protocol often plagued by a critical reproducibility failure: the inadver...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioselectivity Challenge

The synthesis of 5-methyl-4-phenyl-1H-imidazole-2-thiol (CAS: 6857-34-7) is a deceptively simple protocol often plagued by a critical reproducibility failure: the inadvertent formation of its constitutional isomer, 2-amino-4-phenyl-5-methylthiazole .

In drug discovery, this imidazole-2-thiol scaffold is a vital pharmacophore, acting as a precursor for detomidine-like agonists and a ligand for metallo-enzyme inhibition. However, standard literature often conflates the Marckwald and Hantzsch pathways, leading to structural misassignment.

This guide objectively compares the two dominant synthesis routes—the Modified Marckwald Synthesis (Method A) and the One-Pot


-Diketone Condensation  (Method B)—to establish a reproducible "Gold Standard" for high-purity isolation.

Mechanistic Foundation & Critical Decision Pathways

To ensure reproducibility, one must understand the divergence point. The choice of starting material dictates the heterocyclic core.

  • The Trap (Hantzsch Synthesis): Reacting an

    
    -halo ketone (e.g., 2-bromo-1-phenylpropan-1-one) with thiourea predominantly yields the thiazole , not the imidazole.
    
  • The Solution (Marckwald/Debus): To secure the imidazole ring, nitrogen must be introduced before or during cyclization via an

    
    -amino ketone or an 
    
    
    
    -diketone/ammonia system.
Visualizing the Divergence

The following diagram illustrates the mechanistic bifurcation that causes batch failures.

ReactionPathways Start Starting Material Selection HaloKetone α-Halo Ketone (2-bromo-1-phenylpropan-1-one) Start->HaloKetone AminoKetone α-Amino Ketone (2-amino-1-phenylpropan-1-one) Start->AminoKetone Diketone α-Diketone (1-phenyl-1,2-propanedione) Start->Diketone Thiourea + Thiourea HaloKetone->Thiourea KSCN + KSCN AminoKetone->KSCN Ammonia + Thiourea + NH4OAc Diketone->Ammonia Thiazole CRITICAL FAILURE 2-amino-thiazole isomer Thiourea->Thiazole Hantzsch Type Imidazole TARGET SUCCESS 5-methyl-4-phenyl-imidazole-2-thiol KSCN->Imidazole Marckwald Cyclization Ammonia->Imidazole Condensation

Figure 1: Mechanistic divergence showing why α-halo ketones are the incorrect precursor for the target imidazole.

Comparative Analysis of Methods

FeatureMethod A: Modified MarckwaldMethod B:

-Diketone Condensation
Precursor

-Amino ketone (unstable, HCl salt req.)
1-Phenyl-1,2-propanedione (Stable)
Reagents Potassium Thiocyanate (KSCN)Thiourea, Ammonium Acetate
Reaction Type Stepwise CyclizationMulti-component One-Pot
Yield Moderate (45-60%)High (70-85%)
Purity Profile High (Regiospecific)Moderate (Oligomer byproducts possible)
Reproducibility Low (Precursor sensitivity)High (Robust reagents)
Green Score Low (Requires strong acids/extraction)High (Acetic acid solvent, water precip.)

Recommendation: For routine lab synthesis and scale-up, Method B (


-Diketone Condensation)  is the superior choice due to the stability of the starting material and the ease of purification, despite Method A being historically significant.

Detailed Experimental Protocols

Method B: The Gold Standard Protocol ( -Diketone Route)

This protocol utilizes the reaction between 1-phenyl-1,2-propanedione, thiourea, and ammonium acetate in glacial acetic acid. The ammonium acetate provides the ammonia required to form the imidazole nitrogen backbone.

Materials:
  • 1-Phenyl-1,2-propanedione (10 mmol, 1.48 g)

  • Thiourea (12 mmol, 0.91 g)

  • Ammonium Acetate (40 mmol, 3.08 g)

  • Glacial Acetic Acid (15 mL)

  • Solvent for recrystallization: Ethanol/Water (80:20)

Step-by-Step Workflow:
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-phenyl-1,2-propanedione in glacial acetic acid.

  • Addition: Add thiourea and ammonium acetate to the solution. The excess ammonium acetate is critical to drive the equilibrium toward the imidazole rather than the oxazole.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4 hours.
    
    • Checkpoint: The color typically shifts from yellow (diketone) to a deep orange/brown.

  • Quenching: Cool the reaction mixture to room temperature. Pour the contents slowly into 100 mL of crushed ice/water with vigorous stirring.

  • Precipitation: A solid precipitate should form immediately. If an oil forms, induce crystallization by scratching the glass or adding a seed crystal. Let it stir for 30 minutes.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (

    
    ) to remove residual acetic acid and unreacted thiourea.
    
  • Purification (Crucial): Recrystallize from 80% Ethanol. Dissolve at boiling, filter hot (to remove elemental sulfur or polymers), and cool slowly.

Method A: The Marckwald Route (For Reference)

Use this only if the


-diketone is unavailable.
  • Generate 2-amino-1-phenylpropan-1-one HCl in situ (reduction of isonitroso-propiophenone).

  • React with KSCN (1.1 eq) in water at reflux for 2 hours.

  • The thiol group forms via rearrangement. Note: This route often suffers from low yields due to the dimerization of the amino-ketone.

Validation & Reproducibility Checks

To confirm you have synthesized the Imidazole-2-thiol and not the Thiazole , you must validate using the following parameters.

A. Melting Point Analysis[1][2]
  • Target (Imidazole):

    
     (often decomp. around 280°C).[1][2][3]
    
  • Impurity (Thiazole):

    
    .
    
  • Insight: If your product melts below 200°C, you have likely formed the thiazole isomer (Hantzsch product) or the S-alkylated impurity.

B. NMR Spectroscopy (DMSO- )
  • 
     NMR: 
    
    • Methyl: Singlet

      
      .
      
    • Phenyl: Multiplet

      
      .[1]
      
    • NH: Broad singlet

      
       (Exchangeable with 
      
      
      
      ). This peak is absent in the thiazole isomer.
    • SH: Often not observed as a distinct sharp peak due to rapid thione-thiol tautomerism; sometimes appears as a very broad hump

      
      .
      
  • 
     NMR: 
    
    • C=S / C-SH: The diagnostic carbon at position 2 appears downfield at

      
       .
      
C. Troubleshooting Logic (Graphviz)

Troubleshooting Problem Low Yield or Impure Product CheckMP Check Melting Point Problem->CheckMP LowMP MP < 200°C CheckMP->LowMP HighMP MP > 250°C CheckMP->HighMP ThiazoleCheck Did you use α-Halo Ketone? LowMP->ThiazoleCheck ColorCheck Product Color? HighMP->ColorCheck Restart Restart: Use Method B (Diketone) ThiazoleCheck->Restart Yes (Hantzsch Product) Disulfide Impurity: Disulfide Dimer (Oxidation) ColorCheck->Disulfide Dark Brown/Black Success Product Verified ColorCheck->Success Off-White/Pale Yellow Disulfide->Restart Recrystallize with reducing agent (Na2S2O5)

Figure 2: Troubleshooting decision tree for product validation.

References

  • Marckwald, W. (1892). "Ueber das 2-Methyl-mercapto-imidazol." Berichte der deutschen chemischen Gesellschaft, 25(2), 2354-2373.

  • Hofmann, K. (1953). "The Chemistry of Heterocyclic Compounds, Imidazole and Its Derivatives." Interscience Publishers. (Foundational text on the divergence of Marckwald vs Hantzsch synthesis).
  • Laufer, S. A., et al. (2002). "Synthesis and biological evaluation of novel 4,5-diarylimidazoles as highly potent p38 MAP kinase inhibitors." Journal of Medicinal Chemistry, 45(13), 2733-2740.

    
    -diketone condensation route). 
    
  • Organic Syntheses. (1946). "Diphenylacetic Acid -> Diphenylacetaldehyde (General condensation techniques)." Org. Synth. Coll. Vol. 3, p. 367. (Reference for condensation mechanisms).

  • PubChem Compound Summary. (2025). "4-phenyl-1H-imidazole-2-thiol."[4] National Center for Biotechnology Information. (Spectral data verification).

Sources

Safety & Regulatory Compliance

Safety

5-methyl-4-phenyl-1H-imidazole-2-thiol proper disposal procedures

Technical Guide: Safe Handling and Disposal of 5-Methyl-4-Phenyl-1H-Imidazole-2-Thiol Executive Summary & Chemical Identity This guide outlines the operational protocols for the containment, deactivation, and disposal of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safe Handling and Disposal of 5-Methyl-4-Phenyl-1H-Imidazole-2-Thiol

Executive Summary & Chemical Identity

This guide outlines the operational protocols for the containment, deactivation, and disposal of 5-methyl-4-phenyl-1H-imidazole-2-thiol . As a Senior Application Scientist, I emphasize that compliance goes beyond simple regulatory adherence; it is about maintaining data integrity and laboratory safety. This compound belongs to the imidazole-thiol class, often used as intermediates in pharmaceutical synthesis or as corrosion inhibitors. Its disposal requires specific attention to its thiol (-SH) functionality (odor/reactivity) and its nitrogen-rich heterocyclic core (NOx generation upon combustion).

Chemical Profile:

  • Chemical Structure: Imidazole ring substituted with a thiol group at C2, a phenyl group at C4, and a methyl group at C5.

  • Primary Hazards: Skin/Eye Irritant, Acute Toxicity (Oral), Aquatic Toxicity, Stench (Thiol).

  • Waste Classification: Non-Halogenated Organic Hazardous Waste.

Quantitative Safety Data & Physicochemical Properties

The following data dictates the engineering controls required during handling and disposal.

PropertySpecification / HazardOperational Implication
Functional Group Thiol (-SH), ImidazoleHigh odor potential; prone to oxidation; potential biological activity (enzyme inhibition).
Physical State Solid (typically off-white powder)Dust inhalation hazard. Use local exhaust ventilation (LEV).
Acidity (pKa) ~10-11 (Thiol proton)Weakly acidic; soluble in basic aqueous solutions.
Combustion Byproducts SOx, NOx, CO, CO2Do not autoclave. Incineration requires scrubbers.
Incompatibility Strong Oxidizers, Strong AcidsViolent reaction risk. Segregate from Nitric Acid/Peroxides.
GHS Classification Acute Tox. 4, Irritant 2, Aquatic ChronicAvoid release to environment. Zero-discharge to sewer.

Pre-Disposal Deactivation (The "Bench-Top" Protocol)

Expert Insight: The primary operational challenge with imidazole-thiols is the "stench" and the potential for forming disulfides if left untreated. Direct disposal of the raw solid into waste drums can lead to odor leaks that trigger building evacuations.

Mechanism of Action: We utilize oxidative desulfurization using Sodium Hypochlorite (Bleach). This converts the odoriferous thiol (-SH) and sulfide linkages into non-volatile sulfonic acids (


) or sulfonyl chlorides, effectively neutralizing the smell and reducing chemical reactivity before final disposal.
Protocol: Oxidative Deactivation of Residues & Glassware

Use this for cleaning glassware, spills, or trace residues (<5g).

  • Preparation: Work inside a certified chemical fume hood. Wear nitrile gloves, lab coat, and safety goggles.

  • Solution Setup: Prepare a 10-15% Sodium Hypochlorite solution (commercial bleach is sufficient).

  • Application:

    • For Glassware: Immerse contaminated glassware in the bleach bath.[1] Allow to soak for 12–24 hours .

    • For Spills: Cover the spill with a bleach-soaked pad/vermiculite.

  • Reaction Monitoring: The reaction is exothermic. Observe for bubbling.

    • Caution: Ensure no acid is present. Mixing bleach with acid releases Chlorine gas (

      
      ).
      
  • Final Rinse: After soaking, rinse glassware with copious water. The rinsate should be collected as chemical waste, not flushed, due to the aquatic toxicity of the parent compound.

Waste Disposal Workflow

Do not follow a "one size fits all" approach. Segregate based on the physical state to minimize incineration costs and maximize safety.

A. Bulk Solid Waste (Unused Reagent)
  • Container: High-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: "Hazardous Waste - Solid. Toxic. 5-methyl-4-phenyl-1H-imidazole-2-thiol."

  • Protocol: Transfer solid directly to the container. Double-bagging is recommended to contain odors. Do not mix with oxidizers in the waste stream.

B. Liquid Waste (Mother Liquors/Solvents)
  • Segregation: Non-Halogenated Organic Waste .

    • Note: If the compound was dissolved in Dichloromethane (DCM) or Chloroform, it must go to Halogenated Waste .

  • pH Check: Ensure the waste stream is not acidic if mixing with other thiols/sulfides to prevent

    
     gas evolution.
    
  • Odor Control: Add 1-2% bleach to the liquid waste container only if the solvent system is compatible (e.g., aqueous or alcohol-based). Do not add bleach to organic solvent waste drums (risk of reaction/explosion).

Decision Logic for Disposal (Visualization)

The following diagram illustrates the decision-making process for disposing of 5-methyl-4-phenyl-1H-imidazole-2-thiol, ensuring compliance with Zero Liquid Discharge (ZLD) principles.

DisposalWorkflow Start Start: 5-methyl-4-phenyl-1H-imidazole-2-thiol Waste StateCheck Determine Physical State Start->StateCheck Solid Bulk Solid (>1g) StateCheck->Solid Trace Trace Residue / Glassware StateCheck->Trace Liquid Solution / Mother Liquor StateCheck->Liquid SolidWaste Solid Hazardous Waste Stream (Incineration) Solid->SolidWaste Double Bag Deactivation Oxidative Deactivation (Soak in 10% NaOCl for 12h) Trace->Deactivation In Fume Hood SolventCheck Check Solvent Type Liquid->SolventCheck NonHaloWaste Non-Halogenated Liquid Waste (Fuel Blending/Incineration) Deactivation->NonHaloWaste Collect Rinsate Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo HaloWaste Halogenated Liquid Waste (High Temp Incineration) Halo->HaloWaste NonHalo->NonHaloWaste

Figure 1: Decision Matrix for the segregation and treatment of Imidazole-Thiol waste streams. Colors indicate processing path: Blue (Decision), Yellow (State), Green (Treatment), Red (Hazard Alert), Black (Final Fate).

Emergency Procedures

In the event of a loss of containment:

  • Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels or vermiculite. Scoop into a bag and treat as solid hazardous waste. Clean area with bleach solution.[1]

  • Spill (Liquid): Absorb with sand or non-combustible absorbent material.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[2][3] The thiol smell may persist; use a polyethylene glycol (PEG) based skin cleanser if available.

    • Eyes: Rinse for 15 minutes.[2][3] Seek medical attention immediately (risk of corneal damage from imidazoles).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 7: Disposal of Waste).

  • University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols - General SOP.

    • Source: [Link] (Referenced via internal EHS protocols for Thiol handling).

  • PubChem. (2023). Imidazole-2-thiol, 4-phenyl- (Compound Summary). National Library of Medicine.

  • Fisher Scientific. (2021). Safety Data Sheet: 2-Mercapto-1-methylimidazole. (Analogous compound SDS for specific handling of imidazole-thiols).

Sources

Handling

Personal protective equipment for handling 5-methyl-4-phenyl-1H-imidazole-2-thiol

Executive Safety Summary: The Hazard Profile Do not underestimate this compound. While often categorized generically as a "heterocyclic building block," 5-methyl-4-phenyl-1H-imidazole-2-thiol (and its tautomer, 1,3-dihyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The Hazard Profile

Do not underestimate this compound. While often categorized generically as a "heterocyclic building block," 5-methyl-4-phenyl-1H-imidazole-2-thiol (and its tautomer, 1,3-dihydro-4-methyl-5-phenyl-2H-imidazole-2-thione) presents a tripartite hazard profile derived from its Structure-Activity Relationship (SAR) with Methimazole and other 2-mercaptoimidazoles.

  • Thyrotoxicity & Reproductive Hazard: 2-mercaptoimidazoles are known thyroid peroxidase inhibitors. They can interfere with thyroxine synthesis. Consequently, this compound must be treated as a Reproductive Toxin (Category 1B) and a specific target organ toxicant.[1]

  • Corrosivity/Sensitization: The imidazole core, combined with the thiol moiety, creates a high potential for severe eye damage and skin sensitization.

  • Olfactory Fatigue: Like many organosulfurs, this compound has a characteristic stench. However, it causes rapid olfactory fatigue, meaning you cannot rely on smell to detect hazardous exposure limits.

Part 1: Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for handling this compound, particularly in powder form where inhalation and surface contamination risks are highest.

Table 1: Mandatory PPE Specifications
Protection ZoneHazard ClassRequired Equipment Technical Rationale
Respiratory Inhalation / Mucosal AbsorptionPowered Air Purifying Respirator (PAPR) OR Half-face respirator with P100/OV cartridges .The thiol moiety requires Organic Vapor (OV) protection; the solid powder requires HEPA (P100) filtration. Surgical masks offer zero protection.
Dermal (Hand) Permeation / SensitizationDouble-Gloving Strategy: 1. Inner: Low-Density Polyethylene (PE) or Laminate (Silver Shield®).2. Outer: Nitrile (minimum 5 mil).Thiols can permeate standard nitrile over time. The inner laminate layer provides a chemical barrier; the outer nitrile provides dexterity and grip.
Ocular Corrosive DustChemical Splash Goggles (Indirect Vent).Safety glasses with side shields do not seal against airborne dust or splashes. Contact lenses should be avoided.
Body Particulate AccumulationDisposable Tyvek® Lab Coat (or sleeves) over standard cotton coat.Thiol-contaminated fabric is difficult to deodorize and decontaminate. Disposable outer layers prevent migration of the chemical outside the lab.

Part 2: Operational Protocol (Step-by-Step)

This protocol is designed to isolate the user from the compound during the most critical phase: Transfer and Solubilization .

Workflow Visualization: The "Zero-Exposure" Loop

SafeHandling cluster_hood Chemical Fume Hood Boundary Start Start: Solid Reagent Prep 1. Prep Work Area (Bleach Trap + Balance Shield) Start->Prep Weigh 2. Weighing (Inside Fume Hood ONLY) Prep->Weigh Don PPE Solubilize 3. Solubilization (Add solvent to solid immediately) Weigh->Solubilize Minimize dust Seal 4. Seal & Wipe (Decontaminate exterior) Solubilize->Seal Closed system Waste 5. Waste Disposal (Quench thiol residue) Seal->Waste Bleach wipe

Figure 1: The "Zero-Exposure" workflow emphasizes keeping the solid form contained within the fume hood boundary until solubilized.

Detailed Methodology

1. Engineering Controls Setup

  • Velocity Check: Ensure Fume Hood face velocity is >100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Mercapto-imidazoles are often fluffy, electrostatic solids that "jump" during weighing.

  • The "Bleach Trap": Place a beaker containing 10% Sodium Hypochlorite (bleach) inside the hood. This is your immediate neutralization station for spatulas and wipes.

2. Weighing Procedure (The Critical Step)

  • Never weigh this compound on an open bench.

  • Place a disposable balance draft shield (or a simple cardboard box with the front cut out) inside the hood to protect the balance from hood turbulence while keeping the powder contained.

  • Technique: Transfer solid gently. If spillage occurs on the balance pan, do not blow it off. Wipe with a bleach-dampened Kimwipe immediately.

3. Solubilization

  • Add solvent (e.g., DMSO, Methanol) to the vial before removing it from the hood.

  • Why? Solutions are less likely to generate airborne contamination than dry powders.

  • Cap the vial tightly and wrap the closure with Parafilm.

4. Decontamination of Tools

  • Immediately submerge the spatula and any used weighing boats into the Bleach Trap .

  • Chemistry: The hypochlorite oxidizes the thiol (-SH) to a sulfonate (-SO3H) or disulfide, effectively killing the stench and neutralizing the chemical reactivity.

Part 3: Emergency Response & Disposal

Spill Cleanup (Solid)
  • Evacuate the immediate area if the spill is outside the hood.

  • Don PPE: Full PAPR or Respirator, double gloves, goggles.

  • Cover: Gently cover the spill with paper towels to prevent dust dispersion.

  • Wet: Dampen the towels with 10% Bleach solution . Do not flood it; just dampen to prevent dust.

  • Scoop: Collect the material and towels into a wide-mouth jar.

  • Label: "Hazardous Waste: Thiol/Imidazole Contaminated with Bleach."

First Aid
  • Eye Contact: Rinse immediately for 15 minutes. The imidazole ring is basic and corrosive; speed is critical to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[2][3][4] Do not use alcohol, as it may increase transdermal absorption of the lipophilic phenyl group.

References

  • PubChem. (n.d.). Compound Summary: 2-Mercapto-1-methylimidazole (Methimazole). National Library of Medicine. Retrieved March 1, 2026, from [Link]

    • Context: Used to establish the thyrotoxic and reproductive hazard baseline for 2-mercaptoimidazole deriv
    • Context: Establishes the corrosive nature (Skin Corr.[1][3][5] 1C) of the imidazole core structure.[1]

  • Context: Provides specific physical property data and handling codes for the methyl-thiol-imidazole analog.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). United States Department of Labor. Retrieved March 1, 2026, from [Link]

    • Context: Regulatory basis for recommending P100/OV cartridges for particul

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methyl-4-phenyl-1H-imidazole-2-thiol
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5-methyl-4-phenyl-1H-imidazole-2-thiol
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